molecular formula C3H10N2O B154962 1,3-Diamino-2-propanol CAS No. 616-29-5

1,3-Diamino-2-propanol

Cat. No.: B154962
CAS No.: 616-29-5
M. Wt: 90.12 g/mol
InChI Key: UYBWIEGTWASWSR-UHFFFAOYSA-N
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Description

1,3-Diamino-2-propanol, also known as this compound, is a useful research compound. Its molecular formula is C3H10N2O and its molecular weight is 90.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6070. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,3-diaminopropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H10N2O/c4-1-3(6)2-5/h3,6H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYBWIEGTWASWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060663
Record name 2-Propanol, 1,3-diamino-
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Molecular Weight

90.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

616-29-5
Record name 1,3-Diamino-2-propanol
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Record name 1,3-Diamino-2-propanol
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Record name 1,3-Diamino-2-propanol
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Record name 2-Propanol, 1,3-diamino-
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Record name 2-Propanol, 1,3-diamino-
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Record name 1,3-diaminopropan-2-ol
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Record name 1,3-DIAMINO-2-PROPANOL
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Foundational & Exploratory

Spectroscopic Profile of 1,3-Diamino-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Diamino-2-propanol, a versatile bidentate diamine ligand used in the synthesis of various organometallic compounds and as a precursor for fluorogenic dsDNA binders.[1] The following sections present key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental methodologies for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.

Parameter Value Solvent Reference Instrument
Frequency250 MHzDMSO-d₆TMSBruker WM-250
Frequency90 MHzD₂OTMSNot Specified

Note: Specific chemical shift and coupling constant values are best obtained by direct analysis of the spectra provided by the referenced databases.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Parameter Value Solvent Reference Instrument
FrequencyNot SpecifiedChloroform-dTMSVarian CFT-20

Note: For detailed chemical shift values, direct consultation of the spectral data from the sources is recommended.[2]

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring NMR spectra of amino alcohols like this compound.

  • Sample Preparation : Dissolve approximately 10-50 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) to achieve a concentration of 10-50 mM for ¹H NMR or 50-200 mM for ¹³C NMR.[3]

  • Sample Transfer : Transfer the solution into a 5 mm NMR tube, ensuring the tube is clean and dry.[3]

  • Instrumentation : Place the NMR tube into the spinner and insert it into the NMR spectrometer.

  • Data Acquisition : Acquire the spectrum using standard instrument parameters. For quantitative ¹³C NMR, an inverse-gated decoupling sequence may be used to suppress the Nuclear Overhauser Effect (nOe) and allow for accurate integration, though this requires a longer relaxation delay.[4]

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and alkane (C-H) functional groups. Alcohols typically exhibit a strong, broad O-H stretching band in the region of 3500-3200 cm⁻¹ due to hydrogen bonding.[5][6][7] The C-O stretching vibration for alcohols is usually observed between 1260-1050 cm⁻¹.[5][6]

Vibrational Mode Approximate Wavenumber (cm⁻¹) Intensity
O-H Stretch (H-bonded)3500 - 3200Strong, Broad
N-H Stretch3400 - 3250Medium
C-H Stretch3000 - 2850Medium
N-H Bend1650 - 1580Medium
C-O Stretch1260 - 1050Strong

Note: The precise peak positions can be found in the spectral data available from sources such as ChemicalBook and PubChem.[8][9]

Experimental Protocol for IR Spectroscopy

The following protocols are suitable for obtaining the IR spectrum of this compound, which is a solid at room temperature.[1]

  • Attenuated Total Reflectance (ATR) : A small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.[10]

  • Capillary Cell (Melt) : The solid sample is heated above its melting point (40-44 °C) and a small drop of the resulting liquid is placed between two KBr or NaCl plates to form a thin film.[9][11]

  • KBr Pellet : 1-2 mg of the sample is finely ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The concentration of the sample in the KBr should be around 0.2% to 1%.[11]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with several fragment ions. The data presented below is consistent with electron ionization (EI) mass spectrometry.

m/z Relative Intensity (%) Possible Fragment
90Low[M]⁺ (Molecular Ion)
728.0[M - H₂O]⁺
7110.3[M - H₂O - H]⁺
6031.5[CH(OH)CH₂NH₂]⁺
4218.4[C₂H₄N]⁺
30100.0[CH₂NH₂]⁺ (Base Peak)

Data sourced from ChemicalBook, acquired at 75 eV.[12]

Experimental Protocol for Mass Spectrometry

A general protocol for the mass spectrometric analysis of a non-volatile amino alcohol like this compound is as follows:

  • Sample Introduction : The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).[9] For GC-MS, the sample is first vaporized in the injector.

  • Ionization : Electron Ionization (EI) is a common method for relatively small molecules. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules, causing them to ionize and fragment.[12] For amino alcohols, which can undergo significant fragmentation with EI, "soft" ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can also be used to preserve the molecular ion.[13][14] ESI is particularly suitable for polar molecules and often involves protonation to form [M+H]⁺ ions.[15][16]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound Dissolution Dissolve in Deuterated Solvent Sample->Dissolution Melt_or_Pellet Prepare as Melt, ATR, or KBr Pellet Sample->Melt_or_Pellet Vaporization Vaporize for GC-MS or Direct Infusion Sample->Vaporization NMR NMR Spectrometer (¹H and ¹³C) Dissolution->NMR IR FT-IR Spectrometer Melt_or_Pellet->IR MS Mass Spectrometer (EI or ESI) Vaporization->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion (m/z) Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

References

An In-depth Technical Guide to the Solubility of 1,3-Diamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Diamino-2-propanol in various solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding and utilizing the solubility characteristics of this compound for formulation, synthesis, and other research applications.

Core Compound Properties

This compound (CAS No. 616-29-5) is a versatile organic compound featuring two primary amine groups and a secondary alcohol group. This structure imparts a high degree of polarity to the molecule, significantly influencing its solubility profile. It presents as a white to yellowish low-melting solid.[1]

Quantitative and Qualitative Solubility Data

The solubility of this compound has been characterized in a range of aqueous and organic solvents. The available data, both quantitative and qualitative, are summarized in the table below for ease of comparison.

SolventChemical FormulaSolubilityTemperature (°C)Remarks
WaterH₂O100 g/L[1][2]Not SpecifiedAlso reported as "very soluble"[3][4][5] and "readily soluble in water in all proportions"[6]
MethanolCH₃OHSoluble[7]Not SpecifiedNo quantitative data available.
EthanolC₂H₅OHSoluble[7]Not SpecifiedNo quantitative data available.
IsopropanolC₃H₈OSoluble[7]Not SpecifiedNo quantitative data available.
Diethyl Ether(C₂H₅)₂ONearly Insoluble[7]Not SpecifiedNo quantitative data available.
BenzeneC₆H₆Nearly Insoluble[7]Not SpecifiedNo quantitative data available.

Experimental Protocols for Solubility Determination

The determination of solubility is a critical step in the physicochemical characterization of a compound. The Saturation Shake-Flask Method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent. Below is a detailed protocol for this method, adapted for the analysis of this compound.

Saturation Shake-Flask Method

1. Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

2. Materials:

  • This compound (high purity)
  • Solvent of interest (e.g., water, ethanol)
  • Glass vials or flasks with airtight screw caps
  • Orbital shaker or magnetic stirrer with temperature control
  • Analytical balance
  • Centrifuge
  • Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
  • Volumetric flasks and pipettes
  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a validated titration method)

3. Procedure:

  • Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.
  • Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.
  • Equilibration: Tightly cap the vial and place it in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause foaming or splashing.
  • Phase Separation: After the equilibration period, allow the suspension to settle for a short period. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.
  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean, tared vial.
  • Quantification: Accurately weigh the filtered aliquot. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method. Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC, GC).
  • Calculation: Calculate the solubility of this compound in the solvent, typically expressed in g/L, mg/mL, or mol/L, based on the concentration determined in the aliquot and the dilution factor.

4. Data Analysis and Reporting:

  • Perform the experiment in triplicate to ensure the reproducibility of the results.
  • Report the mean solubility value and the standard deviation.
  • Record the experimental conditions, including the temperature, agitation speed, and equilibration time.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the saturation shake-flask method for determining the solubility of this compound.

experimental_workflow start Start prep Preparation: Add excess this compound and known amount of solvent to vial start->prep equilibrate Equilibration: Agitate at constant temperature (e.g., 24-48h) prep->equilibrate separate Phase Separation: Allow to settle and centrifuge equilibrate->separate collect Sample Collection: Withdraw and filter supernatant separate->collect quantify Quantification: Analyze concentration of This compound collect->quantify calculate Calculation: Determine solubility quantify->calculate end End calculate->end

Workflow for the Saturation Shake-Flask Solubility Method.
Logical Relationship of Compound Properties and Solubility

The solubility of a compound is a function of its intrinsic properties and the properties of the solvent. The following diagram illustrates this relationship for this compound.

logical_relationship cluster_compound cluster_solvent compound This compound Properties polarity_compound High Polarity (Amine and Hydroxyl Groups) h_bond_donor Hydrogen Bond Donor h_bond_acceptor Hydrogen Bond Acceptor solvent Solvent Properties polarity_solvent Polarity h_bond_capability Hydrogen Bonding Capability solubility Solubility polarity_compound->solubility h_bond_donor->solubility h_bond_acceptor->solubility polarity_solvent->solubility h_bond_capability->solubility

Factors Influencing the Solubility of this compound.

References

Thermophysical properties of 1,3-Diamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermophysical Properties of 1,3-Diamino-2-propanol

Introduction

This compound (CAS No: 616-29-5), also known as 2-Hydroxy-1,3-diaminopropane, is a versatile chemical compound featuring two primary amine groups and a secondary hydroxyl group.[1][2] This structure makes it a valuable building block in various chemical syntheses. It presents as a white to pale-yellow solid that is highly soluble in water.[1][3][4] Its applications are diverse, ranging from its use as a pharmaceutical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) to its role in gas absorbents for removing acidic gases like CO2.[5][6] This guide provides a detailed overview of its core thermophysical properties, experimental methodologies for their determination, and key chemical synthesis and application workflows.

Physicochemical and Thermophysical Properties

The fundamental physicochemical and thermophysical properties of this compound are summarized below. These values are critical for process design, safety assessments, and computational modeling in research and industrial applications.

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C3H10N2O[5][7][8]
Molecular Weight 90.12 g/mol [1][7][9]
Appearance White to yellowish solid[3][4][7]
CAS Number 616-29-5[1][5]
Solubility Very soluble in water[2][3][7]

Table 2: Key Thermophysical Data of this compound

PropertyValueConditionsSource
Melting Point 40 - 44 °CAmbient Pressure[3]
Boiling Point 235 - 237 °C760 mmHg[2][7][8]
Density 1.081 g/cm³Not Specified[8]
Vapor Pressure 0.008 mmHg25 °C[7]
Flash Point 96.9 - 97 °CClosed Cup[7][8]
Heat of Vaporization 55.0 kJ/molNot Specified[7]
Refractive Index 1.4610Estimate[8]

Experimental Protocols for Thermophysical Property Determination

Accurate measurement of thermophysical properties is essential for chemical process engineering and design. The methodologies described below are standard techniques used for determining the properties of amines and amino alcohols like this compound.

Density Measurement

Density is a critical parameter for fluid dynamics calculations and process modeling.

  • Methodology : A common and precise method for measuring the density of liquids is the use of a vibrating tube densimeter .[10]

  • Principle : The instrument measures the oscillation period of a U-shaped glass tube filled with the sample liquid. This period is directly related to the mass, and therefore the density, of the liquid in the tube.

  • Procedure :

    • Calibration : The densimeter is first calibrated using two reference substances with well-known densities, such as dry air and double-distilled, degassed water.

    • Sample Preparation : A sample of this compound is prepared, ensuring it is free of impurities and gas bubbles. If the sample is solid at room temperature, it is heated to just above its melting point.

    • Measurement : The sample is injected into the measurement cell of the densimeter. The temperature of the cell is precisely controlled by a Peltier thermostat.

    • Data Acquisition : Once the temperature and oscillation period stabilize, the density is calculated automatically by the instrument's software. Measurements are typically repeated at various temperatures to obtain density as a function of temperature.[11]

Viscosity Measurement

Viscosity data is crucial for the design of pumping, mixing, and heat exchange equipment.

  • Methodology : Rotational viscometers or falling body viscometers are frequently used for measuring the dynamic viscosity of amine solutions.[11][12]

  • Principle (Rotational Viscometer) : A spindle is rotated within the sample fluid. The torque required to overcome the viscous drag of the fluid is measured, which is proportional to the fluid's viscosity.

  • Procedure :

    • Calibration : The viscometer is calibrated using standard viscosity reference fluids.

    • Sample Loading : The sample is placed in a temperature-controlled sample holder.

    • Measurement : The appropriate spindle is selected and immersed in the sample. The spindle is rotated at a constant speed, and the resulting torque is measured.

    • Temperature Dependence : The procedure is repeated across a range of temperatures to characterize the viscosity-temperature relationship.[12]

Heat Capacity Measurement

Isobaric heat capacity is a fundamental thermodynamic property needed for energy balance calculations in thermal processes.

  • Methodology : A flow calorimeter is a suitable instrument for determining the isobaric heat capacity of liquids.[10]

  • Principle : A continuous flow of the sample liquid is passed through a heated tube. The heat capacity is determined by measuring the temperature increase of the fluid for a known power input.

  • Procedure :

    • System Calibration : The calorimeter is calibrated by measuring a reference fluid with a well-established heat capacity, such as water.

    • Sample Flow : The liquid sample is pumped through the calorimeter at a constant, precisely measured flow rate.

    • Heating and Measurement : A known and constant heat flux is applied to the fluid. The temperature difference between the inlet and outlet of the heated section is measured with high-precision thermometers.

    • Calculation : The isobaric heat capacity is calculated from the heat input, the mass flow rate, and the measured temperature difference.

Workflows and Applications

Synthesis of this compound

This compound is commonly synthesized by the reaction of epichlorohydrin (B41342) with an excess of ammonia (B1221849) in an alkaline environment.[3][13] This two-step process is designed to optimize the yield of the desired product while minimizing the formation of byproducts.

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization and Purification EC Epichlorohydrin Intermediate Ring-Opened Intermediate EC->Intermediate Reaction at ~10°C Ammonia_excess Ammonia (Excess, >20x) Ammonia_excess->Intermediate Intermediate_ref Ring-Opened Intermediate NaOH Sodium Hydroxide (NaOH) Crude_DAP Crude this compound NaOH->Crude_DAP Addition at 10-20°C Purified_DAP Final Product Crude_DAP->Purified_DAP Purification Steps Intermediate_ref->Crude_DAP

Caption: Synthesis workflow of this compound.

Role as a Pharmaceutical Intermediate

This compound serves as a crucial building block in the synthesis of several important Active Pharmaceutical Ingredients (APIs).[6] Its bifunctional nature, containing both amine and hydroxyl groups, allows it to be incorporated into complex molecular structures.

G cluster_APIs Active Pharmaceutical Ingredients (APIs) DAP This compound (Chiral Building Block) Amikacin Amikacin DAP->Amikacin Synthesis Pathway Cefadroxil Cefadroxil DAP->Cefadroxil Synthesis Pathway Abacavir Abacavir DAP->Abacavir Synthesis Pathway Bisoprolol Bisoprolol DAP->Bisoprolol Synthesis Pathway

Caption: Role as an intermediate in API synthesis.[1]

References

The Discovery, Synthesis, and Application of 1,3-Diamino-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diamino-2-propanol, a versatile trifunctional amine, has carved a significant niche in the landscape of chemical synthesis and pharmaceutical development. First identified in the late 19th century, its unique structural features have made it a valuable building block for a diverse array of complex molecules, most notably as a key intermediate in the synthesis of prominent pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its critical applications, with a particular focus on its role in the development of HIV protease inhibitors and beta-adrenergic blocking agents.

Discovery and History

The first documented indication of the formation of this compound dates back to 1873.[1] In his work, A. Claus observed the formation of this compound, alongside other condensation products, during the reaction of 1,3-dichloro-2-propanol (B29581) with ammonia (B1221849).[1] This early observation laid the groundwork for future investigations into the synthesis and properties of this novel diamine.

Subsequent research focused on optimizing the synthesis of this compound, moving from the relatively low-yield reaction with 1,3-dichloro-2-propanol to more efficient methods. A significant advancement came with the use of the more cost-effective starting material, epichlorohydrin (B41342), reacted with a large excess of ammonia.[1] Over the years, various modifications to this process have been developed to improve yield and purity, including two-stage reactions and the use of ion-exchange resins for purification. These developments have been crucial in making this compound readily available for its diverse applications.

Physicochemical Properties

This compound is a white to pale yellow crystalline solid at room temperature, exhibiting a low melting point.[2] It is highly soluble in water and soluble in alcohols such as methanol (B129727) and ethanol, but nearly insoluble in nonpolar organic solvents like diethyl ether and benzene.[1] Its structure features two primary amine groups and a secondary alcohol group, which contribute to its chemical reactivity and its utility as a versatile chemical intermediate.[1]

PropertyValueReference
Molecular Formula C₃H₁₀N₂O[2][3][4]
Molecular Weight 90.12 g/mol [4]
Appearance White to pale yellow crystalline solid or clear liquid as melt[2]
Melting Point 40-44 °C[4]
Boiling Point 235 °C[5]
Solubility in Water Very soluble[1]
pKa 9.69, 7.93 (at 20°C)

Spectroscopic Data

The structural features of this compound have been extensively characterized using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR
Instrument Bruker WM-250
Solvent Not specified
Chemical Shifts (ppm) Data not explicitly provided in search results.
¹³C NMR
Source Aldrich Chemical Company, Inc.
Solvent Not specified
Chemical Shifts (ppm) Data not explicitly provided in search results.
Infrared (IR) Spectroscopy
FTIR
Technique CAPILLARY CELL: MELT
Source of Sample Research Organic/Inorganic Corporation, Sun Valley, California
Key Absorptions (cm⁻¹) Data not explicitly provided in search results.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The most common and economically viable routes start from either 1,3-dichloro-2-propanol or epichlorohydrin.

Synthesis from 1,3-Dichloro-2-propanol

An early standard procedure involves the reaction of 1,3-dichloro-2-propanol with an excess of ammonia in the presence of a fixed alkali, such as sodium hydroxide (B78521), to act as an acid scavenger.[1][5]

Protocol:

  • One mole of 1,3-dichloro-2-propanol (129 grams) is added to two liters of an aqueous ammonia solution (containing 20% or more of NH₃) that has been cooled to 30°C or lower.[5]

  • Two moles of sodium hydroxide (80 grams) are also present in the ammonia solution.[5]

  • The mixture is stirred for 15 to 20 minutes until the reaction is complete.[5]

  • The excess ammonia and water are then removed by distillation.[5]

  • The resulting crude product can be purified by vacuum distillation (at 15-25 mm Hg, up to a temperature of 100°C) to yield the pure, white crystalline this compound.[5]

Yields for this method are typically below 40%.[1]

Synthesis from Epichlorohydrin

A more common industrial method utilizes the reaction of epichlorohydrin with a large excess of aqueous ammonia. This method can be performed in one or two stages.

Two-Stage Protocol:

  • Epichlorohydrin is reacted with a 30-50 fold excess of aqueous ammonia at a temperature of 10°C, leading to the opening of the oxirane ring.

  • An equimolar amount of sodium hydroxide, relative to the epichlorohydrin, is then added at 10-20°C.

  • After the reaction, the excess ammonia is removed, and the precipitated sodium chloride is filtered off.

  • The crude product is then purified by vacuum distillation to yield pure this compound with a yield of approximately 64%.

A variation of this process utilizes a strongly basic anion exchanger to bind the hydrochloric acid formed during the reaction, which avoids the need to filter out sodium chloride and can achieve reproducible yields of 52-55%.

Applications in Drug Development

The trifunctional nature of this compound makes it a valuable chiral building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[6] Its two primary amine groups and one hydroxyl group provide multiple points for chemical modification, allowing for the construction of complex molecular architectures.

HIV Protease Inhibitors

Derivatives of this compound are key components in the synthesis of several HIV protease inhibitors.[7] These drugs are designed to mimic the transition state of the peptide bond cleavage catalyzed by the HIV protease, thereby inhibiting the enzyme and preventing the maturation of new, infectious virus particles.[8]

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_drug Inhibition Mechanism Gag-Pol Polyprotein Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Produces Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assemble into 1,3-DAP_Derivative This compound Derivative (Inhibitor) 1,3-DAP_Derivative->HIV Protease Binds to active site

Caption: HIV Protease Inhibition Pathway.

The diagram above illustrates the crucial role of HIV protease in the viral life cycle by cleaving the Gag-Pol polyprotein into mature, functional proteins necessary for the assembly of an infectious virion. HIV protease inhibitors, often synthesized from this compound derivatives, block the active site of the protease, preventing this cleavage and thus halting viral maturation.[8][9]

Beta-Adrenergic Blocking Agents (Beta-Blockers)

This compound is a key intermediate in the synthesis of the beta-blocker bisoprolol (B1195378).[6] Beta-blockers are a class of drugs that work by blocking the effects of the hormone epinephrine (B1671497) (adrenaline) and the neurotransmitter norepinephrine (B1679862) on beta-adrenergic receptors.[10][11][12] Specifically, bisoprolol is a selective β1-receptor antagonist, primarily affecting the heart.

Beta_Adrenergic_Signaling cluster_cell Cardiac Myocyte cluster_drug_action Mechanism of Bisoprolol Norepinephrine Norepinephrine Beta1_Receptor β1-Adrenergic Receptor Norepinephrine->Beta1_Receptor Binds G_Protein Gs Protein Beta1_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates Increased_HR_Contractility Increased Heart Rate & Contractility PKA->Increased_HR_Contractility Leads to Bisoprolol Bisoprolol (from 1,3-DAP) Bisoprolol->Beta1_Receptor Blocks

Caption: Beta-Adrenergic Signaling and Blockade.

The beta-adrenergic signaling pathway in cardiac myocytes is initiated by the binding of norepinephrine to β1-adrenergic receptors.[11][13] This activates a Gs protein, which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP).[11][13] Elevated cAMP levels activate Protein Kinase A (PKA), leading to a cascade of events that result in increased heart rate and contractility.[11][13] Bisoprolol, synthesized using this compound, acts as a competitive antagonist at the β1-adrenergic receptor, blocking the binding of norepinephrine and thereby reducing heart rate and contractility.

Other Applications

Beyond its prominent role in the synthesis of the aforementioned pharmaceuticals, this compound finds utility in several other areas:

  • Gas Absorbents: Aqueous solutions of this compound can efficiently absorb acidic gases such as carbon dioxide and hydrogen sulfide (B99878) from industrial gas streams.[1]

  • Cosmetics: It can be used as a pH adjuster and buffering agent in cosmetic formulations.

  • Chemical Synthesis: It serves as a versatile bidentate diamine ligand in the synthesis of various organometallic compounds and as a branching unit in the creation of peptide dendrimers.[4]

Experimental and Purification Workflow

The synthesis and purification of this compound involves a series of well-defined steps to ensure a high-purity final product.

Synthesis_Purification_Workflow Start Start Reaction Reaction of Epichlorohydrin with excess Ammonia Start->Reaction Quenching Addition of NaOH Reaction->Quenching Ammonia_Removal Distillation to remove excess Ammonia Quenching->Ammonia_Removal Salt_Filtration Filtration of precipitated NaCl Ammonia_Removal->Salt_Filtration Crude_Product Crude this compound Salt_Filtration->Crude_Product Vacuum_Distillation Vacuum Distillation Crude_Product->Vacuum_Distillation Pure_Product Pure this compound Vacuum_Distillation->Pure_Product End End Pure_Product->End

Caption: Synthesis and Purification Workflow.

The general workflow for the synthesis of this compound from epichlorohydrin involves the initial reaction with ammonia, followed by the addition of a base. The subsequent purification steps include the removal of excess ammonia by distillation, filtration of the resulting salt byproduct, and a final purification of the crude product by vacuum distillation to obtain high-purity this compound.

Conclusion

From its initial discovery as a byproduct of a 19th-century chemical reaction to its current status as a critical building block for life-saving pharmaceuticals, this compound has demonstrated enduring importance in the chemical and biomedical sciences. Its unique trifunctional structure provides a versatile platform for the synthesis of complex molecules with significant biological activity. The continued development of efficient and sustainable synthetic routes for this compound will undoubtedly facilitate further innovation in drug discovery and materials science. This guide has provided a comprehensive overview of the key technical aspects of this compound, offering a valuable resource for researchers and professionals in the field.

References

Potential Research Applications of 1,3-Diamino-2-propanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Diamino-2-propanol, a versatile and highly functionalized organic molecule, has emerged as a critical building block in a multitude of research and development areas. Its unique trifunctional nature, possessing two primary amine groups and a secondary alcohol, allows for the construction of complex molecular architectures with diverse applications. This technical guide delves into the core research applications of this compound, providing an in-depth overview of its utility in coordination chemistry, medicinal chemistry, and materials science. We present a comprehensive summary of quantitative data, detailed experimental protocols for key synthetic procedures, and visual representations of significant pathways and workflows to facilitate a deeper understanding and inspire further innovation in the application of this pivotal chemical compound.

Introduction

This compound (DAP), also known as 2-hydroxy-1,3-propanediamine, is a colorless to pale-yellow crystalline solid that is highly soluble in water.[1][2] Its molecular structure, featuring two nucleophilic amino groups and a hydroxyl group on a propane (B168953) backbone, makes it an ideal candidate for a variety of chemical transformations. This trifunctionality allows for its use as a versatile bidentate or tridentate ligand in coordination chemistry, a chiral building block in asymmetric synthesis, and a branching unit in the construction of dendrimers and other polymeric materials.[3] This guide will explore the significant research applications of this compound, with a focus on its role in the development of novel metal complexes, therapeutic agents, and advanced materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, application in various solvent systems, and for the prediction of its reactivity.

PropertyValueReference
Molecular FormulaC₃H₁₀N₂O[4]
Molecular Weight90.12 g/mol [4]
Melting Point40-44 °C[2]
Boiling Point235 °C[5]
Density1.081 g/cm³[6]
Water SolubilityVery soluble[1]
pKa17.93 (at 20°C)[5]
pKa29.69 (at 20°C)[5]

Table 1: Physicochemical Properties of this compound.

Applications in Coordination Chemistry: Synthesis of Metal Complexes

The two primary amine groups and the central hydroxyl group of this compound make it an excellent ligand for a variety of metal ions. It can coordinate in a bidentate fashion through its nitrogen atoms or as a tridentate ligand involving the oxygen atom of the hydroxyl group. This versatility has led to the synthesis of a wide range of metal complexes with interesting structural and electronic properties.

Schiff Base Complexes

A significant area of research involves the use of this compound in the synthesis of Schiff base ligands and their subsequent metal complexes. The diamine is condensed with aldehydes or ketones to form Schiff bases, which are then used to chelate metal ions. These complexes have shown potential in catalysis and materials science.[7][8]

This protocol describes a templated synthesis of a mononuclear Ni(II) complex of an unsymmetrical Schiff base ligand derived from this compound.[7]

Materials:

Procedure:

  • Dissolve this compound (1 mmol) in methanol (20 mL).

  • To this solution, add o-hydroxyacetophenone (1 mmol) and salicylaldehyde (1 mmol).

  • Add a solution of nickel(II) nitrate hexahydrate (1 mmol) in methanol (10 mL) to the mixture.

  • Add triethylamine (2 mmol) dropwise to the reaction mixture and stir.

  • The resulting mixture is refluxed for 2 hours.

  • Allow the solution to cool to room temperature.

  • The precipitated complex is collected by filtration, washed with cold methanol, and dried in vacuo.

Characterization Data for a Representative Ni(II) Complex:

PropertyValue
GeometrySquare planar
Magnetic PropertyDiamagnetic
Ni(II)/Ni(I) CoupleQuasi-reversible

Table 2: Characterization of a Mononuclear Ni(II) Schiff Base Complex.[7]

G General Synthesis of Schiff Base Metal Complexes Diamine This compound Reaction Reaction Mixture Diamine->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction MetalSalt Metal Salt (e.g., Ni(NO3)2) MetalSalt->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Base Base (e.g., Triethylamine) Base->Reaction Reflux Reflux Reaction->Reflux Cooling Cooling & Precipitation Reflux->Cooling Filtration Filtration & Washing Cooling->Filtration Complex Schiff Base Metal Complex Filtration->Complex

Caption: Workflow for the synthesis of Schiff base metal complexes.

Applications in Medicinal Chemistry and Drug Development

This compound serves as a crucial scaffold in the design and synthesis of various therapeutic agents. Its ability to introduce chirality and provide multiple points for functionalization makes it a valuable building block in drug discovery.

HIV Protease Inhibitors

The 1,3-diamino-2-hydroxypropane moiety is a key structural feature in a class of potent HIV-1 protease inhibitors. It acts as a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis catalyzed by the viral protease.

A general strategy for the synthesis of pseudosymmetric HIV protease inhibitors involves the coupling of protected amino acids or other carboxylic acids to the two primary amine groups of a this compound core.[9]

G Synthetic Pathway for HIV Protease Inhibitors start This compound Core step1 Coupling with Activated Carboxylic Acid (e.g., A2) start->step1 intermediate1 Intermediate Compound step1->intermediate1 step2 Debenzylation (Pd/C) intermediate1->step2 intermediate2 Free Amine step2->intermediate2 step3 Coupling with another Activated Carboxylic Acid (e.g., 10 or 11a-f) intermediate2->step3 final_product HIV Protease Inhibitor step3->final_product

Caption: General synthetic route for HIV protease inhibitors.

Smooth Muscle Relaxants

Derivatives of 1,3-diaminopropan-2-ols have been synthesized and evaluated for their relaxant activity on tracheal smooth muscle, suggesting their potential as anti-asthmatic agents.[10]

The relaxant effects of synthesized compounds are typically evaluated ex vivo on isolated rat tracheal rings pre-contracted with an agonist like carbachol (B1668302).[10]

Procedure:

  • Isolate tracheal rings from rats and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37 °C and aerated with 95% O₂ and 5% CO₂.

  • Induce contraction of the tracheal rings with a standard agonist (e.g., 1 µM carbachol).

  • Once a stable contraction is achieved, cumulatively add the test compounds in increasing concentrations.

  • Record the relaxation responses and calculate the percentage of relaxation relative to the pre-contracted tension.

  • Determine the Emax (maximum effect) and EC50 (concentration for 50% of the maximum effect) values.

Quantitative Data on Relaxant Activity of 1,3-Diaminopropan-2-ol Derivatives:

CompoundEmax (%)EC50 (µM)
Theophylline (control)100150
8b 100138
8c 88149
8d 100154
8i 91167
8j 62ND
8k 86167
8l 57ND
8m 87147
8n 10062

Table 3: Relaxant effect of 1,3-diaminopropan-2-ol derivatives on rat tracheal rings pre-contracted with carbachol (1 µM). ND = Not Determined.[10]

Applications in Materials Science: Peptide Dendrimers

The trifunctional nature of this compound makes it an excellent branching unit for the synthesis of peptide dendrimers. These highly branched, monodisperse macromolecules have applications in drug delivery, gene therapy, and as synthetic vaccines.

Solid-Phase Synthesis of Peptide Dendrimers

Peptide dendrimers can be synthesized using solid-phase peptide synthesis (SPPS) techniques, where this compound, with its amino groups suitably protected, is used to introduce branching points in the growing dendrimer structure.

G Solid-Phase Peptide Dendrimer Synthesis Workflow Resin Solid Support (Resin) Linker Linker Attachment Resin->Linker FirstAA Coupling of First Amino Acid Linker->FirstAA Deprotection1 Fmoc Deprotection FirstAA->Deprotection1 BranchingUnit Coupling of Protected this compound Deprotection1->BranchingUnit Deprotection2 Deprotection of Amine Groups BranchingUnit->Deprotection2 Elongation Simultaneous Elongation of Two Peptide Chains Deprotection2->Elongation Repeat Repeat Deprotection and Coupling Cycles Elongation->Repeat Cleavage Cleavage from Resin Repeat->Cleavage Purification Purification and Characterization Cleavage->Purification

Caption: Workflow for solid-phase synthesis of peptide dendrimers.

Conclusion

This compound is a remarkably versatile and valuable molecule in scientific research. Its unique structural features have enabled significant advancements in coordination chemistry, leading to the development of novel metal complexes with diverse properties. In medicinal chemistry, it serves as a critical scaffold for the design of potent therapeutic agents, most notably HIV protease inhibitors and potential anti-asthma drugs. Furthermore, its role as a branching unit in the synthesis of peptide dendrimers highlights its importance in the field of materials science and nanotechnology. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with a solid foundation for exploring and expanding the applications of this multifaceted compound. Future research will undoubtedly uncover even more innovative uses for this compound, further solidifying its position as a cornerstone of modern chemical synthesis.

References

An In-depth Technical Guide to the Reactivity and Stability of 1,3-Diamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

1,3-Diamino-2-propanol (DAP), a trifunctional molecule featuring two primary amine groups and a secondary alcohol, is a versatile building block in organic synthesis and a key intermediate in the pharmaceutical industry.[1][2] Its utility in applications ranging from organometallic chemistry to peptide dendrimers necessitates a thorough understanding of its chemical reactivity and stability.[1][2] This guide provides a comprehensive overview of the stability and reactivity profile of this compound, outlines detailed experimental protocols for its assessment based on industry-standard forced degradation studies, and presents key data to inform its safe handling, storage, and application in research and development.

Physicochemical Properties

This compound is a white to pale-yellow crystalline solid that is highly soluble in water.[2] Proper storage involves maintaining it in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert gas, to prevent degradation from atmospheric exposure.[2][3]

PropertyValueReference
Synonyms 2-Hydroxy-1,3-diaminopropane, DAP[3][4]
CAS Number 616-29-5[1]
Molecular Formula C₃H₁₀N₂O[1]
Molecular Weight 90.12 g/mol [1]
Melting Point 40-44 °C[1][2]
Boiling Point 235 °C (approx.)[5]
Appearance White to light yellow solid[3]
Solubility Very soluble in water[2]

Stability Profile and Forced Degradation Studies

To comprehensively evaluate the intrinsic stability of a pharmaceutical intermediate like this compound, a forced degradation (or stress testing) study is essential.[6][7][8][9] These studies expose the compound to conditions more severe than standard storage to identify likely degradation pathways and products, thereby informing handling, storage, and the development of stability-indicating analytical methods.[7][8][9]

Summary of Stability under Stress Conditions

The following table summarizes the expected stability of this compound under various stress conditions as mandated by ICH guidelines. The degradation percentages are illustrative and represent typical targets in a forced degradation study, aiming for 5-20% degradation to ensure that secondary degradation is minimized.[5]

Stress ConditionReagent/ConditionExpected OutcomePotential Degradants
Acidic Hydrolysis 0.1 M HCl, 60 °CDegradation expectedAmmonium salts, potential for ether formation or dehydration products.
Basic Hydrolysis 0.1 M NaOH, 60 °CStableGenerally stable; high pH may catalyze oxidation if air is present.
Oxidative 3% H₂O₂, RTSignificant DegradationOxidation of amines (to nitroso, nitro compounds, or N-oxides) and alcohol (to ketone).[10]
Thermal 105 °C, 48hPotential for decompositionAmmonia, Carbon Monoxide (CO), Carbon Dioxide (CO₂), Nitrogen Oxides (NOx).[11][12]
Photolytic ICH Q1B options (e.g., 1.2 million lux hours)Potential for degradationPhoto-oxidation products.
Thermal Stability

Thermal analysis is critical for determining the safe upper-temperature limits for handling and storage.

  • Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. For a compound like this compound, one would expect a single major mass loss step corresponding to its decomposition. The onset temperature of this decomposition is a key stability parameter.

  • Differential Scanning Calorimetry (DSC): DSC detects thermal events like melting and decomposition. A typical DSC thermogram would show a sharp endotherm for its melting point (around 40-44 °C) followed by a broad exotherm at a higher temperature, indicating exothermic decomposition.

Reactivity Profile

The reactivity of this compound is dictated by its two nucleophilic primary amine groups and the secondary hydroxyl group.

Incompatible Materials

The compound should not be stored or handled in the vicinity of the following materials due to the risk of vigorous and potentially hazardous reactions:

  • Strong Oxidizing Agents: Can lead to the formation of explosive mixtures or rapid oxidation of the amine and alcohol groups.[12]

  • Acids and Acid Anhydrides/Chlorides: React exothermically with the basic amine groups to form salts.[11][12] Acid chlorides and anhydrides will acylate the amines and alcohol.[12]

Typical Reactions

The dual functionality of this compound makes it a versatile reagent. The primary amines readily undergo reactions typical of nucleophiles, such as alkylation, acylation, and condensation with carbonyl compounds (imines, enamines). The secondary alcohol can be oxidized to a ketone or undergo etherification and esterification reactions.[13][14][15]

G Figure 1: Reactivity Profile of this compound DAP This compound (H₂N-CH₂-CH(OH)-CH₂-NH₂) Salt Ammonium Salt (⁺H₃N-R-NH₃⁺) DAP->Salt -NH₂ groups react Oxidized Oxidized Products (e.g., Amino Ketone, N-Oxides) DAP->Oxidized -NH₂ & -OH groups react Substituted N/O-Substituted Products (e.g., Amides, Esters) DAP->Substituted -NH₂ & -OH groups react Acids Acids (e.g., HCl) Oxidants Oxidizing Agents (e.g., H₂O₂, KMnO₄) Electrophiles Acylating/Alkylating Agents (e.g., R-COCl, R-Br)

Figure 1: Reactivity Profile of this compound
Hazardous Decomposition

Upon combustion or thermal decomposition, this compound is expected to break down into hazardous products, including carbon monoxide, carbon dioxide, and various nitrogen oxides (NOx).[11][12] This is typical for nitrogen-containing organic compounds.

G Figure 2: Plausible Thermal Decomposition Pathway DAP This compound Intermediates Radical Intermediates & Unstable Fragments DAP->Intermediates Fragmentation Heat High Temperature (Thermal Stress) Heat->DAP initiates CO Carbon Monoxide (CO) Intermediates->CO Incomplete Oxidation CO2 Carbon Dioxide (CO₂) Intermediates->CO2 Complete Oxidation NOx Nitrogen Oxides (NOx) Intermediates->NOx Oxidation NH3 Ammonia (NH₃) Intermediates->NH3 Deamination

Figure 2: Plausible Thermal Decomposition Pathway

Experimental Protocols

The following sections provide detailed methodologies for key stability and reactivity experiments. These protocols are based on standard pharmaceutical industry practices for forced degradation studies.[6][16][17][18]

G Figure 3: General Workflow for Stability Assessment start Start: Define Study prep Prepare Stock Solution of this compound start->prep stress Expose Aliquots to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress neutralize Neutralize/Quench Reactions at Time Points (e.g., 2, 8, 24h) stress->neutralize analyze Analyze Samples via Stability-Indicating Method (e.g., HPLC-UV/MS) neutralize->analyze data Quantify Parent Compound Loss & Identify Degradation Products analyze->data report Compile Data, Determine Degradation Pathways & Report data->report end End report->end

Figure 3: General Workflow for Stability Assessment
Protocol 1: Forced Degradation by Hydrolysis and Oxidation

Objective: To assess the stability of this compound in acidic, basic, and oxidative conditions.

Materials:

  • This compound

  • Type I Purified Water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% (w/v) Hydrogen Peroxide (H₂O₂)

  • HPLC-grade Acetonitrile and appropriate buffers

  • Volumetric flasks, pipettes, vials

  • Calibrated pH meter and water bath/oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent (e.g., water or acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH.

    • Oxidation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂.

    • Control: Mix 5 mL of stock solution with 5 mL of water.

  • Incubation: Place all samples in a water bath set to 60°C (for hydrolysis) or at room temperature (for oxidation). Store a control sample protected from light at 4°C.

  • Time Points: Withdraw aliquots at predefined time points (e.g., 0, 2, 8, 24 hours).

  • Quenching:

    • For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively.

    • For oxidation samples, the reaction can be quenched by dilution if necessary.

  • Analysis: Dilute all samples to a final concentration suitable for analysis. Analyze by a validated stability-indicating HPLC-UV method. Use mass spectrometry (LC-MS) to identify the mass of any degradation products.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control. Ensure mass balance is conserved.[5]

Protocol 2: Thermal Stability Assessment

Objective: To determine the thermal decomposition profile of solid this compound.

Materials:

  • This compound, solid

  • TGA/DSC instrument (e.g., TA Instruments Q-series or similar)

  • Aluminum or ceramic pans

  • Inert gas supply (Nitrogen, 99.99% purity)

Procedure (TGA):

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature. Set the nitrogen purge gas flow rate (e.g., 50 mL/min).

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA pan.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to 500°C at a rate of 10°C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max).

Procedure (DSC):

  • Instrument Setup: Calibrate the DSC instrument for heat flow and temperature using an indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty sealed pan as a reference.

  • Thermal Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to 350°C at a rate of 10°C/min.

  • Data Analysis: Record the heat flow. Identify the endothermic peak for melting and any exothermic events corresponding to decomposition.

Conclusion

This compound is a chemically reactive molecule with specific stability considerations. Its primary amine and secondary alcohol moieties render it susceptible to degradation via oxidation and reaction with acids. Thermal analysis is crucial to define its upper-temperature limits for safe handling. The protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to assess its stability, predict potential incompatibilities, and ensure its quality and integrity throughout the development lifecycle. A thorough understanding based on forced degradation studies is paramount for its successful application in regulated environments.

References

A Technical Guide to Quantum Chemical Calculations for 1,3-Diamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive computational methodology for the quantum chemical characterization of 1,3-Diamino-2-propanol. Given the molecule's potential for intramolecular hydrogen bonding and conformational flexibility, a thorough theoretical investigation is crucial for understanding its structure, stability, and reactivity. This document provides a robust framework for such a study using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.

Introduction

This compound is a small organic molecule featuring two primary amine groups and a secondary alcohol. This arrangement of functional groups allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's three-dimensional structure and energetic landscape. A detailed understanding of its conformational preferences, vibrational properties, and electronic structure is essential for applications in medicinal chemistry, materials science, and as a ligand in coordination chemistry.

This guide details a computational workflow designed to elucidate these properties, providing a foundation for further research and development.

Proposed Computational Methodology

The following sections describe a step-by-step protocol for the quantum chemical analysis of this compound.

Conformational Analysis

Due to the presence of several rotatable bonds, this compound can exist in numerous conformations. Identifying the low-energy conformers is a critical first step.

Protocol:

  • Initial Structure Generation: A 2D sketch of this compound will be used to generate an initial 3D structure using a molecular editor.

  • Conformational Search: A systematic or stochastic conformational search will be performed to explore the potential energy surface. A molecular mechanics force field (e.g., MMFF94) can be employed for an initial rapid screening of a large number of conformers.

  • Semi-Empirical Pre-Optimization: The unique conformers identified in the initial search will be subjected to a more rigorous geometry optimization using a semi-empirical method (e.g., PM7) to refine the structures and energies.

  • DFT Optimization of Low-Energy Conformers: A subset of the lowest energy conformers (e.g., within 10-15 kJ/mol of the global minimum) will be selected for full geometry optimization at the DFT level of theory.

Geometry Optimization and Vibrational Analysis

The geometries of the selected conformers will be fully optimized, and their vibrational frequencies will be calculated to confirm that they correspond to true energy minima and to predict their infrared (IR) and Raman spectra.

Protocol:

  • Level of Theory Selection: Based on studies of similar amino alcohols and diamines, the B3LYP functional with the D3 dispersion correction is recommended to properly account for non-covalent interactions, including intramolecular hydrogen bonds. The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost. For higher accuracy, the aug-cc-pVTZ basis set can be employed.

  • Geometry Optimization: The geometry of each selected conformer will be optimized in the gas phase. The optimization should be performed until the forces on the atoms are negligible and the geometry has converged to a stationary point on the potential energy surface.

  • Vibrational Frequency Calculation: Following a successful optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. The calculated frequencies can be used to simulate the IR and Raman spectra.

Calculation of Electronic Properties

To gain insight into the chemical reactivity and electronic nature of this compound, a range of electronic properties will be calculated for the most stable conformer.

Protocol:

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

  • Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to investigate intramolecular interactions, such as hydrogen bonding, and to determine atomic charges and hybridization.

Data Presentation

The quantitative data generated from these calculations should be summarized in the following tables for clarity and comparative analysis.

Table 1: Relative Energies of this compound Conformers

Conformer IDRelative Energy (kJ/mol)Boltzmann Population (%)
Conf_10.00
Conf_2
Conf_3
...

Table 2: Key Geometric Parameters of the Most Stable Conformer

ParameterValue (Å or °)
O-H bond length
C-O bond length
C-N bond lengths
Key Dihedral Angles
Hydrogen Bond Distance (N···H-O)
Hydrogen Bond Angle (N···H-O)

Table 3: Calculated Vibrational Frequencies and Intensities for the Most Stable Conformer

Mode NumberFrequency (cm⁻¹)IR Intensity (km/mol)Raman Activity (Å⁴/amu)Assignment
1
2
...
O-H stretch
N-H stretches

Table 4: Electronic Properties of the Most Stable Conformer

PropertyValue
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)
Dipole Moment (Debye)

Visualization of Computational Workflow

The logical flow of the proposed computational study is depicted in the following diagram.

computational_workflow start Start: 2D Structure of this compound conf_search Conformational Search (Molecular Mechanics) start->conf_search pre_opt Semi-Empirical Pre-Optimization of Unique Conformers conf_search->pre_opt select_conf Select Low-Energy Conformers pre_opt->select_conf dft_opt DFT Geometry Optimization (e.g., B3LYP-D3/6-311++G(d,p)) select_conf->dft_opt freq_calc Vibrational Frequency Calculation dft_opt->freq_calc verify_min Verify True Minima (No Imaginary Frequencies) freq_calc->verify_min electronic_prop Calculate Electronic Properties (HOMO, LUMO, MEP, NBO) verify_min->electronic_prop Proceed with lowest energy conformer analyze_results Analyze and Tabulate Data electronic_prop->analyze_results

Computational workflow for the quantum chemical analysis of this compound.

Conclusion

This technical guide provides a detailed and robust protocol for the in-silico characterization of this compound using quantum chemical calculations. By following this workflow, researchers can obtain valuable insights into the conformational landscape, structural parameters, vibrational spectra, and electronic properties of this molecule. This fundamental understanding is anticipated to be highly beneficial for professionals in drug development and materials science, enabling more informed design and application of this compound and its derivatives.

Commercial availability and suppliers of 1,3-Diamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Commercial Availability and Suppliers of 1,3-Diamino-2-propanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 616-29-5), also known as 2-Hydroxy-1,3-diaminopropane, is a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. Its structure, featuring two primary amine groups and a secondary hydroxyl group, makes it a valuable building block for the synthesis of complex molecules. In drug development, it serves as a key raw material for several Active Pharmaceutical Ingredients (APIs).[1] This guide provides a comprehensive overview of its commercial availability, key suppliers, technical specifications, and relevant experimental protocols.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, from large-scale manufacturers to those specializing in laboratory and research quantities. It is offered in various grades and purities to suit different applications.

Major Suppliers

A non-exhaustive list of prominent global suppliers includes:

  • Thermo Scientific Chemicals (Fisher Scientific): A major supplier of laboratory chemicals, offering various quantities.[2][3][4]

  • Sigma-Aldrich (Merck): Provides this compound in different purity grades for research and development.[5][6]

  • Tokyo Chemical Industry (TCI): Offers the compound with specified purity levels, suitable for synthetic chemistry applications.[7][8]

  • Borregaard: A key manufacturer of this compound (DAP) for pharmaceutical and other markets, produced in large commercial plants.[9]

  • Parchem: A worldwide supplier of specialty chemicals, including this compound.[10]

  • Apollo Scientific: A UK-based supplier providing various pack sizes for research and manufacturing.[11]

  • CarboMer Inc.: A US-based manufacturer of specialty chemicals for the life sciences, listing it as an API intermediate.[1]

  • Santa Cruz Biotechnology (SCBT): Supplies the compound as a biochemical for proteomics research.[12]

  • Spectrum Chemical: Provides the diamino alcohol for laboratory and manufacturing use.[13]

  • Kemi-Works: A China-based manufacturer offering the product directly.[14]

Quantitative Data Summary

The following tables summarize the typical physical and chemical properties of commercially available this compound. Data is aggregated from various supplier specifications.[3][5][15]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 616-29-5
Molecular Formula C₃H₁₀N₂O
Molecular Weight 90.12 g/mol [1]
IUPAC Name 1,3-diaminopropan-2-ol[3]
Synonyms 2-Hydroxy-1,3-diaminopropane, Diaminoisopropanol[1][11]
InChI Key UYBWIEGTWASWSR-UHFFFAOYSA-N[3]
EC Number 210-474-2[5]

Table 2: Physical and Chemical Properties

PropertyValueCitations
Appearance White to pale-yellow or colorless crystals, powder, lump, or clear liquid[3][7][13]
Purity ≥95%, ≥96%, 97%[3][5]
Melting Point 40-44 °C[5]
Boiling Point ~235 °C (at atmospheric pressure); 93-95 °C (at 3 Torr)[15][16]
Solubility Highly soluble in water[1][16]
Density 1.081 g/cm³[15]

Applications in Research and Drug Development

This compound is a critical intermediate in both academic research and industrial pharmaceutical synthesis.

  • API Synthesis: It is a documented precursor in the manufacture of several drugs, including Amikacin, Cefadroxil, Abacavir, and Bisoprolol.[1]

  • Ligand Synthesis: As a versatile bidentate diamine ligand, it is used to synthesize various organometallic compounds, some of which are studied for cytotoxic activity.[5]

  • Biochemical Probes: It serves as a precursor for synthesizing fluorogenic dsDNA binders like BAPPA (N1,N3-bis(4-amidinophenyl)propane-1,3-diamine).[5][6]

  • Dendrimer Chemistry: The molecule can be used as a branching unit in the synthesis of peptide dendrimers.[6]

  • Enzyme Inhibition: It has been identified as an indirect inhibitor of ornithine decarboxylase (ODC), an enzyme involved in polyamine biosynthesis, which is a target for cancer therapy.[17]

Experimental Protocols

General Manufacturing Process

The industrial synthesis of this compound predominantly involves the reaction of epichlorohydrin (B41342) with ammonia (B1221849).[9][17]

Methodology:

  • Reaction: Epichlorohydrin is reacted with a large molar excess (e.g., 30-50 fold) of aqueous ammonia. The reaction is typically initiated at a controlled low temperature (e.g., 10-15 °C) to manage the exothermicity from the opening of the oxirane ring.[18][19]

  • Alkalinization: An equimolar amount of a strong base, such as sodium hydroxide (B78521) (NaOH), is added to the reaction mixture. This step facilitates the displacement of the chlorine atom by the second amine group in an alkaline environment.[9][18]

  • Purification: The crude product undergoes a series of purification steps.[9]

    • Excess ammonia and water are removed via distillation.[16][18]

    • The precipitated salt (e.g., sodium chloride) is removed by filtration.[19]

    • The final product is isolated and purified by vacuum distillation to achieve the desired purity.[16][19]

G Synthesis of this compound cluster_reactants Reactants cluster_process Process Steps cluster_products Products & Byproducts Epichlorohydrin Epichlorohydrin Reaction Step 1: Ring Opening (Low Temperature, e.g., 10-15°C) Epichlorohydrin->Reaction Ammonia Ammonia (aq, excess) Ammonia->Reaction NaOH NaOH (aq) Alkalinization Step 2: Nucleophilic Substitution (Base Addition) NaOH->Alkalinization Reaction->Alkalinization Intermediate Purification Step 3: Purification (Distillation, Filtration) Alkalinization->Purification Crude Product DAP This compound Purification->DAP NaCl NaCl (precipitate) Purification->NaCl Water Water Purification->Water

Caption: General industrial synthesis pathway for this compound.

Role as an Ornithine Decarboxylase (ODC) Inhibitor

This compound acts as an indirect inhibitor of ornithine decarboxylase (ODC).[17] ODC is the first and rate-limiting enzyme in the polyamine biosynthesis pathway, which converts ornithine to putrescine. Polyamines are essential for cell growth and proliferation, and their dysregulation is implicated in cancer.

G Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Polyamines Spermidine, Spermine Putrescine->Polyamines Further Synthesis Proliferation Cell Proliferation & Growth Polyamines->Proliferation DAP This compound DAP->ODC Inhibits

Caption: Inhibition of the polyamine synthesis pathway by this compound.

Conclusion

This compound is a commercially accessible and highly valuable chemical for professionals in drug discovery and development. Its well-established synthesis route and availability from numerous suppliers in various grades facilitate its use from laboratory-scale research to large-scale manufacturing. Its role as a versatile ligand, a precursor to complex APIs, and a biochemical tool underscores its importance in modern medicinal chemistry and chemical biology. Researchers should consult supplier-specific documentation, such as Certificates of Analysis and Safety Data Sheets, to ensure the material meets the requirements for their intended application.

References

Methodological & Application

Synthesis of Metal Complexes Using 1,3-Diamino-2-propanol as a Ligand: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing 1,3-Diamino-2-propanol as a versatile ligand. These complexes have garnered significant interest in medicinal chemistry due to their potential as anticancer and antimicrobial agents. The methodologies outlined below are based on established synthetic procedures for related diamine and amino alcohol metal complexes, providing a foundational framework for researchers in this field.

Introduction

This compound is a tridentate or bidentate ligand that can coordinate with a variety of transition metal ions through its nitrogen and oxygen donor atoms. The resulting metal complexes exhibit diverse coordination geometries and possess interesting biological activities. Their potential to interact with biological macromolecules, such as DNA, and to induce cellular apoptosis makes them promising candidates for the development of novel therapeutic agents. This document details the synthesis, characterization, and biological evaluation of Co(II), Ni(II), Cu(II), and Zn(II) complexes with this compound and its derivatives.

Experimental Protocols

General Synthesis of Metal(II) Complexes with this compound

This protocol describes a general method for the synthesis of metal(II) complexes with this compound. The specific metal salt and reaction conditions may be varied to optimize the synthesis for a particular complex.

Materials:

  • This compound

  • Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)

  • Methanol (B129727) or Ethanol

  • Triethylamine (B128534) (optional, as a base)

  • Stirring hotplate

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of methanol in a round-bottom flask.

  • In a separate beaker, dissolve the corresponding metal(II) salt (1 mmol) in 20 mL of methanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If required, add a few drops of triethylamine to facilitate deprotonation of the ligand and complex formation.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by observing any color change or precipitate formation.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold methanol, and dry in a desiccator.

  • If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to form, then cool the solution in an ice bath to promote crystallization.

  • Isolate the crystals by filtration, wash with cold methanol, and dry.

Characterization:

The synthesized complexes should be characterized by standard analytical techniques, including:

  • Elemental Analysis (C, H, N): To determine the empirical formula.

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion by observing shifts in the ν(N-H), ν(O-H), and the appearance of new ν(M-N) and ν(M-O) bands.

  • UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions and coordination geometry of the metal complex.

  • Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

  • Magnetic Susceptibility Measurements: To determine the magnetic moment and spin state of the metal ion.

Synthesis of a Cobalt(III) Complex with 2,3-diamino-1-propanol (Isomer)

This protocol, adapted from the synthesis of a Co(III) complex with an isomer of the target ligand, can be modified for this compound[1].

Materials:

  • CoCl₂·6H₂O

  • This compound

  • Activated Charcoal

  • Deionized Water

  • Heating mantle and stirrer

Procedure:

  • Prepare a solution of CoCl₂·6H₂O (50 mmol) and this compound (110 mmol) in 150 mL of deionized water.

  • Add a small amount of activated charcoal (approximately 0.1 g) to the solution.

  • Aerate the solution by bubbling air through it for approximately 17 hours, during which the color of the solution should change from pink to dark purple.

  • Heat the solution to dissolve any crystalline material and then filter to remove the charcoal.

  • Concentrate the filtrate by evaporation to a volume of about 40 mL.

  • Allow the solution to cool, which should result in the formation of dull purple crystals.

  • Collect the crystals by filtration and recrystallize them from hot water.

  • Dry the final product in vacuo over P₄O₁₀.

Data Presentation

Quantitative Data on Biological Activity

The following tables summarize the reported antimicrobial and anticancer activities of various metal complexes containing diamine or related ligands. It is important to note that these data are for complexes with ligands that are structurally similar, but not identical, to this compound, and serve as a reference for the potential activity of the target complexes.

Table 1: Antimicrobial Activity (MIC Values)

Metal ComplexLigandTest OrganismMIC (µg/mL)Reference
[CoCl₂(dap)₂]Cl1,3-diaminopropaneS. aureus333[2]
[CoCl₂(dap)₂]Cl1,3-diaminopropaneE. coli>9333[2]
Co(II) complex with imidazole (B134444) derivative (1)ImidazoleS. aureus15.6[3]
Co(II) complex with imidazole derivative (1)ImidazoleE. coli62.5[3]
Ni(II) complex with tridentate NNO hydrazone Schiff baseTridentate NNO hydrazoneB. cereus62.5[4]
Ni(II) complex with tridentate NNO hydrazone Schiff baseTridentate NNO hydrazoneS. typhimurium62.5[4]

Table 2: Anticancer Activity (IC₅₀ Values)

Metal ComplexLigandCell LineIC₅₀ (µM)Reference
Cu(I) complex with P2N2-ligand (1)1,5-diaza-3,7-diphosphacyclooctane derivativeHeLa~20[5]
Cu(I) complex with P2N2-ligand (1)1,5-diaza-3,7-diphosphacyclooctane derivativeMCF-7~25[5]
Cu(II) complex of N1,N6-bis((2-hydroxynaphthalin-1-yl)methinyl)) adipohydrazoneAdipohydrazone Schiff baseHepG23.2[6]
Copper(II) complex C11-(isoquinolin-3-yl)heteroalkyl-2-one derivativeHepG25.04 µg/mL[7]
Copper(II) complex C11-(isoquinolin-3-yl)heteroalkyl-2-one derivativeA3758.95 µg/mL[7]
Erbium complex with 2,2'-bipyridine2,2'-bipyridineHeLa~40[8]
Erbium complex with 2,2'-bipyridine2,2'-bipyridineMCF-7~60[8]

Visualizations

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_bioactivity Biological Evaluation start Start dissolve_ligand Dissolve this compound in Methanol start->dissolve_ligand dissolve_metal Dissolve Metal(II) Salt in Methanol start->dissolve_metal mix Mix Solutions dissolve_ligand->mix dissolve_metal->mix reflux Reflux (2-4h) mix->reflux cool Cool to Room Temperature reflux->cool isolate Isolate Product (Filtration/Crystallization) cool->isolate dry Dry Product isolate->dry end_synthesis Synthesized Complex dry->end_synthesis elemental Elemental Analysis end_synthesis->elemental ir IR Spectroscopy end_synthesis->ir uv_vis UV-Vis Spectroscopy end_synthesis->uv_vis conductivity Molar Conductivity end_synthesis->conductivity magnetic Magnetic Susceptibility end_synthesis->magnetic antimicrobial Antimicrobial Assays (MIC) end_synthesis->antimicrobial anticancer Anticancer Assays (IC50) end_synthesis->anticancer

Caption: General workflow for the synthesis and characterization of metal complexes.

Proposed Mechanism of Anticancer Action: DNA Interaction and Apoptosis Induction

Many metal complexes, including those with diamine ligands, are thought to exert their anticancer effects by interacting with DNA and inducing programmed cell death (apoptosis). The following diagram illustrates a plausible signaling pathway.

anticancer_mechanism cluster_cellular_entry Cellular Uptake cluster_dna_interaction DNA Interaction cluster_apoptosis_pathway Apoptosis Induction metal_complex Metal Complex (e.g., Cu(II)-DAP) uptake Cellular Uptake metal_complex->uptake cell_membrane Cell Membrane uptake->cell_membrane dna_binding DNA Binding (Intercalation/Groove Binding) uptake->dna_binding dna Nuclear DNA dna_damage DNA Damage (e.g., Cleavage) p53 p53 Activation dna_damage->p53 dna_binding->dna dna_binding->dna_damage bax Bax (Pro-apoptotic) Upregulation p53->bax bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 mitochondria Mitochondrial Membrane Depolarization bax->mitochondria bcl2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed anticancer mechanism involving DNA damage and apoptosis.

References

Application Notes and Protocols: 1,3-Diamino-2-propanol in the Synthesis of Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Diamino-2-propanol is a versatile building block in the synthesis of Schiff bases. The presence of two primary amine groups and a central hydroxyl group allows for the formation of a variety of multidentate ligands. These Schiff base ligands, characterized by the azomethine (-C=N-) group, are of significant interest due to their facile synthesis, structural variety, and wide range of applications in coordination chemistry, catalysis, and medicinal chemistry.[1][2][3][4] The metal complexes of these Schiff bases often exhibit enhanced biological activities, including antimicrobial, antifungal, and anticancer properties, making them promising candidates for drug development.[2][5][6][7][8][9]

This document provides detailed protocols for the synthesis of Schiff bases derived from this compound, summarizes key quantitative data, and outlines their potential applications, particularly in the realm of biological activities.

Synthesis of Schiff Bases from this compound: General Principles

The synthesis of Schiff bases from this compound typically involves the condensation reaction between the diamine and an appropriate aldehyde or ketone, usually in a 1:2 molar ratio. The reaction is often carried out in an alcoholic solvent, such as ethanol (B145695) or methanol, and may be catalyzed by a few drops of acid (e.g., acetic acid) or base.[10][11] The general reaction scheme is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Schiff Base Ligand This compound->Product + Aldehyde_Ketone 2x Aldehyde or Ketone Aldehyde_Ketone->Product Solvent Ethanol or Methanol Catalyst Acid or Base (optional) Heat Reflux

Caption: General synthesis of Schiff bases from this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol

This protocol details the synthesis of a Schiff base from this compound and 4-butyloxybenzaldehyde.[10]

Materials:

  • This compound

  • 4-butyloxybenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Stirring and heating apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve 4-butyloxybenzaldehyde (2 mmol, 0.356 g) in 30 mL of absolute ethanol.

  • In a separate beaker, dissolve this compound (1 mmol, 0.090 g) in 20 mL of absolute ethanol.

  • Add the this compound solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture.

  • Reflux the mixture for 6 hours.

  • Allow the solution to cool to room temperature, during which a precipitate will form.

  • Filter the precipitate and wash it with cold ethanol.

  • Recrystallize the product from ethanol to obtain pure 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol.

Protocol 2: Synthesis of 1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol

This protocol outlines the synthesis of a Schiff base from this compound and 3-bromobenzaldehyde (B42254).[12]

Materials:

  • This compound

  • 3-bromobenzaldehyde

  • Methanol

  • Standard laboratory glassware

  • Stirring apparatus

Procedure:

  • Dissolve 3-bromobenzaldehyde (2 mmol) in methanol.

  • Add a methanolic solution of this compound (1 mmol) dropwise to the aldehyde solution with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 2 hours.

  • A solid product will precipitate out of the solution.

  • Filter the solid, wash with methanol, and dry to yield the Schiff base.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesized Schiff bases.

Table 1: Reaction Conditions and Yields

Schiff BaseAldehyde/KetoneMolar Ratio (Diamine:Aldehyde)SolventCatalystReaction TimeYield (%)Reference
1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol4-butyloxybenzaldehyde1:2EthanolAcetic Acid6 h (reflux)85[10]
1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-ol3-bromobenzaldehyde1:2MethanolNone2 h (RT)-[12]
N-(α-methylsalicylidene)–N′-(salicylidene)–this compoundo-hydroxyacetophenone & salicylaldehydeTemplated-Ni(II)--[13]

Table 2: Physicochemical and Spectroscopic Data

Schiff BaseMolecular FormulaM.Wt.M.P. (°C)FT-IR (cm⁻¹, C=N)¹H NMR (δ, ppm, -CH=N-)Mass Spec (m/z)Reference
1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-olC₂₅H₃₄N₂O₃41074-75--410[10]
1,3-bis[(E)-(3-bromobenzylidene)amino]propan-2-olC₁₇H₁₆Br₂N₂O424.1---424.1[12]

Applications in Drug Development

Schiff bases derived from this compound and their metal complexes have demonstrated a range of biological activities, making them attractive for further investigation in drug development.

Antimicrobial and Antifungal Activity

Many Schiff bases and their metal complexes exhibit significant antibacterial and antifungal properties.[1][7][14] The imine group is crucial for their biological activity.[4] The chelation of metal ions can enhance the antimicrobial efficacy of the Schiff base ligands.[9] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Anticancer Activity

Schiff base metal complexes have emerged as a promising class of compounds with potential anticancer activity.[6][8][15] Their mechanism of action can involve various pathways, including interaction with biomacromolecules like DNA. The specific biological activity is influenced by the nature of the diamine, the aldehyde, and the coordinated metal ion.

The workflow for investigating the biological activity of these Schiff bases is outlined below.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Further Development Synthesis Schiff Base Synthesis Complexation Metal Complexation Synthesis->Complexation Characterization Spectroscopic & Physicochemical Analysis Complexation->Characterization Antimicrobial Antimicrobial Assays (e.g., MIC determination) Characterization->Antimicrobial Anticancer Anticancer Assays (e.g., MTT assay) Characterization->Anticancer SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Mechanism Mechanism of Action Studies SAR->Mechanism Lead Lead Optimization Mechanism->Lead

Caption: Workflow for the development of Schiff base-derived therapeutic agents.

Conclusion

This compound serves as a valuable and versatile platform for the synthesis of a wide array of Schiff base ligands. The straightforward synthetic protocols, coupled with the significant biological activities exhibited by their metal complexes, underscore their potential in the development of novel therapeutic agents. The detailed protocols and compiled data in these application notes provide a solid foundation for researchers and scientists to explore the synthesis and application of this important class of compounds.

References

Application of 1,3-Diamino-2-propanol in CO2 Capture Technologies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals,

This document provides a detailed overview of the potential application of 1,3-Diamino-2-propanol (1,3-DAP) in carbon dioxide (CO2) capture technologies. Due to a lack of specific experimental data in the public domain for this compound, this report outlines a generalized framework based on the known behavior of similar amino alcohols and diamines used in CO2 capture. The experimental protocols provided are templates that can be adapted for the evaluation of 1,3-DAP as a novel CO2 capture solvent.

Introduction

Amine-based solvents are the most mature and widely used technology for post-combustion CO2 capture. The process typically involves the chemical absorption of CO2 from flue gas into an amine solution at low temperatures, followed by the thermal regeneration of the amine and the release of high-purity CO2 at elevated temperatures. This compound, with its two primary amine groups and a central hydroxyl group, presents an interesting molecular structure for CO2 capture. The presence of two amine functionalities suggests a potentially high stoichiometric CO2 loading capacity, while the hydroxyl group may influence the solvent's physical properties and reaction kinetics.

Proposed Reaction Mechanism and Signaling Pathway

The reaction between diamines and CO2 in an aqueous solution is generally understood to proceed through a zwitterion intermediate, leading to the formation of carbamates and bicarbonates. For this compound, a plausible reaction pathway involves the nucleophilic attack of a nitrogen atom on the carbon atom of CO2, followed by deprotonation by a base (another amine molecule or water) to form a carbamate. The presence of a second amine group could lead to the formation of dicarbamates at higher CO2 loadings.

CO2_Capture_Mechanism cluster_absorption Absorption Phase CO2 CO₂ Zwitterion Zwitterion Intermediate (R(NH₂)(NH₂⁺COO⁻)) CO2->Zwitterion + DAP Bicarbonate Bicarbonate (HCO₃⁻) CO2->Bicarbonate + H₂O DAP This compound (R(NH₂)₂) Protonated_DAP Protonated DAP (R(NH₂)(NH₃⁺)) DAP->Protonated_DAP + H⁺ Carbamate Carbamate (R(NH₂)(NHCOO⁻)) Zwitterion->Carbamate + Base - BaseH⁺ Dicarbamate Dicarbamate (R(NHCOO⁻)₂) Carbamate->Dicarbamate + CO₂ + Base - BaseH⁺ Protonated_DAP2 Protonated DAP (R(NH₃⁺)₂) Protonated_DAP->Protonated_DAP2 + H⁺

Caption: Proposed reaction pathway for CO2 capture by this compound.

Quantitative Data (Hypothetical)

Disclaimer: The following tables present a hypothetical summary of expected quantitative data for this compound based on the performance of other diamines. These values should be experimentally determined for accurate assessment.

Table 1: CO2 Loading Capacity of Aqueous this compound Solutions

Concentration (wt%)Temperature (°C)Pressure (kPa)CO2 Loading (mol CO2 / mol amine)
104015Data not available
204015Data not available
304015Data not available
106015Data not available
206015Data not available
306015Data not available

Table 2: Kinetic and Performance Parameters for CO2 Capture

ParameterUnitHypothetical Value
Overall Mass Transfer Coefficient (KGa)kmol m-3 h-1 kPa-1Data not available
Second-Order Reaction Rate Constant (k2)m3 mol-1 s-1Data not available
Heat of Absorption (ΔHabs)kJ mol-1 CO2Data not available
Regeneration EnergyGJ/t CO2Data not available
Cyclic Capacitymol CO2 / kg solutionData not available

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of this compound for CO2 capture.

CO2 Absorption/Desorption Screening

Objective: To determine the CO2 loading capacity, absorption and desorption rates, and cyclic capacity of aqueous 1,3-DAP solutions.

Experimental Workflow:

experimental_workflow A Prepare aqueous 1,3-DAP solution (e.g., 30 wt%) B Saturate with N₂ to remove dissolved air A->B C Introduce CO₂/N₂ gas mixture (e.g., 15% CO₂) at controlled flow rate and temperature (e.g., 40°C) B->C D Monitor CO₂ concentration in outlet gas using a gas analyzer until equilibrium C->D E Calculate CO₂ loading (absorption) D->E F Heat the CO₂-rich solution to regeneration temperature (e.g., 100-120°C) E->F G Monitor released CO₂ until regeneration is complete F->G H Calculate CO₂ loading (desorption) and cyclic capacity G->H

Caption: Experimental workflow for CO2 absorption and desorption screening.

Methodology:

  • Solvent Preparation: Prepare aqueous solutions of this compound at various concentrations (e.g., 10, 20, 30 wt%).

  • Experimental Setup: Use a gas-liquid contactor such as a stirred-cell reactor or a bubble column. The reactor should be equipped with temperature control, a gas inlet and outlet, and a means for agitation.

  • Absorption:

    • Charge a known volume of the 1,3-DAP solution into the reactor and bring it to the desired absorption temperature (e.g., 40°C).

    • Introduce a gas stream with a known CO2 concentration (e.g., 15% in N2) at a constant flow rate.

    • Continuously measure the CO2 concentration in the outlet gas stream using a non-dispersive infrared (NDIR) gas analyzer.

    • Continue the gas flow until the outlet CO2 concentration equals the inlet concentration, indicating that the solution is saturated.

    • The amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.

  • Desorption:

    • Heat the CO2-rich solution to the regeneration temperature (e.g., 100-120°C).

    • Purge the reactor with an inert gas (e.g., N2) to carry the desorbed CO2 to a gas analyzer or a collection system.

    • Continue heating and purging until no more CO2 is detected in the outlet gas.

    • The amount of CO2 desorbed is measured.

  • Data Analysis:

    • CO2 Loading: Expressed as moles of CO2 absorbed per mole of amine.

    • Absorption/Desorption Rate: Determined from the initial slope of the CO2 concentration change over time.

    • Cyclic Capacity: The difference in CO2 loading between the rich and lean solutions.

Kinetic Studies using a Wetted-Wall Column

Objective: To determine the reaction kinetics of CO2 with 1,3-DAP.

Methodology:

  • Experimental Setup: A wetted-wall column provides a well-defined gas-liquid interfacial area for accurate kinetic measurements.

  • Procedure:

    • A thin film of the 1,3-DAP solution flows down the inner wall of a vertical tube.

    • A CO2/N2 gas mixture flows concurrently or counter-currently through the tube.

    • The absorption rate of CO2 is measured under pseudo-first-order conditions (i.e., the amine concentration is in large excess).

  • Data Analysis: The overall mass transfer coefficient (KGa) and the second-order reaction rate constant (k2) can be determined using appropriate mass transfer models.

Conclusion

While this compound shows theoretical promise as a CO2 capture solvent due to its molecular structure, a comprehensive experimental evaluation is necessary to determine its actual performance. The protocols outlined in this document provide a roadmap for researchers to investigate its CO2 loading capacity, absorption and desorption kinetics, and regeneration energy requirements. Such studies are crucial for assessing its potential as a viable alternative to conventional amine solvents in industrial CO2 capture applications. Further research should also focus on the solvent's thermal and oxidative stability, corrosivity, and overall process economics.

Application Note: 1,3-Diamino-2-propanol as a Cross-Linking Agent for Polymers in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diamino-2-propanol is a versatile, water-soluble organic compound featuring two primary amine groups and a secondary hydroxyl group.[1][2][3] Its structure makes it a candidate for use as a cross-linking agent in the synthesis of polymers, particularly for creating hydrogels for biomedical applications such as drug delivery. The amine groups can react with various functional groups on polymer chains, such as carboxylic acids, esters, and epoxides, to form a three-dimensional network. The presence of the hydroxyl group can influence the hydrophilicity and degradation characteristics of the resulting polymer matrix.

While the use of diamines as cross-linkers for polymers in drug delivery is a well-established field, specific literature detailing the application of this compound for this purpose is not extensively available. This document, therefore, provides a generalized guide based on the principles of polymer chemistry for utilizing this compound as a cross-linking agent and outlines the necessary characterization for a drug delivery system.

Principle of Cross-Linking

This compound can form covalent bonds with polymers containing suitable reactive groups. A common example is the reaction between the amine groups of this compound and the carboxylic acid groups of a polymer, such as poly(acrylic acid) or alginate, in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-Hydroxysuccinimide (NHS). This reaction forms stable amide bonds, resulting in a cross-linked hydrogel network.

The degree of cross-linking can be controlled by adjusting the molar ratio of the cross-linking agent to the polymer's functional groups. This, in turn, influences the key properties of the hydrogel, including its swelling behavior, mechanical strength, and drug release profile.

Potential Advantages in Drug Delivery

The use of this compound as a cross-linker could offer several potential benefits for drug delivery systems:

  • Biocompatibility: As a small, functionalized molecule, it may lead to biocompatible cross-linked products.

  • Hydrophilicity: The hydroxyl group can contribute to the overall hydrophilicity of the hydrogel, potentially improving drug loading and release of hydrophilic drugs.

  • Controlled Swelling: The formation of a cross-linked network allows for the controlled swelling of the polymer in aqueous environments, which is a key mechanism for drug release.

  • Tunable Properties: The mechanical properties and degradation rate of the hydrogel can be tuned by varying the cross-linking density.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a hydrogel using this compound as a cross-linking agent. These protocols are illustrative and will require optimization for specific polymers and applications.

Protocol 1: Synthesis of a Cross-Linked Hydrogel

This protocol describes the cross-linking of a carboxylic acid-containing polymer (e.g., poly(acrylic acid), carboxymethyl cellulose, or alginate) with this compound using EDC/NHS chemistry.

Materials:

  • Carboxylic acid-containing polymer

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Deionized water

  • Dialysis tubing (appropriate molecular weight cut-off)

Procedure:

  • Polymer Solution Preparation: Dissolve the carboxylic acid-containing polymer in MES buffer (e.g., 0.1 M, pH 5.5) to a desired concentration (e.g., 1-5% w/v). Stir until the polymer is fully dissolved.

  • Activation of Carboxylic Acid Groups: Add EDC and NHS to the polymer solution. The molar ratio of EDC/NHS to the carboxylic acid groups on the polymer should be optimized, but a starting point is a 2:1 to 5:1 molar excess. Allow the reaction to proceed for 15-30 minutes at room temperature to activate the carboxyl groups.

  • Cross-linking Reaction: Prepare a solution of this compound in MES buffer. Add the this compound solution to the activated polymer solution. The molar ratio of diamine to carboxylic acid groups will determine the cross-linking density and should be systematically varied (e.g., 0.25:1, 0.5:1, 1:1).

  • Gel Formation: Stir the reaction mixture until a hydrogel forms. The gelation time will depend on the polymer concentration, cross-linker concentration, and temperature.

  • Purification: Place the resulting hydrogel in dialysis tubing and dialyze against deionized water for 3-5 days to remove unreacted reagents and byproducts. Lyophilize the purified hydrogel for storage and further characterization.

Protocol 2: Characterization of the Cross-Linked Hydrogel

A. Swelling Studies:

  • Weigh a known amount of the lyophilized hydrogel (Wd).

  • Immerse the hydrogel in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and weigh it (Ws).

  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.

  • Continue until the hydrogel reaches equilibrium swelling.

B. Drug Loading:

  • Swell a known amount of the lyophilized hydrogel in a solution of the drug with a known concentration.

  • Allow the hydrogel to swell to equilibrium to ensure maximum drug loading.

  • Alternatively, the drug can be added to the polymer solution before the cross-linking reaction (in situ loading).

  • Determine the amount of drug loaded by measuring the decrease in the drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).

C. In Vitro Drug Release:

  • Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS, pH 7.4) at 37°C with gentle agitation.

  • At specific time points, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analyze the drug concentration in the withdrawn aliquots using a suitable analytical technique.

  • Calculate the cumulative drug release as a percentage of the total drug loaded.

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in tables for easy comparison of different hydrogel formulations.

Table 1: Swelling and Mechanical Properties of Hydrogels Cross-linked with this compound

Hydrogel Formulation (Molar Ratio of Diamine to COOH)Equilibrium Swelling Ratio (%)Compressive Modulus (kPa)
Formulation A (0.25:1)Data to be determinedData to be determined
Formulation B (0.5:1)Data to be determinedData to be determined
Formulation C (1:1)Data to be determinedData to be determined

Table 2: Drug Loading and Release Characteristics

Hydrogel FormulationDrug Loading Efficiency (%)Cumulative Drug Release at 24h (%)
Formulation AData to be determinedData to be determined
Formulation BData to be determinedData to be determined
Formulation CData to be determinedData to be determined

Visualizations

The following diagrams illustrate the chemical reaction and experimental workflow.

Crosslinking_Reaction Polymer Polymer with -COOH groups Activated_Polymer Activated Polymer (NHS-ester) Polymer->Activated_Polymer EDC/NHS Crosslinked_Polymer Cross-linked Hydrogel Activated_Polymer->Crosslinked_Polymer Crosslinker This compound (H2N-R-NH2) Crosslinker->Crosslinked_Polymer

Cross-linking reaction of a carboxylic acid-containing polymer.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Processing cluster_characterization Characterization A Polymer Solution Preparation B Activation with EDC/NHS A->B C Addition of This compound B->C D Gel Formation C->D E Dialysis D->E F Lyophilization E->F G Swelling Studies F->G H Drug Loading F->H J Mechanical Testing F->J I In Vitro Release H->I

General experimental workflow for hydrogel synthesis and characterization.

Conclusion

This compound possesses the necessary functional groups to act as a cross-linking agent for the synthesis of hydrogels for drug delivery applications. While specific experimental data is lacking in the current literature, the general principles of polymer chemistry suggest its feasibility for this purpose. The protocols and characterization methods outlined in this document provide a framework for researchers to explore the potential of this compound in creating novel drug delivery systems. It is crucial to perform systematic optimization and thorough characterization to develop a safe and effective formulation for any specific therapeutic application.

References

Application Notes and Protocols for Surface Functionalization with 1,3-Diamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface functionalization with 1,3-Diamino-2-propanol (DAP) offers a versatile method for introducing primary amine groups onto a variety of substrates. The presence of these amine groups, along with the central hydroxyl group, imparts a hydrophilic and positively charged character to the surface at physiological pH.[1][2] This modification can significantly influence the biological response to a material, making it a valuable technique in drug development, biomaterial science, and diagnostics. Applications include promoting specific cell adhesion, controlling protein adsorption, and providing anchor points for the covalent immobilization of biomolecules.[1][2]

These application notes provide a comprehensive protocol for the covalent attachment of this compound to carboxylated surfaces using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.[3][4] Detailed methodologies for the quantitative analysis of surface amine density and characterization of the modified surface are also presented.

Data Presentation

Table 1: Quantitative Analysis of Surface Amine Density

The following table summarizes representative data obtained from the quantitative analysis of primary amine groups on a DAP-functionalized polymer surface compared to an unmodified control. These values are illustrative and can vary depending on the substrate and specific reaction conditions.

Analysis MethodUnmodified SurfaceDAP-Functionalized SurfaceUnit
Ninhydrin (B49086) Assay< 5150 - 250pmol/mm²
Fluorescamine (B152294) Assay< 1120 - 200pmol/mm²
Table 2: Surface Characterization

This table presents typical results from the characterization of unmodified and DAP-functionalized surfaces. The changes in water contact angle and protein adsorption are indicative of successful surface modification.

Characterization ParameterUnmodified SurfaceDAP-Functionalized SurfaceUnit
Static Water Contact Angle85 ± 545 ± 5Degrees
Bovine Serum Albumin (BSA) Adsorption350 ± 50150 ± 30ng/cm²
Fibronectin Adsorption200 ± 40450 ± 60ng/cm²

Experimental Protocols

Protocol 1: Surface Carboxylation via Plasma Treatment

This protocol describes a general method for introducing carboxyl groups onto a polymer surface, which are necessary for the subsequent covalent attachment of this compound.

Materials:

  • Polymer substrate (e.g., polystyrene, polyethylene (B3416737) terephthalate)

  • Plasma cleaner

  • Oxygen gas (O₂)

  • Nitrogen gas (N₂)

Procedure:

  • Clean the polymer substrate by sonicating in ethanol (B145695) for 15 minutes, followed by rinsing with deionized water and drying under a stream of nitrogen.

  • Place the cleaned substrate into the chamber of the plasma cleaner.

  • Evacuate the chamber to a base pressure of <100 mTorr.

  • Introduce a gas mixture of 50% oxygen and 50% nitrogen into the chamber.[5]

  • Apply radiofrequency (RF) power (e.g., 100 W) for a duration of 5 minutes to generate the plasma.[5]

  • After treatment, vent the chamber and remove the carboxylated substrate.

  • The activated surface should be used immediately for the subsequent functionalization step.

Protocol 2: Covalent Immobilization of this compound

This protocol details the EDC/NHS-mediated coupling of DAP to a carboxylated surface.[3][4]

Materials:

  • Carboxylated substrate

  • This compound (DAP)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Solution: 1 M Ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween 20 (PBST)

  • Deionized water

Procedure:

  • Surface Activation:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in Activation Buffer.

    • Immerse the carboxylated substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation.[3][6]

  • Washing:

    • Remove the substrate from the activation solution and wash thoroughly with Activation Buffer to remove excess EDC and NHS.

  • DAP Coupling:

    • Immediately immerse the activated substrate in a solution of this compound (1-10 mg/mL in Coupling Buffer).

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Washing:

    • Remove the substrate from the DAP solution and wash with Coupling Buffer to remove unbound DAP.

  • Deactivation (Quenching):

    • Immerse the substrate in the Quenching Solution for 30 minutes at room temperature to deactivate any unreacted NHS-esters.[7]

  • Final Washing:

    • Wash the functionalized substrate extensively with PBST and then deionized water.

  • Drying and Storage:

    • Dry the surface under a stream of nitrogen and store in a desiccator until further use.

Protocol 3: Quantitative Analysis of Surface Amine Density - Ninhydrin Assay

This colorimetric assay quantifies the density of primary amines on the functionalized surface.[8][9][10]

Materials:

  • DAP-functionalized substrate

  • Ninhydrin reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[9]

  • Standard solution: A series of known concentrations of a primary amine standard (e.g., aminocaproic acid) in a suitable solvent.

  • Spectrophotometer

Procedure:

  • Place a defined area of the DAP-functionalized substrate into a reaction vessel.

  • Add a specific volume of the ninhydrin reagent, ensuring the surface is completely covered.

  • Heat the reaction at 100°C for 10-15 minutes.[8]

  • Allow the solution to cool to room temperature.

  • Transfer the solution to a cuvette and measure the absorbance at 570 nm.[9][10]

  • Prepare a standard curve by reacting the ninhydrin reagent with the standard amine solutions under the same conditions.

  • Determine the concentration of amine groups on the sample surface by comparing its absorbance to the standard curve.

Protocol 4: Quantitative Analysis of Surface Amine Density - Fluorescamine Assay

This is a highly sensitive fluorescence-based assay for the quantification of primary amines.[8][11]

Materials:

  • DAP-functionalized substrate

  • Fluorescamine solution: Dissolve fluorescamine in acetone (B3395972) or DMSO to a concentration of approximately 0.3 mg/mL. Prepare this solution fresh.[8]

  • Borate Buffer: 0.1 M, pH 9.0.[8]

  • Standard solution: A series of known concentrations of a primary amine standard in Borate Buffer.

  • Fluorometer

Procedure:

  • Place a defined area of the DAP-functionalized substrate into a reaction vessel (e.g., a well of a black microplate).

  • Add a specific volume of Borate Buffer to the vessel.

  • Rapidly add the fluorescamine solution to the buffer and mix thoroughly.

  • Incubate at room temperature for 5-10 minutes in the dark.[8]

  • Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).[8][11]

  • Construct a standard curve using the fluorescence values of the standard amine solutions.

  • Determine the concentration of amine groups on the sample surface from the standard curve.

Mandatory Visualization

G cluster_prep Surface Preparation cluster_func Functionalization cluster_char Characterization substrate Polymer Substrate cleaning Cleaning (Ethanol Sonication) substrate->cleaning plasma Plasma Treatment (O2/N2) cleaning->plasma carboxylated Carboxylated Surface plasma->carboxylated activation Activation (EDC/NHS) carboxylated->activation coupling DAP Coupling activation->coupling deactivation Deactivation (Ethanolamine) coupling->deactivation functionalized DAP-Functionalized Surface deactivation->functionalized quantification Amine Quantification (Ninhydrin/Fluorescamine) functionalized->quantification wettability Wettability (Contact Angle) functionalized->wettability protein_adsorption Protein Adsorption functionalized->protein_adsorption cell_adhesion Cell Adhesion Assay functionalized->cell_adhesion

Caption: Experimental workflow for surface functionalization with this compound.

G cluster_protein Protein Adsorption cluster_cell Cellular Interaction dap_surface DAP-Functionalized Surface (+ charge) fibronectin Fibronectin Adsorption dap_surface->fibronectin Electrostatic Interaction integrin Integrin Receptor fibronectin->integrin binds to cell Cell focal_adhesion Focal Adhesion Formation integrin->focal_adhesion cytoskeleton Cytoskeletal Organization focal_adhesion->cytoskeleton signaling Intracellular Signaling (e.g., FAK, Src) focal_adhesion->signaling response Cellular Response (Adhesion, Spreading, Proliferation) cytoskeleton->response signaling->response

Caption: Generalized signaling pathway for cell adhesion on a DAP-functionalized surface.

References

Application Notes and Protocols for the Quantification of 1,3-Diamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diamino-2-propanol (DAP), also known as 2-hydroxy-1,3-propanediamine, is a versatile chemical intermediate utilized in the synthesis of various pharmaceutical compounds and other complex molecules. Its chemical structure includes two primary amine groups and a secondary alcohol, lending it a polar nature. Accurate and precise quantification of this compound is critical for quality control of raw materials, monitoring chemical reactions, and ensuring the purity of final drug substances.[1]

This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methodologies

Due to its high polarity and lack of a significant UV chromophore, direct analysis of this compound can be challenging. Therefore, derivatization is often employed to enhance its chromatographic retention and detectability.

1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) via Pre-Column Derivatization

This method is based on the derivatization of the primary amine groups of this compound with a fluorogenic reagent, such as fluorescamine (B152294). This reaction creates a highly fluorescent derivative that can be sensitively detected. A similar methodology has been successfully validated for the quantification of the structurally related compound, 3-aminopropanol.[2]

2. Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC analysis, the polar and non-volatile nature of this compound necessitates a derivatization step to increase its volatility. Silylation, which replaces the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, is a common and effective approach.[3]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the HPLC-FLD method, adapted from a validation study on a structurally similar compound, 3-aminopropanol, derivatized with fluorescamine.[2] This data is presented as a guide to the expected performance for the analysis of this compound.

ParameterHPLC-FLD with Fluorescamine Derivatization
Linearity (Correlation Coefficient) 0.9994
Limit of Detection (LOD) 0.183 µg/mL
Limit of Quantification (LOQ) 0.609 µg/mL
Recovery 99.00 – 101.00%
Precision (RSD) Injection: < 2.0%; Method: < 3.5%

Experimental Protocols

Protocol 1: HPLC-FLD Quantification of this compound with Fluorescamine Derivatization

This protocol is adapted from a validated method for 3-aminopropanol.[2]

1. Materials and Reagents

2. Instrumentation

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and ammonium acetate buffer (e.g., 26:74 v/v). The buffer can be prepared by dissolving an appropriate amount of ammonium acetate in deionized water.

  • Borate (B1201080) Buffer: Dissolve sodium tetraborate decahydrate in deionized water to a desired concentration (e.g., 0.1 M).

  • Fluorescamine Reagent: Dissolve fluorescamine in acetone to a concentration of approximately 0.3 mg/mL. Prepare this solution fresh daily.

  • Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in methanol or deionized water to prepare a stock solution of a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the borate buffer.

4. Sample Preparation and Derivatization

  • Pipette a known volume of the sample or standard solution into a reaction vial.

  • Add a specific volume of the borate buffer.

  • Add an excess of the fluorescamine reagent solution.

  • Vortex the mixture for a short period (e.g., 30 seconds). The reaction is rapid.

  • The derivatized sample is now ready for injection.

5. Chromatographic Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: Acetonitrile/Ammonium Acetate Buffer (e.g., 26:74 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Fluorescence Detector Wavelengths: Excitation (Ex): 390 nm, Emission (Em): 483 nm

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the derivatized this compound against the corresponding concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: GC-MS Quantification of this compound with Silylation

This protocol is a general procedure for the silylation of amino alcohols.[3]

1. Materials and Reagents

  • This compound standard

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dimethylformamide)

  • Internal standard (optional, e.g., a deuterated analog or a compound with similar properties)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms)

  • Heating block or oven

  • Autosampler vials with inserts

3. Sample Preparation and Derivatization

  • Accurately weigh or pipette a known amount of the sample or standard into a clean, dry reaction vial. If the sample is in an aqueous solution, it must be dried completely (e.g., under a stream of nitrogen or by lyophilization).

  • Add a suitable volume of anhydrous solvent and the internal standard (if used).

  • Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS).

  • Cap the vial tightly and heat at a specific temperature (e.g., 70-100°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions

  • Column: e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: e.g., 80°C, hold for 2 minutes

    • Ramp: e.g., 10°C/min to 280°C

    • Final hold: e.g., 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • MS Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.

5. Data Analysis

  • Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

  • For quantification in SIM mode, monitor characteristic ions of the derivatized analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

  • Determine the concentration of this compound in the samples from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_analysis HPLC-FLD Analysis cluster_data Data Processing Sample Sample Mix Mix with Borate Buffer Sample->Mix Standard Standard Standard->Mix React Add Fluorescamine & Vortex Mix->React Inject Inject into HPLC React->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Fluorescence Detection Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Concentration Detect->Quantify Calibrate->Quantify

Caption: Experimental workflow for HPLC-FLD analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_derivatization Silylation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample/Standard (Anhydrous) AddReagent Add Silylating Reagent (e.g., BSTFA) Sample->AddReagent Heat Heat to React AddReagent->Heat Inject Inject into GC-MS Heat->Inject Separate Gas Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Identify Identify Peak by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Detect->Quantify Identify->Quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

References

Application Notes: 1,3-Diamino-2-propanol in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diamino-2-propanol (DAP), a versatile and highly functionalized molecule, serves as a critical building block in the synthesis of a wide array of pharmaceutical intermediates. Its unique structure, featuring two primary amine groups and a secondary alcohol, allows for diverse chemical modifications, making it an ideal scaffold for the construction of complex molecules. This document provides an in-depth overview of the application of this compound in the synthesis of key intermediates for prominent pharmaceutical agents, including the non-ionic X-ray contrast media Iohexol and Iopamidol (B1672082), and the macrocyclic gadolinium-based contrast agent for Magnetic Resonance Imaging (MRI), Gadobutrol.

Application in the Synthesis of Iodinated Contrast Agent Intermediates

Non-ionic iodinated contrast agents are essential for various diagnostic imaging procedures, such as computed tomography (CT) and angiography. This compound is a key precursor in the synthesis of the side chains of these agents, which are crucial for their solubility and low osmolality, contributing to their favorable safety profile.

Synthesis of 5-Acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Intermediate for Iohexol)

A key intermediate in the synthesis of Iohexol is 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. The synthesis involves the N-alkylation of 5-acetamido-2,4,6-triiodoisophthalamide with a derivative of this compound. The reaction is typically carried out in a suitable solvent system and in the presence of a base.

Quantitative Data for Iohexol Intermediate Synthesis

ParameterValueReference
Starting Material 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide[1][2]
Alkylation Agent 3-chloro-1,2-propanediol (B139630)[1]
Solvent Propylene (B89431) glycol or 2-ethoxyethanol[1]
Base Sodium hydroxide[1]
Reaction Temperature 50°C, then cooled to 23°C[1]
Reaction Time 16-18 hours[1]
Yield 95-98%[1]
Purification Filtration and crystallization[3][4]
Synthesis of (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodo-1,3-benzenedicarboxamide (Iopamidol)

The synthesis of Iopamidol involves the reaction of 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-amino-1,3-propanediol (B45262) (serinol), a derivative of this compound, followed by acylation. The overall yield of the final crystallized product is reported to be around 74%.[5]

Quantitative Data for Iopamidol Synthesis

ParameterValueReference
Starting Material 5-amino-2,4,6-triiodoisophthaloyl dichloride[5]
Key Reagent 2-amino-1,3-propanediol (Serinol)[2]
Acylating Agent (S)-2-acetoxypropionyl chloride[5]
Solvent Dimethylacetamide (DMA)[2]
Final Purification Crystallization from ethanol (B145695)[5]
Overall Yield 74%[5]

Application in the Synthesis of a Gadobutrol Intermediate

Gadobutrol is a second-generation macrocyclic gadolinium-based contrast agent used in MRI. The synthesis of its ligand, butrol (B126436), involves the use of a this compound derivative to introduce the hydrophilic side chain onto the cyclen macrocycle. This hydrophilic chain is crucial for the agent's safety and efficacy.

Quantitative Data for Gadobutrol Intermediate Synthesis

ParameterValueReference
Ligand Butrol (10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid)[6]
Gadolinium Source Gadolinium oxide (Gd₂O₃)[6]
Reaction Temperature 90°C[6]
Reaction Time 6 hours[6]
Purification Ion-exchange resins and crystallization[6]
Overall Yield 87%[6]

Experimental Protocols

Protocol 1: Synthesis of 5-[N-(2,3-Dihydroxypropyl)acetamido]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (Iohexol)

This protocol describes the N-alkylation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.[1]

  • Dissolve 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide in propylene glycol.

  • Add a 50% (w/w) solution of sodium hydroxide.

  • Heat the mixture to 50°C until complete dissolution is achieved.

  • Cool the reaction mixture to 23°C.

  • Add 3-chloro-1,2-propanediol (CPD) in two portions.

  • Stir the mixture for 16 hours.

  • Adjust the pH to 5.5 with hydrochloric acid.

  • Filter the formed salts.

  • Distill the solvent under vacuum.

  • Add water to the residue to obtain a solution of crude Iohexol.

  • Purify the crude product by passing it through ion-exchange resin columns and subsequent crystallization.

Protocol 2: Synthesis of Iopamidol

This protocol outlines the synthesis of Iopamidol starting from 5-amino-2,4,6-triiodoisophthaloyl dichloride.[2][5]

  • React 5-amino-2,4,6-triiodoisophthaloyl dichloride with 2-amino-1,3-propanediol (serinol) in dimethylacetamide (DMA) in the presence of triethylamine.

  • Maintain the reaction temperature at approximately 30°C for 1.5 hours.

  • Cool the reaction and add 4-dimethylaminopyridine (B28879) followed by the slow addition of acetic anhydride.

  • Stir the reaction for about 2 hours and then quench by slow addition to water.

  • Isolate the solid by filtration, wash with water, and dry.

  • The resulting tetraacetyl-diamide is then treated with (S)-2-acetoxypropionyl chloride.

  • The acetate (B1210297) groups are removed by transesterification with hydrochloric acid in methanol.

  • The acid is removed using an acid scavenging resin.

  • The final product is purified by crystallization from an ethanol/acetonitrile mixture to yield Iopamidol.

Protocol 3: Synthesis of Gadobutrol

This protocol describes the final step in the synthesis of Gadobutrol, which is the complexation of the butrol ligand with gadolinium.[6]

  • Add gadolinium(III) oxide to an aqueous solution of the butrol ligand (10-(2,3-dihydroxy-1-(hydroxymethyl)propyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid).

  • Stir the mixture at 90°C for 6 hours.

  • Cool the solution to room temperature and add cation- and anion-exchange resins.

  • Stir the mixture for 30 minutes and then filter to remove the resins.

  • Add charcoal to the filtrate and reflux for 1 hour.

  • Filter the solution and evaporate it to dryness.

  • Redissolve the residue in a mixture of water and ethanol and reflux for 2 hours.

  • Collect the crystalline Gadobutrol by filtration and dry under vacuum.

Visualizations

Synthesis_Workflow_Iohexol cluster_start Starting Materials cluster_reaction N-Alkylation cluster_workup Work-up & Purification cluster_product Final Product A 5-Acetamido-N,N'-bis(2,3- dihydroxypropyl)-2,4,6- triiodoisophthalamide C Reaction in Propylene Glycol with NaOH A->C B 3-chloro-1,2-propanediol B->C D pH Adjustment & Filtration C->D Crude Product E Solvent Removal D->E F Ion-Exchange Chromatography E->F G Crystallization F->G H Iohexol G->H

Caption: Workflow for the synthesis of Iohexol.

Synthesis_Workflow_Iopamidol cluster_start Starting Materials cluster_reaction1 Amidation cluster_reaction2 Acylation cluster_deprotection Deprotection cluster_purification Purification cluster_product Final Product A 5-Amino-2,4,6- triiodoisophthaloyl dichloride C Reaction in DMA with Triethylamine A->C B 2-Amino-1,3-propanediol (Serinol) B->C D Reaction with (S)-2-acetoxypropionyl chloride C->D Amide Intermediate E Transesterification (HCl in Methanol) D->E Acylated Intermediate F Resin Treatment & Crystallization E->F Crude Iopamidol G Iopamidol F->G

Caption: Workflow for the synthesis of Iopamidol.

Synthesis_Workflow_Gadobutrol cluster_start Starting Materials cluster_reaction Complexation cluster_purification Purification cluster_product Final Product A Butrol Ligand C Reaction in Water at 90°C A->C B Gadolinium Oxide B->C D Ion-Exchange Resins C->D Crude Product E Charcoal Treatment D->E F Crystallization E->F G Gadobutrol F->G

Caption: Workflow for the synthesis of Gadobutrol.

Contrast_Agent_Mechanism cluster_mri MRI Contrast Enhancement (Gadobutrol) cluster_xray X-ray Contrast Enhancement (Iohexol/Iopamidol) MRI_Scanner MRI Scanner (Strong Magnetic Field) Protons_Aligned Water Protons Aligned MRI_Scanner->Protons_Aligned RF_Pulse Radiofrequency Pulse Applied Protons_Aligned->RF_Pulse Protons_Excited Protons Excited RF_Pulse->Protons_Excited T1_Relaxation T1 Relaxation (Return to Equilibrium) Protons_Excited->T1_Relaxation Gadobutrol Gadobutrol (Paramagnetic Agent) Protons_Excited->Gadobutrol Enhanced_Signal Enhanced MRI Signal (Brighter Image) T1_Relaxation->Enhanced_Signal Normal Signal Shortened_T1 Shortened T1 Relaxation Time Gadobutrol->Shortened_T1 Shortened_T1->Enhanced_Signal Enhanced Signal Xray_Source X-ray Source Xray_Beam X-ray Beam Xray_Source->Xray_Beam Patient Patient's Body Soft_Tissue Soft Tissue (Low Attenuation) Patient->Soft_Tissue Contrast_Agent Iodinated Agent in Blood Vessels Patient->Contrast_Agent Xray_Beam->Patient Detector X-ray Detector Soft_Tissue->Detector Low Signal High_Attenuation High X-ray Attenuation Contrast_Agent->High_Attenuation High_Attenuation->Detector High Signal Image Contrast Image (Vessels Visible) Detector->Image

Caption: Mechanism of action for MRI and X-ray contrast agents.

References

Application Notes and Protocols for the Derivatization of 1,3-Diamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the chemical derivatization of 1,3-diamino-2-propanol, a versatile building block in drug development and a ligand in coordination chemistry.[1] The following methods are designed for researchers, scientists, and drug development professionals to facilitate the analysis and functionalization of this compound. The protocols cover derivatization for enhanced detection in chromatographic methods, a common requirement in analytical chemistry and metabolomics.[2][3]

Derivatization for Chromatographic Analysis

Due to its polar nature, containing two primary amine groups and a hydroxyl group, this compound has low volatility and may exhibit poor chromatographic peak shape.[2][4] Derivatization is a crucial step to improve its analytical properties for techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] This process involves chemically modifying the analyte to increase its volatility, thermal stability, and/or detectability.[4]

Application Note 1: Derivatization with o-Phthaldialdehyde (OPA) for HPLC with Fluorescence Detection

This protocol details the pre-column derivatization of this compound with o-phthaldialdehyde (OPA) and a thiol, such as 3-mercaptopropionic acid (3-MPA), to form highly fluorescent isoindole derivatives.[5][6] This method is suitable for sensitive quantification of this compound in various matrices.[5]

Experimental Protocol:

  • Reagent Preparation:

    • Borate (B1201080) Buffer (0.1 M, pH 9.5): Dissolve 6.18 g of boric acid in 1 L of deionized water. Adjust the pH to 9.5 with a concentrated sodium hydroxide (B78521) solution.

    • OPA/3-MPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 25 µL of 3-mercaptopropionic acid and bring the final volume to 50 mL with the 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily and protected from light.

  • Sample Preparation:

    • Dissolve the this compound sample in deionized water or an appropriate buffer to a known concentration (e.g., in the µg/mL to ng/mL range).

    • If the sample is in a complex matrix, such as plasma or urine, protein precipitation may be necessary using an agent like trichloroacetic acid, followed by centrifugation.[5]

  • Derivatization Procedure:

    • In a microcentrifuge tube, mix 100 µL of the sample solution with 400 µL of the borate buffer.

    • Add 50 µL of the freshly prepared OPA/3-MPA reagent.

    • Vortex the mixture for 30 seconds.

    • Allow the reaction to proceed at room temperature for 2-5 minutes in the dark.[5]

  • HPLC Analysis:

    • Inject an appropriate volume (e.g., 20 µL) of the derivatized sample into the HPLC system equipped with a fluorescence detector.[5]

    • Chromatographic Conditions (Typical):

      • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[5]

      • Mobile Phase A: 0.05 M sodium acetate (B1210297) buffer, pH 7.2.[5]

      • Mobile Phase B: Acetonitrile (B52724) or Methanol.[5]

      • Gradient Elution: A gradient from low to high organic phase (Mobile Phase B) is recommended for optimal separation.

      • Fluorescence Detection: Excitation wavelength of 340-350 nm and an emission wavelength of 450-460 nm.

Data Presentation:

ParameterValueReference
Derivatizing Agento-Phthaldialdehyde / 3-Mercaptopropionic Acid[5][6]
Reaction Time2-5 minutes[5]
Reaction TemperatureRoom Temperature[5]
Detection MethodFluorescence[5]
Excitation Wavelength340-350 nm
Emission Wavelength450-460 nm
Illustrative Limit of Detectionlow pmol range
Application Note 2: Derivatization with Dansyl Chloride for HPLC with Fluorescence or UV Detection

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) reacts with the primary amino groups of this compound to produce stable, fluorescent sulfonamide adducts.[7] This method is robust and enhances the detection of the analyte in both fluorescence and UV detectors.[8]

Experimental Protocol:

  • Reagent Preparation:

    • Sodium Bicarbonate Buffer (100 mM, pH 9.5-10.0): Prepare a solution of sodium bicarbonate in deionized water and adjust the pH as necessary. An alkaline pH is optimal for the dansylation of primary amines.[9]

    • Dansyl Chloride Solution (10 mg/mL): Dissolve 10 mg of dansyl chloride in 1 mL of acetone (B3395972) or acetonitrile. This solution should be prepared fresh and protected from light. Dansyl chloride is unstable in dimethyl sulfoxide (B87167) (DMSO).[7]

  • Sample Preparation:

    • Prepare a solution of this compound in the low µg/mL to ng/mL range.

  • Derivatization Procedure:

    • In a microcentrifuge tube, add 100 µL of the sample solution.

    • Add 100 µL of the sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.

    • After incubation, a small amount of a solution like proline can be added to react with excess dansyl chloride.[9]

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Chromatographic Conditions (Typical):

      • Column: C18 reversed-phase column.

      • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., sodium acetate or heptanesulfonate buffer).[9]

      • Fluorescence Detection: Excitation at ~330-350 nm and emission at ~520-540 nm.

      • UV Detection: Wavelength of ~254 nm.

Data Presentation:

ParameterValueReference
Derivatizing AgentDansyl Chloride[7]
Reaction Time30-60 minutes[9]
Reaction Temperature60°C
Detection MethodFluorescence / UV[8]
Excitation Wavelength~330-350 nm
Emission Wavelength~520-540 nm
Illustrative Yield> 90%
Application Note 3: Silylation for GC-MS Analysis

For GC-MS analysis, the polar amine and hydroxyl groups of this compound must be derivatized to increase volatility and thermal stability. Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, is a common and effective method.[2][4] This protocol uses N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the silylating agent.

Experimental Protocol:

  • Reagent Preparation:

    • Silylating Reagent: N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (t-BDMCS) as a catalyst.

    • Solvent: Acetonitrile or pyridine (B92270) (anhydrous).

  • Sample Preparation:

    • The sample containing this compound must be completely dry. Lyophilize or evaporate the sample to dryness under a stream of nitrogen. Water will react with the silylating reagent.

  • Derivatization Procedure:

    • To the dried sample in a reaction vial, add 100 µL of anhydrous acetonitrile and 100 µL of MTBSTFA.

    • Seal the vial tightly and heat at 70-100°C for 2-4 hours to ensure complete derivatization of all active hydrogens.

    • Cool the vial to room temperature before opening.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • GC-MS Conditions (Typical):

      • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

      • Injector Temperature: 250-280°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 80-100°C) and ramp up to a higher temperature (e.g., 280-300°C) to elute the derivatized compound.

      • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected mass of the derivatized analyte.

Data Presentation:

ParameterValueReference
Derivatizing AgentMTBSTFA + 1% t-BDMCS[10]
Reaction Time2-4 hours
Reaction Temperature70-100°C
Detection MethodMass Spectrometry (EI)[2]
Expected Mass Increase+114 Da per active hydrogen
Illustrative YieldQuantitative

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound Sample prep Sample Pre-treatment (e.g., extraction, drying) start->prep reagent Add Derivatizing Agent and Solvent prep->reagent reaction Incubate (Heat if necessary) reagent->reaction analysis Inject into Chromatography System (HPLC or GC-MS) reaction->analysis detection Detection and Quantification analysis->detection

Caption: General experimental workflow for the derivatization of this compound.

hplc_fluorescence_workflow cluster_reagents Reagent Preparation cluster_procedure Derivatization Procedure cluster_hplc HPLC Analysis borate Prepare Borate Buffer (pH 9.5) mix_sample Mix Sample with Borate Buffer opa Prepare OPA/3-MPA Reagent add_opa Add OPA/3-MPA Reagent mix_sample->add_opa vortex Vortex for 30s add_opa->vortex incubate Incubate at RT for 2-5 min (dark) vortex->incubate inject Inject Derivatized Sample into HPLC incubate->inject detect Fluorescence Detection (Ex: 340nm, Em: 450nm) inject->detect

Caption: Workflow for OPA derivatization for HPLC-fluorescence analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Diamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3-Diamino-2-propanol synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Formation of higher condensed amines and other side products.[1]- Increase the excess of ammonia (B1221849): A large excess of ammonia (e.g., 15-24 moles per mole of epichlorohydrin) can suppress the formation of secondary and tertiary amines.[2][3] - Control reaction temperature: Maintain a low reaction temperature (e.g., below 30°C) during the initial reaction of epichlorohydrin (B41342) or 1,3-dichloro-2-propanol (B29581) with ammonia.[2][3][4] - Use of a fixed alkali: The presence of a fixed alkali, such as sodium hydroxide (B78521), can help to neutralize the formed HCl and improve the yield.[4] - Employ an ion-exchange resin: Using a strongly basic anion exchanger can bind the resulting hydrochloric acid, simplifying purification and potentially improving yield.[1]
High Levels of Impurities in the Final Product Incomplete reaction, formation of isomers, or residual starting materials and by-products.[1]- Ensure complete reaction: Monitor the reaction progress to ensure the complete consumption of the starting material. - Purification by vacuum distillation: The crude product can be purified by vacuum distillation to separate this compound from higher boiling point impurities.[1][4] - Purification by crystallization: The pure product is a white crystalline solid and can be purified by crystallization.[4] - Use of clarification agents: Activated charcoal can be used to decolorize the product.[4]
Formation of Polymeric By-products Uncontrolled reaction conditions, especially elevated temperatures.- Strict temperature control: Maintain the recommended reaction temperatures throughout the synthesis. - Slow addition of reactants: Add the electrophile (epichlorohydrin or 1,3-dichloro-2-propanol) slowly to the ammonia solution with vigorous stirring to ensure good mixing and heat dissipation.[4]
Difficulty in Isolating the Product The product is highly soluble in water.[1]- Evaporation of excess water and ammonia: After the reaction, excess ammonia and water should be removed by distillation, possibly under reduced pressure.[2][3][4] - Salting out: The addition of a salt can sometimes reduce the solubility of the product in the aqueous phase. - Extraction with a suitable solvent: While challenging due to its high water solubility, extraction with a suitable organic solvent after removing most of the water might be an option.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The two most common and industrially relevant starting materials are epichlorohydrin and 1,3-dichloro-2-propanol.[1][5] Epichlorohydrin is often preferred due to its lower cost.[1]

Q2: What is the typical yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the synthesis route and reaction conditions. The reaction of 1,3-dichloro-2-propanol with ammonia can result in yields below 40%.[1] The reaction with epichlorohydrin can yield around 15% if not optimized, but with process improvements such as using a large excess of ammonia and a two-stage process, the crude yield can be around 80%, leading to a final purified yield of about 64%.[1] Another process variant using an anion exchanger reports reproducible yields of 52-55%.[1] A process with a molar ratio of 1:33 of epichlorohydrin to ammonia reports a total reaction yield of 39%.[6]

Q3: How can the formation of by-products be minimized?

A3: The primary by-products are higher condensed amines.[1] Their formation can be minimized by using a large molar excess of ammonia to epichlorohydrin or 1,3-dichloro-2-propanol (e.g., 15 to 24 moles of ammonia per mole of epichlorohydrin).[2][3] Maintaining a low reaction temperature (e.g., below 30°C) is also crucial.[2][3]

Q4: What is the role of sodium hydroxide or other bases in the reaction?

A4: Sodium hydroxide or other strong bases are used as acid scavengers to neutralize the hydrochloric acid (HCl) that is formed during the reaction.[4][7][8] This prevents the protonation of the amino groups, which would render them unreactive, and drives the reaction towards the desired product.

Q5: What are the recommended purification methods for this compound?

A5: After removing excess ammonia and water, the crude product is often purified by vacuum distillation.[1][4] The final product is a white crystalline solid with a melting point of around 42°C, so crystallization can also be used for purification.[4]

Experimental Protocols

Synthesis of this compound from Epichlorohydrin and Ammonia

This protocol is based on a two-stage process to improve yield.

Materials:

  • Epichlorohydrin

  • Aqueous ammonia solution (concentrated)

  • Sodium hydroxide solution

  • Ice bath

  • Reaction vessel with stirring and temperature control

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a cooling system, place a 30-50 fold molar excess of aqueous ammonia solution relative to epichlorohydrin.

  • First Stage (Ring Opening): Cool the ammonia solution to 10°C using an ice bath. Slowly add the epichlorohydrin to the cooled ammonia solution while stirring vigorously. Maintain the temperature at 10°C throughout the addition to facilitate the opening of the oxirane ring.

  • Second Stage (Amination): After the complete addition of epichlorohydrin, add an equimolar amount of sodium hydroxide solution (relative to the initial epichlorohydrin) dropwise. During this addition, maintain the reaction temperature between 10-20°C.

  • Work-up and Purification:

    • After the reaction is complete, remove the excess ammonia by distillation.

    • Filter the precipitated sodium chloride.

    • The resulting crude product can be further purified by vacuum distillation to obtain pure this compound.[1]

Synthesis of this compound from 1,3-Dichloro-2-propanol and Ammonia

Materials:

  • 1,3-Dichloro-2-propanol

  • Aqueous ammonia solution (e.g., >15% NH3)

  • Sodium hydroxide

  • Reaction vessel with stirring and temperature control

Procedure:

  • Reaction Setup: In a reaction vessel, prepare an aqueous solution of ammonia containing the theoretical amount of sodium hydroxide required to neutralize the chlorine atoms in the 1,3-dichloro-2-propanol. A large excess of ammonia should be used.

  • Reaction: Cool the ammonia-sodium hydroxide solution to below 30°C. With constant and vigorous stirring, add the 1,3-dichloro-2-propanol to the solution.[4]

  • Work-up and Purification:

    • Once the reaction is complete, distill off the excess ammonia and water.

    • The resulting mixture contains the product and inorganic salts. The product can be separated from the salt and then purified by vacuum distillation.[4]

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

Starting MaterialKey ReagentsReported YieldKey Process FeaturesReference
1,3-Dichloro-2-propanolAmmonia, Sodium Hydroxide< 40%Use of a fixed alkali as an acid scavenger.[1][4]
EpichlorohydrinAmmonia~15%Simple reaction with a large excess of ammonia.[1]
EpichlorohydrinAmmonia, Sodium Hydroxide~64% (purified)Two-stage process with controlled temperature.[1]
EpichlorohydrinAmmonia, Anion Exchanger52-55%Use of an anion exchanger to bind HCl.[1]
EpichlorohydrinAmmonia39%Molar ratio of epichlorohydrin to ammonia of 1:33.[6]

Visualizations

experimental_workflow_epichlorohydrin cluster_reactants Reactants cluster_process Synthesis Process cluster_workup Work-up & Purification epichlorohydrin Epichlorohydrin stage1 Stage 1: Ring Opening (10°C) epichlorohydrin->stage1 ammonia Aqueous Ammonia (30-50x excess) ammonia->stage1 naoh Sodium Hydroxide stage2 Stage 2: Amination (10-20°C) naoh->stage2 stage1->stage2 distillation1 Remove Excess Ammonia stage2->distillation1 filtration Filter NaCl distillation1->filtration distillation2 Vacuum Distillation filtration->distillation2 product Pure this compound distillation2->product

Caption: Workflow for the synthesis of this compound from epichlorohydrin.

troubleshooting_logic issue Low Yield cause1 Formation of Higher Amines issue->cause1 cause2 Incomplete Reaction issue->cause2 cause3 Product Loss During Work-up issue->cause3 solution1a Increase Ammonia Excess cause1->solution1a solution1b Control Temperature cause1->solution1b solution2a Monitor Reaction Progress cause2->solution2a solution3a Optimize Distillation/Extraction cause3->solution3a

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Crude 1,3-Diamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 1,3-Diamino-2-propanol (DAP).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized by reacting epichlorohydrin (B41342) with ammonia (B1221849) in an alkaline environment, can contain several impurities.[1][2] These include:

  • Inorganic Salts: Primarily sodium chloride (NaCl) if sodium hydroxide (B78521) is used in the synthesis.[3]

  • Water: Residual water from the reaction medium.

  • Polymeric by-products: High molecular weight species formed during the reaction.[3]

  • Isomeric impurities: Such as 2,3-diamino-1-propanol.[2]

  • Dimers: Formed from the self-reaction of this compound.[2]

Q2: What is the recommended method for removing inorganic salts from the crude reaction mixture?

A2: A common and effective method is a two-step process involving crystallization and precipitation. First, the crude reaction mixture is concentrated by boiling to crystallize out a significant portion of the inorganic salts.[3] After filtering off these crystals, an alcohol such as methyl, ethyl, or isopropyl alcohol is added to the filtrate to precipitate the remaining residual salt.[3]

Q3: What are the typical purity specifications for commercially available this compound?

A3: Commercial grades of this compound typically have a purity of 90.0% to over 97.0%.[2][4] The specifications often include limits on water content and specific impurities like 2,3-diamino-1-propanol and dimers.[2]

Q4: How can the purity of this compound be accurately determined?

A4: The purity of this compound is commonly assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID).[2][5] Non-aqueous acid-base titration is another method used to determine the assay.[6] ¹H NMR spectroscopy can be used to confirm the structure of the compound.[7]

Troubleshooting Guides

Vacuum Distillation

Issue 1: Low yield of distilled this compound.

Possible Cause Troubleshooting Step
Inadequate Vacuum Ensure all joints and connections in the distillation apparatus are properly sealed. Use vacuum grease on ground glass joints to prevent leaks. Verify the performance of your vacuum pump.
Decomposition of Product This compound can degrade at high temperatures. Ensure the vacuum is sufficiently low (e.g., 15-25 mmHg) to allow distillation at a lower temperature (around 100-114°C).[3][8] Avoid excessive heating of the distillation flask.
Foaming The presence of residual water or other volatile impurities can cause foaming, leading to loss of product into the condenser. Ensure the crude material is as dry as possible before distillation. Applying vacuum gradually can also help to control foaming.
Inefficient Condensation Check that the condenser has an adequate flow of cooling water. If the product is solidifying in the condenser, using air cooling instead of water cooling might be necessary, although this is less of a concern for DAP which has a relatively low melting point (40-44°C).[5]

Issue 2: Distillate is discolored.

Possible Cause Troubleshooting Step
Thermal Decomposition As mentioned above, overheating can lead to decomposition and discoloration. Reduce the heating mantle temperature and ensure a stable, low vacuum.
Contamination in Crude Some impurities may co-distill with the product. Consider a pre-purification step, such as treatment with activated charcoal, to remove color-causing impurities before distillation.[1]
Crystallization/Precipitation

Issue 1: Oiling out of this compound during crystallization.

Possible Cause Troubleshooting Step
Supersaturation is too high Reduce the rate of cooling to allow for slower crystal growth. Seeding the solution with a small crystal of pure this compound can promote crystallization over oiling out.
Inappropriate Solvent If attempting recrystallization, ensure the chosen solvent system is appropriate. For derivatives, mixtures like ethyl acetate (B1210297) and hexane (B92381) have been used.[2] For DAP itself, which is highly soluble in water, anti-solvent precipitation with alcohols is more common for removing salts.[3]

Issue 2: Low recovery of purified product after recrystallization.

Possible Cause Troubleshooting Step
Product is too soluble in the chosen solvent Optimize the solvent system. For a single solvent recrystallization, ensure the product has low solubility at cooler temperatures. For a two-solvent system, use a second solvent (anti-solvent) in which the product is poorly soluble.
Insufficient cooling Ensure the crystallization mixture is cooled to a sufficiently low temperature to maximize the precipitation of the product.

Quantitative Data Summary

Purification Technique Parameter Reported Value/Range Reference
Commercial Product Purity (Assay)≥90.0% to >97.0%[2][4]
Water Content≤ 8.0% (w/w)[2]
2,3-diamino-1-propanol≤ 0.8% (by area %)[2]
Dimer≤ 1.1% (by area %)[2]
Vacuum Distillation Boiling Point~235°C (atmospheric)[3]
114°C @ 5 mmHg[8]
Recommended Vacuum15-25 mm[3]
Physical Properties Melting Point40-44°C[5]

Experimental Protocols

Protocol 1: Purification by Salt Precipitation and Vacuum Distillation

This protocol is based on a method described in a U.S. Patent.[3]

  • Concentration and Salt Removal:

    • Take the crude aqueous reaction mixture containing this compound and sodium chloride.

    • Boil the solution to evaporate excess water and ammonia. Continue boiling until a significant amount of sodium chloride crystallizes out.

    • Filter the hot solution to remove the crystallized salt.

    • To the filtrate, add 2-3 volumes of methyl or ethyl alcohol to precipitate the remaining sodium chloride.

    • Filter the mixture to remove the precipitated salt.

  • Solvent Removal and Initial Distillation:

    • Distill the alcoholic filtrate to remove and recover the alcohol.

    • Continue the distillation under reduced pressure (e.g., 15-25 mmHg) until the temperature of the mixture reaches approximately 100°C. This step removes residual water and alcohol, leaving a practically anhydrous crude product.

  • Final Vacuum Distillation:

    • Transfer the anhydrous crude this compound to a clean distillation apparatus.

    • Perform a vacuum distillation under reduced pressure. The pure product will distill over, separating it from residual salts and polymeric materials.

    • The purified this compound is a white crystalline solid upon cooling.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This is a general protocol for the purity analysis of amino alcohols.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • A suitable capillary column (e.g., a non-polar column like DB-1 or a mid-polarity column).

  • Sample Preparation:

    • Accurately weigh a sample of the purified this compound and dissolve it in a suitable solvent (e.g., methanol (B129727) or isopropanol) to a known concentration.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the main peak from any impurities. The exact program will need to be optimized based on the column and instrument used.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Identify the peaks based on their retention times (compared to a standard if available).

    • Calculate the purity based on the area percent of the main peak relative to the total area of all peaks.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture (DAP, NaCl, H2O, By-products) conc Concentration by Boiling start->conc filter1 Filtration of Crystallized NaCl conc->filter1 precip Precipitation with Alcohol filter1->precip filter2 Filtration of Precipitated NaCl precip->filter2 distill1 Alcohol Removal filter2->distill1 distill2 Vacuum Distillation distill1->distill2 end Pure this compound distill2->end gc GC Purity Analysis end->gc troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Low Distillation Yield leak Vacuum Leak issue->leak temp High Temperature (Decomposition) issue->temp foam Foaming issue->foam seal Check & Seal Joints leak->seal pump Verify Pump Performance leak->pump reduce_heat Lower Heat Setting temp->reduce_heat improve_vac Improve Vacuum temp->improve_vac dry Dry Crude Material foam->dry

References

Technical Support Center: 1,3-Diamino-2-propanol Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-diamino-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The primary side reactions in this compound chemistry stem from its trifunctional nature (two primary amines and one secondary alcohol). The most common side reactions include:

  • Over-acylation and Over-alkylation: Due to the presence of two nucleophilic primary amine groups, it is common to get a mixture of mono- and di-substituted products.

  • N- vs. O-Acylation/Alkylation: There can be competition between the amino groups and the hydroxyl group reacting with electrophiles. Generally, the amino groups are more nucleophilic and will react preferentially.

  • Cyclization with Aldehydes and Ketones: Reaction with aldehydes or ketones can lead to the formation of a six-membered hexahydropyrimidine (B1621009) ring through cyclization.[1]

  • Bisimine Formation: In competition with cyclization, the reaction with aldehydes can also result in the formation of an open-chain bisimine.[1]

  • Oxidation: The amino groups can be susceptible to oxidation, though this can be mitigated by performing reactions in an acidic medium where the amines are protonated.[2]

Q2: How can I selectively achieve mono-acylation of this compound?

A2: Achieving selective mono-acylation requires controlling the reactivity of the two primary amine groups. A common and effective strategy is to use a protecting group. The tert-butyloxycarbonyl (Boc) group is frequently used for this purpose. The general workflow involves:

  • Protecting one of the amine groups with a Boc group.

  • Performing the desired acylation on the remaining free amine.

  • Deprotecting the Boc-protected amine.

Q3: In the synthesis of iopamidol (B1672082), what are the common impurities related to this compound?

A3: In the synthesis of iopamidol, this compound is reacted with a di-acid chloride intermediate. Side reactions can lead to the formation of several process-related impurities. For example, incomplete acylation can result in impurities where one of the amine groups of this compound has not reacted. Additionally, side reactions involving the hydroxyl group can also lead to impurities.[3][4]

Q4: What factors influence the competition between hexahydropyrimidine and bisimine formation when reacting this compound with aldehydes?

A4: The formation of either a cyclic hexahydropyrimidine or a linear bisimine is influenced by the electronic properties of the aldehyde. The presence of electron-withdrawing groups on the aryl ring of the aldehyde tends to favor the formation of the hexahydropyrimidine.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired N,N'-diacylated Product with Significant Mono-acylated Byproduct
Potential Cause Troubleshooting Step
Insufficient Acylating Agent Increase the molar equivalents of the acylating agent. A slight excess (e.g., 2.2 equivalents for di-acylation) may be necessary to drive the reaction to completion.
Reaction Time Too Short Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for the formation of degradation products.
Suboptimal Base If a base is used to scavenge acid produced during the reaction, ensure it is non-nucleophilic and present in sufficient quantity (at least 2 equivalents for di-acylation).
Issue 2: Formation of O-Acylated Side Products
Potential Cause Troubleshooting Step
Highly Reactive Acylating Agent Use a less reactive acylating agent if possible. For example, an acid anhydride (B1165640) may be less reactive towards the hydroxyl group than an acyl chloride.
Use of Activating Agents Some activating agents for carboxylic acids can also activate the hydroxyl group. Consider alternative coupling agents that are more selective for amines.
High Reaction Temperature Elevated temperatures can sometimes promote the less favorable O-acylation. Try running the reaction at a lower temperature for a longer period.
Issue 3: Unwanted Cyclization to Hexahydropyrimidine with Aldehydes
Potential Cause Troubleshooting Step
Reaction Conditions Favoring Cyclization Alter the solvent or temperature. Sometimes, less polar solvents can disfavor the intramolecular cyclization step.
Aldehyde Structure If possible, use an aldehyde with electron-donating groups, as this has been shown to favor the formation of the bisimine over the hexahydropyrimidine.[1]

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of this compound

This protocol is based on a general method for the selective mono-Boc protection of diamines.[5][6]

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous methanol (B129727) in a round-bottom flask and cool the solution to 0 °C with an ice bath.

  • In Situ HCl Generation: Slowly add chlorotrimethylsilane (B32843) (1.0 equivalent) dropwise to the stirred solution. A white precipitate may form. Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.0 equivalent) to the mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the progress by TLC.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether to remove any di-Boc protected byproduct.

    • Basify the aqueous layer with 2M NaOH to a pH > 12.

    • Extract the mono-Boc protected product with dichloromethane (B109758).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected this compound.

Protocol 2: General Procedure for N,N'-Diacylation with an Acyl Chloride
  • Dissolution: Dissolve this compound (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Acylation: Cool the solution to 0 °C and slowly add the acyl chloride (2.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.[7]

Visualizations

Acylation_Side_Reactions DAP This compound MonoAcyl Mono-acylated Product (Side Product) DAP->MonoAcyl 1 eq. OAcyl O-acylated Product (Side Product) DAP->OAcyl Undesired (less favorable) AcylatingAgent Acylating Agent (2 eq.) DiAcyl Di-acylated Product (Desired Product) MonoAcyl->DiAcyl 1 eq.

Acylation of this compound showing desired and side products.

Cyclization_vs_Bisimine cluster_reactants Reactants DAP This compound Intermediate Di-imine Intermediate DAP->Intermediate + Aldehyde Aldehyde Aldehyde (2 eq.) Aldehyde->Intermediate Hexahydropyrimidine Hexahydropyrimidine (Cyclized Product) Intermediate->Hexahydropyrimidine Intramolecular Cyclization Bisimine Bisimine (Open-chain Product) Intermediate->Bisimine Favored by e- donating groups on aldehyde

Reaction of this compound with an aldehyde leading to competing products.

Selective_Mono_Acylation_Workflow Start This compound Step1 Protect one amino group (e.g., with Boc anhydride) Start->Step1 MonoBoc Mono-Boc-protected This compound Step1->MonoBoc Step2 Acylate the free amino group MonoBoc->Step2 AcylatedMonoBoc Acylated, mono-Boc-protected product Step2->AcylatedMonoBoc Step3 Deprotect the Boc group (e.g., with acid) AcylatedMonoBoc->Step3 FinalProduct Mono-acylated This compound Step3->FinalProduct

Workflow for achieving selective mono-acylation using a protecting group strategy.

References

Technical Support Center: 1,3-Diamino-2-propanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1,3-Diamino-2-propanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the reaction of epichlorohydrin (B41342) with an excess of ammonia (B1221849).[1][2] This reaction is typically carried out in an alkaline environment, often with the addition of sodium hydroxide (B78521), to neutralize the hydrogen chloride formed during the reaction.[2][3]

Q2: What are the key parameters to control for a successful synthesis?

A2: The critical parameters to control are temperature, the molar ratio of ammonia to epichlorohydrin, and the controlled addition of reagents. Low temperatures during the initial ring-opening of epichlorohydrin are crucial to minimize the formation of by-products.[3] A large excess of ammonia is used to favor the formation of the primary diamine over secondary and tertiary amines.[3][4]

Q3: My reaction yield is very low. What are the potential causes?

A3: Low yields can stem from several factors. Insufficient excess of ammonia can lead to the formation of higher condensed amines and polymers.[3] Poor temperature control, allowing the reaction to become too warm, can also promote side reactions. Additionally, improper workup and purification techniques can lead to loss of product.

Q4: I am observing significant amounts of impurities. How can I minimize them?

A4: The primary impurities are often higher molecular weight amines formed by the reaction of the product with remaining epichlorohydrin.[3] To minimize these, a large excess of ammonia (30-50 fold) is recommended.[3] A two-stage reaction, with initial low-temperature oxirane ring opening followed by controlled addition of a base, can also improve selectivity and reduce by-products.[3]

Q5: What is the best method for purifying the final product?

A5: After the reaction, excess ammonia and water are typically removed by distillation.[4][5] The resulting crude product, which contains sodium chloride, can be further purified. One method involves dissolving the product in an alcohol to separate it from the precipitated salt, followed by filtration and vacuum distillation of the alcohol and then the final product.[4] High-purity this compound is a white crystalline solid.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem: The final product is a viscous, yellowish oil instead of a white solid.

  • Possible Cause 1: Presence of Impurities. The yellowish color and viscosity can indicate the presence of polymeric by-products.

    • Solution: Review the reaction temperature control. Ensure the initial reaction with ammonia is kept cold (e.g., 10-20°C).[3] Also, confirm that a sufficient excess of ammonia was used. Purification by vacuum distillation is essential to separate the desired product from higher boiling point impurities.[3][4]

  • Possible Cause 2: Incomplete Removal of Solvent/Water. Residual water or solvents from the workup can prevent the product from solidifying.

    • Solution: Ensure that the distillation process, particularly the final vacuum distillation, is carried out effectively to remove all volatile components. The final product should be distilled under reduced pressure.[4]

Problem: Significant salt (NaCl) remains in the final product.

  • Possible Cause: Inefficient separation during the workup process.

    • Solution: After the initial removal of ammonia, the crude product can be dissolved in an alcohol, in which this compound is soluble but sodium chloride is not. The salt can then be removed by filtration before the final distillation of the product.[4]

Data on Reaction Conditions

The following tables summarize key quantitative data for the synthesis of this compound.

Table 1: Two-Stage Synthesis from Epichlorohydrin and Ammonia

ParameterValuePurposeReference
Stage 1: Ring Opening
Reactant Ratio (Ammonia:Epichlorohydrin)30-50 fold excessMinimize by-product formation[3]
Temperature10°CControl initial exothermic reaction[3]
Stage 2: Cyclization
ReagentSodium Hydroxide (aq. solution)Neutralize HCl[3]
Temperature10-20°CControl reaction rate[3]
Outcome
Crude Yield~80%[3]
Final Yield (after vacuum distillation)~64%[3]

Table 2: Single-Stage Synthesis from Glycerol Dichlorohydrin

ParameterValuePurposeReference
Reactant Ratio (Glycerol Dichlorohydrin:NaOH)1:2 (molar)Provide base for reaction[4]
Ammonia Concentration>20% in aqueous solutionReactant and solvent[4]
Temperature< 30°CControl reaction[4]
pH> 12Maintain basic conditions[4]
Outcome
YieldSubstantially theoreticalHigh efficiency[4]

Experimental Protocols

Protocol 1: Two-Stage Synthesis from Epichlorohydrin

This protocol is based on the method described in the literature for achieving good yields and purity.[3]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge a 30-50 fold molar excess of aqueous ammonia. Cool the vessel to 10°C in an ice bath.

  • Epichlorohydrin Addition (Stage 1): Slowly add one molar equivalent of epichlorohydrin to the cooled ammonia solution via the addition funnel. Maintain the temperature at 10°C throughout the addition. Stir for 1 hour after addition is complete.

  • Base Addition (Stage 2): Prepare a solution with a molar equivalent of sodium hydroxide to the initial epichlorohydrin. Slowly add this NaOH solution to the reaction mixture, ensuring the temperature does not exceed 20°C.

  • Reaction Completion: Allow the reaction to stir at room temperature for several hours or until completion is confirmed by a suitable analytical method (e.g., GC, TLC).

  • Workup: Remove the excess ammonia by distillation at atmospheric pressure.

  • Purification: Filter the cooled residue to remove the precipitated sodium chloride. The filtrate, which is the crude product, is then subjected to vacuum distillation to yield pure this compound (boiling point ~114°C at 0.7 kPa).[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product prep Cool Aqueous Ammonia (30-50x excess) to 10°C add_epi Slowly Add Epichlorohydrin (Maintain 10°C) prep->add_epi add_naoh Slowly Add NaOH Solution (Maintain <20°C) add_epi->add_naoh distill_nh3 Distill Excess Ammonia add_naoh->distill_nh3 filter_nacl Filter Precipitated NaCl distill_nh3->filter_nacl vac_distill Vacuum Distill Product filter_nacl->vac_distill product Pure this compound vac_distill->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide start Problem Encountered low_yield Low Yield? start->low_yield impure_product Impure Product? (e.g., Yellow Oil) start->impure_product cause_ratio Check NH3:Epichlorohydrin Ratio (Should be >30x) low_yield->cause_ratio Yes cause_temp Verify Temperature Control (Should be 10-20°C) low_yield->cause_temp Yes cause_side_reactions Side Reactions Likely. Review Temp & Ratio. impure_product->cause_side_reactions Yes cause_purification Inadequate Purification? impure_product->cause_purification Yes cause_side_reactions->cause_ratio cause_side_reactions->cause_temp solution_vac_distill Perform Careful Vacuum Distillation cause_purification->solution_vac_distill Yes solution_workup Improve Salt Filtration Step cause_purification->solution_workup Yes

Caption: Troubleshooting decision tree for common synthesis issues.

reaction_pathway Epi Epichlorohydrin Intermediate Ring-Opened Intermediate Epi->Intermediate NH3 Ammonia (Excess) NH3->Intermediate Product This compound Intermediate->Product NaOH NaOH NaOH->Product -HCl Byproduct NaCl + H₂O

Caption: Simplified reaction pathway for this compound synthesis.

References

Technical Support Center: 1,3-Diamino-2-propanol Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,3-Diamino-2-propanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue 1: Discoloration of Solid this compound (Yellowing or Browning)

Potential Cause Recommended Solution
Oxidation: Exposure to air (oxygen) can cause the amine groups to oxidize, leading to the formation of colored impurities.Store the compound under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed after each use. For long-term storage, consider using a glove box for aliquoting.
Light Exposure: Aromatic amines, and to a lesser extent aliphatic amines, can be sensitive to light, which can catalyze oxidative degradation.Store the compound in an amber or opaque container to protect it from light. Avoid prolonged exposure to direct sunlight or strong laboratory lighting.
Contamination: Impurities from manufacturing or cross-contamination can act as catalysts for degradation.Purchase high-purity grade this compound from a reputable supplier. Use clean spatulas and equipment when handling the compound.

Issue 2: Color Change or Precipitation in this compound Solutions

Potential Cause Recommended Solution
Degradation: Similar to the solid form, solutions can degrade due to oxidation or reaction with dissolved gases (e.g., CO₂).Prepare solutions fresh whenever possible. If storage is necessary, use de-gassed solvents and store the solution under an inert atmosphere in a tightly sealed, light-resistant container at a cool temperature (e.g., 2-8 °C).
Incompatible Solvent: The choice of solvent can impact stability. Protic solvents may participate in reactions, while acidic solvents will form salts.Use high-purity, appropriate solvents. For most applications, anhydrous aprotic solvents are a good choice if the compound's solubility allows. If aqueous solutions are required, consider using a buffered system to control pH.
pH Shift: Changes in the solution's pH can affect the stability of the amine.If applicable to your experiment, use a buffer to maintain a stable pH. Be aware that the pKa of the amino groups will influence the compound's charge and reactivity at different pH levels.

Issue 3: Inconsistent Experimental Results or Loss of Potency

Potential Cause Recommended Solution
Degradation of Stock Solutions: The compound in your stock solution may have degraded over time, leading to a lower effective concentration.Prepare fresh stock solutions regularly. If storing stock solutions, perform a quick purity check (e.g., TLC or a rapid HPLC run) before use if the solution has been stored for an extended period.
Reaction with Experimental Reagents: this compound is incompatible with strong oxidizing agents and acids.[1][2]Review the compatibility of all reagents in your experimental protocol. Avoid direct mixing with strong oxidizers (e.g., peroxides, permanganates) and strong acids unless a specific reaction is intended.
Adsorption to Surfaces: The polar nature of the molecule may lead to adsorption onto glass or plastic surfaces, reducing its concentration in solution.Consider using silanized glassware or low-adsorption plasticware for sensitive experiments involving low concentrations of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, store solid this compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool (2-8 °C), dry, and dark place.[1][2] It is hygroscopic and sensitive to air and light.

Q2: How should I prepare and store solutions of this compound?

A2: It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a high-purity, de-gassed solvent. The solution should be stored in a tightly sealed, light-resistant container, under an inert atmosphere, and at a cool temperature. For aqueous solutions, consider the pH and buffer appropriately if necessary for your application.

Q3: What are the primary degradation pathways for this compound?

A3: While specific studies on this compound are limited, based on its structure and the behavior of similar amino alcohols, the primary degradation pathways are likely:

  • Oxidation: The amino groups are susceptible to oxidation, which can lead to the formation of imines, nitroso compounds, or polymeric materials, often resulting in discoloration.

  • Reaction with Carbon Dioxide: In the presence of CO₂, especially in aqueous solutions, it can form carbamates, which may undergo further reactions like cyclization or polymerization.

  • Reaction with Aldehydes/Ketones: The primary amine groups can react with aldehydes or ketones present as impurities or in the experimental system to form imines.

Q4: Can I use a discolored solution of this compound for my experiment?

A4: Discoloration is a visual indicator of degradation. For experiments requiring high purity and accurate concentrations, it is strongly advised to discard the discolored solution and prepare a fresh one. The presence of degradation products could interfere with your reaction or analysis.

Q5: What analytical techniques are suitable for assessing the stability of this compound?

A5: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis, Mass Spectrometry) is a common and effective technique.[3] Gas Chromatography (GC) can also be used, often after derivatization.[4] Thin-Layer Chromatography (TLC) can be a quick qualitative check for the presence of impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol or Acetonitrile (HPLC grade)

  • pH meter

  • Thermostatic oven

  • Photostability chamber

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., PDA or MS)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place the solid compound and the stock solution in a thermostatic oven at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a developed and validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Calculate the percentage of degradation of this compound under each stress condition.

Protocol 2: HPLC Method for Stability Testing

Objective: To provide a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Parameter Recommendation
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile(Gradient elution may be necessary)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection PDA Detector at 210 nm or Mass Spectrometer
Derivatization (Optional) For enhanced detection, pre-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used.[3]

Note: This is a general method and requires optimization and validation for your specific application and equipment.

Visualizations

degradation_pathway DAP This compound Oxidation Oxidation (O2, Light) DAP->Oxidation CO2_reaction Reaction with CO2 DAP->CO2_reaction Incompatibles Reaction with Incompatibles (Acids, Oxidizers) DAP->Incompatibles Deg_products Degradation Products (e.g., Imines, Carbamates, Polymeric materials) Oxidation->Deg_products CO2_reaction->Deg_products Incompatibles->Deg_products

Caption: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis evaluation Data Evaluation analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Troubleshooting guide for reactions involving 1,3-Diamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Diamino-2-propanol (DAP).

Frequently Asked Questions (FAQs)

Q1: What are the key properties and storage recommendations for this compound?

A1: this compound is a white to yellowish solid with a low melting point (40-44 °C).[1][2] It is very soluble in water.[1][3] For storage, it should be kept in a cool, well-ventilated place in a tightly sealed container, preferably under an inert gas, to avoid prolonged storage periods.[1][4] It is incompatible with acids and strong oxidizing agents.[1][4]

Q2: What are the primary applications of this compound in research and development?

A2: this compound is a versatile building block used in several applications:

  • As a bidentate diamine ligand in the synthesis of organometallic compounds.[2]

  • As a precursor for the synthesis of the fluorogenic dsDNA binder, N1,N3-bis(4-amidinophenyl)propane-1,3-diamine (BAPPA).[2]

  • As a branching unit in the creation of peptide dendrimers.[2][5]

  • In the pharmaceutical industry as a chiral building block for various compounds.[6]

Q3: What are the main safety precautions to take when handling this compound?

A3: this compound is a hazardous chemical that can cause skin and eye irritation or severe burns.[7][8] It may also cause respiratory irritation and can be harmful if swallowed.[9] When handling, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask.[2] Work should be conducted in a well-ventilated area, and eyewash stations and safety showers should be readily accessible.[7]

Troubleshooting Guides

Low Reaction Yield

Q: I am experiencing a low yield in my reaction involving this compound. What are the common causes and how can I troubleshoot this?

A: Low yields in reactions with this compound can stem from several factors, including incomplete reactions, side product formation, and issues with product isolation.

Troubleshooting Workflow for Low Yield

LowYield cluster_solutions Potential Solutions Start Low Yield Observed CheckPurity Verify Purity of DAP and Other Reagents Start->CheckPurity CheckConditions Review Reaction Conditions (Temp, Time, Stoichiometry) CheckPurity->CheckConditions Purity OK Sol_Purity Purify starting materials. Ensure DAP is dry. CheckPurity->Sol_Purity SideReactions Analyze for Side Products (TLC, LC-MS, NMR) CheckConditions->SideReactions Conditions Correct Sol_Conditions Increase reaction time/temperature. Adjust stoichiometry. CheckConditions->Sol_Conditions WorkupLoss Evaluate Workup and Purification Procedure SideReactions->WorkupLoss Minimal Side Products Sol_SideReactions Modify reaction conditions to suppress side reactions. SideReactions->Sol_SideReactions Optimize Optimize Reaction Parameters WorkupLoss->Optimize No Obvious Loss Sol_Workup Adjust pH during extraction. Use alternative purification methods. WorkupLoss->Sol_Workup

Caption: Troubleshooting workflow for addressing low reaction yields.

Troubleshooting Table for Low Yield

Potential Cause Troubleshooting Step Expected Outcome
Impure Reactants Verify the purity of this compound and other starting materials via NMR or other analytical techniques. Purify if necessary.An increase in yield and reduction of side products.
Suboptimal Reaction Conditions Systematically vary the reaction temperature, time, and stoichiometry of reactants. For example, if the reaction is sluggish, consider a modest increase in temperature or extending the reaction time.Identification of optimal conditions leading to a higher yield.
Moisture Contamination Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon), especially if using moisture-sensitive reagents.Improved reaction consistency and yield by preventing hydrolysis of reagents or intermediates.
Product Loss During Workup Check the pH of the aqueous layer during extraction, as the diamine product may be water-soluble at certain pH values. Analyze all layers and washes by TLC or LC-MS to track the product.Recovery of product from aqueous layers and optimization of the extraction procedure to minimize loss.
Side Reaction Control: Bis-imine vs. Hexahydropyrimidine (B1621009) Formation

Q: My reaction of this compound with an aldehyde is giving a mixture of the bis-imine and the hexahydropyrimidine. How can I control the selectivity?

A: The condensation of 1,3-diamines with aldehydes can lead to two main products: the bis-imine and the cyclized hexahydropyrimidine.[1] The outcome is influenced by the electronic properties of the aldehyde and the nucleophilicity of the diamine.

Logical Diagram for Product Selectivity

Selectivity cluster_conditions_imine Conditions Favoring Bis-imine cluster_conditions_cyclo Conditions Favoring Hexahydropyrimidine Start Reaction of DAP with Aldehyde DesiredProduct Desired Product? Start->DesiredProduct BisImine Bis-imine DesiredProduct->BisImine Bis-imine Hexahydropyrimidine Hexahydropyrimidine DesiredProduct->Hexahydropyrimidine Hexahydropyrimidine Aldehyde_EDG Use aldehydes with electron-donating groups (EDG). BisImine->Aldehyde_EDG High_Nucleophilicity Enhance amine nucleophilicity (less acidic conditions). BisImine->High_Nucleophilicity Aldehyde_EWG Use aldehydes with electron-withdrawing groups (EWG). Hexahydropyrimidine->Aldehyde_EWG Low_Nucleophilicity Decrease amine nucleophilicity (more acidic conditions). Hexahydropyrimidine->Low_Nucleophilicity

Caption: Factors influencing selectivity between bis-imine and hexahydropyrimidine formation.

Troubleshooting Table for Selectivity

Desired Product Problem Troubleshooting Step Expected Outcome
Hexahydropyrimidine Formation of significant amounts of bis-imine.Use an aldehyde with electron-withdrawing groups on the aryl ring.[1] Consider running the reaction under slightly acidic conditions to decrease the nucleophilicity of the amine.Increased yield of the desired hexahydropyrimidine.
Bis-imine Formation of significant amounts of hexahydropyrimidine.Use an aldehyde with electron-donating groups. Ensure the reaction medium is not overly acidic to maintain the high nucleophilicity of the amine groups.Increased yield of the desired bis-imine.
Either Product A complex mixture of products is formed.Carefully control the reaction pH. The rate of imine formation is often optimal around pH 5.[10] At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step.[10]A cleaner reaction profile with a higher yield of one of the major products.
Purification Challenges

Q: I am having difficulty purifying my product from a reaction involving this compound. What purification strategies can I employ?

A: The presence of two amino groups and a hydroxyl group in DAP and its derivatives can make purification challenging due to their polarity and potential for multiple interactions.

Troubleshooting Table for Purification

Problem Troubleshooting Step Expected Outcome
Product is highly water-soluble, leading to poor extraction from aqueous media. Perform extractions at a pH where the product is least soluble in water (typically basic for amines). Use a continuous liquid-liquid extractor or use a more polar organic solvent for extraction.Improved recovery of the product from the aqueous phase into the organic phase.
Product streaks on silica (B1680970) gel chromatography. Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent system to suppress the interaction of the amine groups with the acidic silica gel. Alternatively, use a different stationary phase like alumina (B75360) or a reverse-phase column.Sharper peaks and better separation during column chromatography.
Product co-elutes with starting material or side products. Optimize the eluent system for column chromatography by trying different solvent mixtures with varying polarities. Gradient elution may also be effective. Consider derivatizing the product or impurities to alter their polarity before chromatography.Successful separation of the desired product from impurities.
Product is an oil and does not crystallize. Attempt to form a salt of the product (e.g., hydrochloride or tartrate salt), which is often more crystalline. Try different solvent systems for crystallization.Formation of a solid product that is easier to handle and purify by recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Acylation of this compound

This protocol describes a general method for the di-acylation of this compound using an acyl chloride.

Workflow for Acylation

Acylation Start Dissolve DAP and Base in Anhydrous Solvent Cool Cool to 0 °C Start->Cool AddAcylChloride Slowly Add Acyl Chloride (2.2 equivalents) Cool->AddAcylChloride WarmToRT Warm to Room Temperature and Stir AddAcylChloride->WarmToRT Monitor Monitor Reaction by TLC/LC-MS WarmToRT->Monitor Quench Quench with Water or Saturated Bicarbonate Solution Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate, and Purify (Crystallization or Chromatography) Extract->Purify End Characterize Product Purify->End

Caption: Experimental workflow for the acylation of this compound.

Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.5 eq.) in an anhydrous solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acyl chloride (2.2 eq.) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 2: Synthesis of a Bis-imine from this compound and an Aldehyde

This protocol provides a general method for the synthesis of a bis-imine.

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol (B145695) or methanol.

  • Addition of Aldehyde: Add the aldehyde (2.1 eq.) to the solution. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The product may precipitate out of the solution upon formation. Monitor the reaction by TLC or LC-MS.

  • Isolation: If the product precipitates, collect it by filtration and wash with a small amount of cold solvent. If the product remains in solution, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Signaling Pathways

Inhibition of Ornithine Decarboxylase (ODC)

This compound is an analog of 1,3-diaminopropane, which is known to be an indirect inhibitor of ornithine decarboxylase (ODC).[3] ODC is a key enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. The exact mechanism of inhibition by DAP is not fully elucidated in the provided search results, but it is believed to interfere with the normal polyamine synthesis pathway.

ODC_Pathway Ornithine Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Putrescine Putrescine ODC->Putrescine Spermidine_Synthase Spermidine Synthase Putrescine->Spermidine_Synthase Cell_Growth Cell Growth and Proliferation Putrescine->Cell_Growth Spermidine Spermidine Spermidine_Synthase->Spermidine Spermine_Synthase Spermine Synthase Spermidine->Spermine_Synthase Spermidine->Cell_Growth Spermine Spermine Spermine_Synthase->Spermine Spermine->Cell_Growth DAP This compound (DAP) DAP->ODC Indirect Inhibition

Caption: Simplified diagram of the polyamine synthesis pathway and the point of inhibition by this compound.

References

Technical Support Center: Scaling Up the Production of 1,3-Diamino-2-propanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and scaling up the production of 1,3-diamino-2-propanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for producing this compound?

A1: The most prevalent method for synthesizing this compound is the reaction of epichlorohydrin (B41342) with ammonia (B1221849) in an alkaline environment, typically using sodium hydroxide.[1][2] This is followed by a series of purification steps to isolate the final product. An alternative route involves the reaction of 1,3-dichloro-2-propanol (B29581) with ammonia.[3]

Q2: What are the key challenges when scaling up the production of this compound derivatives?

A2: Common challenges during scale-up include controlling the exothermic reaction, minimizing the formation of byproducts such as higher amines (polymers), achieving high yields, and ensuring product purity. Temperature control is critical to prevent runaway reactions and reduce side product formation.[4]

Q3: How can I minimize the formation of polymeric byproducts?

A3: To reduce the formation of secondary and tertiary amines, it is crucial to use a large excess of ammonia, typically 5 to 10 times the theoretical amount.[5] Maintaining a high pH (above 12) throughout the reaction also helps in preventing the formation of these impurities.[5]

Q4: My final product is yellow. What causes this discoloration and how can I prevent it?

A4: Yellowing of the product can occur during distillation at high temperatures. To obtain a colorless product, it is recommended to perform the final purification by vacuum distillation at a lower temperature.[5] Additionally, clarification with activated charcoal can be employed to improve the appearance of the diamine.[5]

Q5: What are some common methods for purifying this compound and its derivatives?

A5: Purification typically involves several steps. After the initial reaction, excess ammonia and water are removed by distillation. The resulting crude product, which may contain inorganic salts, can be further purified by vacuum distillation.[5] For derivatives, purification strategies may include acid-base extraction to separate the basic amine product from non-basic impurities, followed by column chromatography or crystallization of a salt form (e.g., hydrochloride) to achieve high purity.

Troubleshooting Guides

Issue 1: Low Yield

Symptoms: The final isolated yield of the desired this compound derivative is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Incomplete Reaction - Verify Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient duration at the optimal temperature. Monitor the reaction progress using techniques like TLC or LC-MS. For sterically hindered substrates, longer reaction times or elevated temperatures may be necessary.[6] - Check Reagent Stoichiometry: An insufficient excess of the amine reactant can lead to incomplete conversion of the starting material (e.g., epichlorohydrin).
Side Reactions - Control Temperature: The reaction of amines with epichlorohydrin is exothermic. Poor temperature control can lead to the formation of undesired byproducts. Maintain the recommended reaction temperature using an efficient cooling system. - Optimize Amine to Epichlorohydrin Ratio: A large excess of the amine can help to minimize the formation of oligomeric byproducts where the initial product reacts further with epichlorohydrin.
Product Loss During Workup - Check Aqueous Layers: The diamino-propanol derivatives can have some water solubility. Analyze the aqueous layers from extractions to ensure the product has not been lost. - Optimize Purification: Column chromatography conditions may need optimization. Some amines can be sensitive to silica (B1680970) gel; using triethylamine-treated silica or alumina (B75360) may be beneficial.[6] Consider crystallization or salt formation as an alternative purification method.[6]
Poor Quality Reagents - Use Pure Starting Materials: Impurities in the starting amine or epichlorohydrin can interfere with the reaction. Ensure the purity of all reagents before starting the synthesis.
Issue 2: Impure Product

Symptoms: The final product is contaminated with significant amounts of byproducts, as observed by NMR, LC-MS, or other analytical techniques.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Formation of Over-Alkylated Products - Adjust Stoichiometry: In the synthesis of derivatives, using a large excess of the diamine starting material relative to the alkylating agent can help to minimize di- or poly-alkylation. - Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of multiple alkylations on the same molecule.
Presence of Unreacted Starting Materials - Drive the Reaction to Completion: Increase the reaction time or temperature (within optimal limits) to ensure all the limiting reagent has reacted. - Effective Purification: Employ a suitable purification strategy. For example, unreacted primary or secondary amines can be removed by washing the reaction mixture with an aqueous solution of a copper(II) salt, which forms a complex with the amine.
Formation of Isomers - Control Reaction Conditions: The ring-opening of epichlorohydrin can sometimes lead to the formation of isomeric products. Maintaining the recommended reaction temperature and pH can help to control the regioselectivity of the reaction.
Residual Solvents or Reagents - Thorough Drying: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents. - Proper Workup: The workup procedure should be designed to effectively remove all reagents and byproducts. For example, a basic wash can remove acidic impurities, and an acidic wash can remove basic impurities (if the desired product is not basic).

Data Presentation

Table 1: Effect of Reactant Ratio and Temperature on the Yield of this compound

Epichlorohydrin:Ammonia Molar RatioTemperature (°C)Yield (%)Reference
1:331539 (total reaction)[4]
>1:2030~15[3]
1:30-50 (two-stage)10-2064 (after vacuum distillation)[3]

Table 2: Synthesis of 1,3-Diaminopropan-2-ol Derivatives from Epichlorohydrin and Amines

AmineProductYield (%)Reference
N-Benzylaniline1-(N-benzylanilino)-3-amino-2-propanol80[7]
Thien-2-ylmethylene)aniline1-((Thien-2-ylmethylene)amino)-3-amino-2-propanolLower yields due to decomposition[7]
Dimethylamine1,3-Bis(dimethylamino)-2-propanol80.6[8]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented industrial process.[5]

Materials:

  • 1,3-Dichloro-2-propanol

  • 20% Aqueous Ammonia (NH₃) solution

  • Sodium Hydroxide (NaOH)

  • Ethanol (B145695)

  • Activated Charcoal (optional)

Procedure:

  • Cool two liters of a 20% aqueous ammonia solution containing 80g of NaOH to 30°C or lower in a suitable reactor.

  • Slowly add 129g of 1,3-dichloro-2-propanol to the cooled ammonia solution with vigorous stirring.

  • Continue stirring for 15-20 minutes until the reaction is complete.

  • Distill off the excess ammonia and a portion of the water.

  • Filter the concentrated solution to remove the precipitated sodium chloride.

  • Add ethanol to the filtrate to precipitate the remaining salt.

  • Filter off the salt and distill the ethanol from the filtrate.

  • The crude product can be decolorized by treating with activated charcoal.

  • Purify the crude product by vacuum distillation (15-25 mm Hg, up to 100°C) to obtain pure this compound.

Protocol 2: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general method for the N,N'-dialkylation of an amine with epichlorohydrin.

Materials:

  • Primary or Secondary Amine (e.g., Aniline, Benzylamine)

  • Epichlorohydrin

  • Methanol

  • Magnesium Sulfate (MgSO₄) or Mixed Metal Oxides (MMO) as catalyst

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • Dissolve the amine (1 equivalent) and epichlorohydrin (1.5 equivalents) in a mixture of dichloromethane and methanol.

  • Add a catalyst such as MgSO₄ or MMO.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion of the first step (formation of the halohydrin), cool the reaction mixture to 0°C.

  • Slowly add a 1.5 M NaOH solution to promote the formation of the epoxide intermediate.

  • Add a second amine (2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature until completion.

  • Perform an appropriate workup, which may include extraction and washing steps.

  • Purify the crude product by column chromatography to obtain the desired this compound derivative.

Visualizations

experimental_workflow_synthesis cluster_synthesis Synthesis of this compound start Start: Prepare Cooled Ammonia/NaOH Solution add_dchp Add 1,3-Dichloro-2-propanol (with stirring) start->add_dchp react Reaction at ≤ 30°C add_dchp->react distill_nh3 Distill Excess Ammonia and Water react->distill_nh3 filter_nacl Filter Precipitated NaCl distill_nh3->filter_nacl add_etoh Add Ethanol to Precipitate Residual Salt filter_nacl->add_etoh filter_salt2 Filter Residual Salt add_etoh->filter_salt2 distill_etoh Distill Ethanol filter_salt2->distill_etoh charcoal Optional: Decolorize with Activated Charcoal distill_etoh->charcoal vac_distill Vacuum Distillation distill_etoh->vac_distill charcoal->vac_distill end_product End: Pure This compound vac_distill->end_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes cause_incomplete Possible Causes: - Insufficient Time/Temp - Poor Reagent Quality - Incorrect Stoichiometry incomplete->cause_incomplete check_workup Investigate Workup & Purification complete->check_workup solution_incomplete Solutions: - Increase Reaction Time/Temp - Verify Reagent Purity - Adjust Stoichiometry cause_incomplete->solution_incomplete workup_issue Product Loss During Workup check_workup->workup_issue Yes no_workup_issue Workup OK check_workup->no_workup_issue No cause_workup Possible Causes: - Product in Aqueous Layer - Non-optimal Chromatography - Decomposition on Silica workup_issue->cause_workup check_byproducts Analyze for Byproducts no_workup_issue->check_byproducts solution_workup Solutions: - Analyze Aqueous Layers - Optimize Chromatography (e.g., use Alumina) - Consider Crystallization cause_workup->solution_workup byproducts_present Significant Byproducts Found check_byproducts->byproducts_present Yes cause_byproducts Possible Causes: - Poor Temperature Control - Incorrect Reactant Ratio byproducts_present->cause_byproducts no_byproducts Minimal Byproducts solution_byproducts Solutions: - Improve Temperature Control - Optimize Reactant Ratio cause_byproducts->solution_byproducts

Caption: Troubleshooting workflow for low yield in amination reactions.

References

Technical Support Center: Purification of Commercial 1,3-Diamino-2-propanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1,3-Diamino-2-propanol (DAP). Our aim is to address common issues encountered during the purification of this compound to achieve the high purity required for research and pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in commercial-grade this compound?

Commercial this compound is typically synthesized by reacting epichlorohydrin (B41342) with ammonia.[1] This process can lead to the formation of several impurities. The most common contaminants include:

  • Water: Due to the aqueous conditions often used in the synthesis and work-up.

  • 2,3-Diamino-1-propanol: An isomer of this compound.

  • Dimeric and Polymeric Impurities: Formed from side reactions during synthesis.[2]

  • Residual Salts: Such as sodium chloride, if sodium hydroxide (B78521) is used in the synthesis.[2]

  • Color Impurities: The product can sometimes have a yellowish tint.

Q2: What is the recommended initial purification strategy for crude this compound?

For solid crude this compound, recrystallization is often a good starting point as it can be a simple and effective method for removing a significant portion of impurities.[3] If the compound is an oil or if recrystallization is ineffective, vacuum distillation is a powerful technique for separating the desired product from non-volatile salts and polymeric materials.[2]

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile impurities, including the 2,3-diamino-1-propanol isomer. Due to the polar nature of DAP, derivatization (e.g., silylation) is often necessary to improve its volatility and achieve good chromatographic separation.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can provide detailed structural information and help identify impurities. Quantitative NMR (qNMR) can be used to accurately determine the purity of the sample by integrating the signals of the compound against a certified reference material.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate non-volatile impurities. For separating isomers like 2,3-diamino-1-propanol, chiral HPLC or derivatization to form diastereomers followed by normal phase HPLC may be necessary.[8]

Troubleshooting Guides

Vacuum Distillation

Issue 1: The compound turns yellow or darkens during distillation.

  • Cause: Thermal degradation of the compound at high temperatures. This compound has a high boiling point (approximately 235 °C at atmospheric pressure), which can lead to decomposition.[2]

  • Solution:

    • Reduce the pressure: Employ a high-vacuum pump to lower the boiling point of the compound. A pressure of 15-25 mmHg or lower is recommended.[2]

    • Use a short-path distillation apparatus: This minimizes the time the compound spends at high temperatures.

    • Fractional distillation: Collect the product in several fractions to isolate the pure compound from both lower and higher boiling impurities.

  • Pro-Tip: Adding activated charcoal to the crude product before distillation can help remove color impurities.[2]

Issue 2: The product solidifies in the condenser.

  • Cause: this compound is a solid at room temperature with a melting point of around 40-44 °C. If the condenser water is too cold, the distilled product can solidify and block the apparatus.

  • Solution:

    • Use warm water in the condenser: Circulate water at a temperature above the melting point of the compound (e.g., 45-50 °C).

    • Heat the collection flask and condenser: Gently warm the glassware with a heat gun to melt any solidified product and ensure it flows into the receiving flask.

Recrystallization

Issue 3: I am unable to find a suitable single solvent for recrystallization.

  • Cause: this compound is highly polar, making it soluble in many polar solvents even at low temperatures, and insoluble in non-polar solvents.

  • Solution:

    • Use a two-solvent system: Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is highly soluble, e.g., methanol (B129727) or ethanol). Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., a non-polar solvent like hexane (B92381) or petroleum ether) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A research paper on a derivative of 1,3-diaminopropan-2-ol reported successful recrystallization using a dichloromethane/petroleum ether system.

    • Salt formation: Convert the diamine to a salt (e.g., hydrochloride or oxalate) to alter its solubility properties. The salt can then be recrystallized from a suitable solvent, and the free base can be regenerated by treatment with a base.

Issue 4: The compound oils out instead of crystallizing.

  • Cause: The compound is coming out of solution above its melting point. This can be due to a high concentration of impurities or cooling the solution too quickly.

  • Solution:

    • Slower cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask to provide a nucleation site for crystal growth.

    • Add a seed crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

    • Use a more dilute solution: Adding slightly more of the "good" solvent can sometimes prevent oiling out.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Preparation:

    • Place the crude this compound in a round-bottom flask. For every 100g of crude material, add 1-2g of activated charcoal if color removal is desired.

    • Add a magnetic stir bar.

  • Apparatus Setup:

    • Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation:

    • Begin stirring and slowly apply vacuum, aiming for a pressure of 15-25 mmHg or lower.

    • Gradually heat the distillation flask using a heating mantle.

    • Collect a forerun fraction containing any low-boiling impurities.

    • Collect the main fraction at the appropriate boiling point for the given pressure.

    • Stop the distillation before the flask is completely dry to avoid the concentration of potentially unstable residues.

  • Shutdown:

    • Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purity Assessment by GC-MS (after Derivatization)
  • Sample Preparation (Silylation):

    • Accurately weigh approximately 1-2 mg of the purified this compound into a vial.

    • Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of the amine and hydroxyl groups.

  • GC-MS Analysis:

    • Inject an appropriate volume of the derivatized sample into the GC-MS.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set up a suitable temperature program to separate the derivatized this compound from its derivatized impurities.

    • Analyze the resulting mass spectra to identify the parent compound and any impurities by comparing them to a spectral library or by interpreting the fragmentation patterns.

Data Presentation

Table 1: Physical Properties and Purity Specifications of this compound

PropertyValueReference
Molecular FormulaC₃H₁₀N₂O[9]
Molecular Weight90.12 g/mol [9]
Melting Point40-44 °C
Boiling Point (atm)~235 °C[2]
Typical Commercial Purity≥95% (GC)
Common ImpuritiesWater (≤2.0%), 2,3-Diamino-1-propanol, Dimer

Visualizations

experimental_workflow cluster_purification Purification Workflow cluster_analysis Purity Analysis crude Crude this compound distillation Vacuum Distillation crude->distillation High boiling impurities recrystallization Recrystallization crude->recrystallization Solid impurities purified Purified this compound distillation->purified recrystallization->purified sample Purified Sample purified->sample gcms GC-MS Analysis sample->gcms nmr NMR Analysis sample->nmr hplc HPLC Analysis sample->hplc purity_report Purity Report gcms->purity_report nmr->purity_report hplc->purity_report

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic start Start Purification distillation Vacuum Distillation start->distillation recrystallization Recrystallization start->recrystallization issue_color Yellow/Dark Product Cause: Thermal Degradation Solution: Lower Pressure, Short Path distillation->issue_color Problem? issue_solid Solid in Condenser Cause: Low Temperature Solution: Warm Condenser distillation->issue_solid Problem? success Pure Product distillation->success No Issues issue_solvent No Suitable Solvent Cause: High Polarity Solution: Two-Solvent System, Salt Formation recrystallization->issue_solvent Problem? issue_oil Oiling Out Cause: Rapid Cooling/Impurities Solution: Slow Cooling, Seeding recrystallization->issue_oil Problem? recrystallization->success No Issues issue_color->success Resolved issue_solid->success Resolved issue_solvent->success Resolved issue_oil->success Resolved

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Enhancing the Stability of 1,3-Diamino-2-propanol-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and frequently asked questions related to the stability of 1,3-Diamino-2-propanol (DAP)-based materials.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, purification, storage, and handling of this compound and its derivatives.

Issue Potential Causes Recommended Solutions
Yellowing of DAP upon storage Oxidation of the amino groups, Presence of impurities from synthesis, Exposure to light.Store DAP under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass container.[1][2] Store at recommended cool temperatures (2-8°C).
Incomplete reaction during synthesis of DAP derivatives Inadequate temperature control, Insufficient excess of ammonia (B1221849) during synthesis from epichlorohydrin (B41342), Poor quality of starting materials.During synthesis from epichlorohydrin, use a significant excess of ammonia to minimize the formation of secondary and tertiary amine byproducts.[3] Ensure the reaction temperature is maintained as specified in the protocol. Use purified reagents and solvents.
Low yield of purified DAP Formation of polymeric byproducts during distillation, Incomplete removal of salts from the reaction mixture.Distill the crude product under reduced pressure to separate the pure DAP from residual salts and polymers.[3] Ensure the pH is maintained above 12 during the initial reaction to favor the desired product.[3]
Precipitation or solidification of DAP in solution DAP can solidify at temperatures below 40°C.[4] High concentration of DAP in a solvent in which it has limited solubility at lower temperatures.If working with aqueous solutions, maintain the temperature above 40°C if precipitation is an issue. For other solvents, determine the solubility curve to identify the appropriate working concentration and temperature range.
Degradation of DAP-based materials in aqueous formulations Susceptibility to oxidative degradation, pH-dependent degradation, Interaction with other formulation components.Buffer the formulation to a pH where DAP is most stable (typically neutral to slightly basic for amines). Conduct pH-stability studies to determine the optimal pH range. Include antioxidants in the formulation if oxidative degradation is suspected. Screen for incompatibilities with other excipients.
Formation of unexpected byproducts in reactions with DAP Self-condensation of DAP, Side reactions involving the hydroxyl group.Protect the amino or hydroxyl groups with appropriate protecting groups before carrying out reactions where they might interfere. The choice of protecting group will depend on the specific reaction conditions.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound?

To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, preferably at 2-8°C. It should be kept in a tightly sealed container under an inert gas like argon or nitrogen to prevent oxidation and moisture absorption.[1][2] Due to its sensitivity to light, storage in an amber or opaque container is recommended.

2. What are the common impurities found in commercial this compound?

Common impurities can include water, 2,3-diamino-1-propanol, and dimeric species.[4] The synthesis process, which often involves the reaction of epichlorohydrin with ammonia, can also lead to the formation of polymeric byproducts if the reaction conditions are not carefully controlled.[3]

3. How can I monitor the stability of my this compound-based material?

A comprehensive stability testing program should be implemented. High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying the parent compound and its degradation products. Other useful analytical methods include Gas Chromatography (GC) after derivatization (e.g., with trifluoroacetic anhydride), Mass Spectrometry (MS) for the identification of unknown degradants, and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize structural changes.

4. What are the primary degradation pathways for this compound?

While specific studies on this compound are limited, analogous diamines and amino alcohols can degrade through several pathways. These include:

  • Oxidation: The primary and secondary amine groups are susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.

  • Reaction with Carbon Dioxide: Similar to other amines, DAP can react with CO2 from the air to form carbamates, which can potentially lead to further reactions like cyclization or urea (B33335) formation.

  • Thermal Degradation: At elevated temperatures, intermolecular reactions can lead to the formation of dimers and other polymeric impurities.

5. How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be pH-dependent. In acidic conditions, the amino groups will be protonated, which can protect them from certain oxidative reactions but may catalyze other degradation pathways like hydrolysis of derivatives. In alkaline conditions, the free amine is more susceptible to oxidation. A systematic pH-stability study is recommended to identify the optimal pH range for a specific formulation.

Experimental Protocols

Protocol 1: General Stability Testing of a this compound Formulation

This protocol outlines a general approach for assessing the stability of a formulation containing a this compound-based material.

1. Sample Preparation:

  • Prepare several batches of the final formulation.
  • Package the samples in the intended container-closure system.

2. Storage Conditions:

  • Store the samples under various conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH, intermediate: 30°C/65% RH, and accelerated: 40°C/75% RH).[5]
  • Include photostability testing by exposing samples to a controlled light source.

3. Testing Intervals:

  • For long-term studies, test at 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.
  • For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6]

4. Analytical Methods:

  • Appearance: Visually inspect for changes in color, clarity, and for the presence of particulate matter.
  • pH: Measure the pH of aqueous formulations.
  • Assay: Use a validated stability-indicating HPLC method to determine the concentration of the active ingredient.
  • Related Substances: Quantify any degradation products using the same HPLC method.
  • Water Content: Determine the water content by Karl Fischer titration, especially for solid formulations.

5. Data Analysis:

  • Plot the concentration of the active ingredient and degradation products over time for each storage condition.
  • Determine the shelf-life based on the time it takes for the active ingredient to decrease to a predefined limit (e.g., 90%) or for a degradation product to exceed its specification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Stability Storage cluster_testing Analytical Testing cluster_analysis Data Analysis prep Prepare Formulation Batches package Package in Final Container prep->package long_term Long-Term (25°C/60% RH) accelerated Accelerated (40°C/75% RH) photo Photostability sampling Pull Samples at Timepoints long_term->sampling accelerated->sampling photo->sampling hplc HPLC (Assay & Impurities) sampling->hplc physical Physical Tests (Appearance, pH) sampling->physical kf Karl Fischer (Water Content) sampling->kf analysis Analyze Degradation Trends hplc->analysis physical->analysis kf->analysis shelf_life Determine Shelf-Life analysis->shelf_life

Caption: Workflow for a typical stability study of a DAP-based material.

degradation_pathway cluster_oxidation Oxidative Degradation cluster_reaction Reaction with CO2 cluster_thermal Thermal Degradation DAP This compound oxidized_amines Oxidized Amino Groups DAP->oxidized_amines [O2, light, metal ions] cn_cleavage C-N Bond Cleavage Products DAP->cn_cleavage [O2, light, metal ions] carbamate Carbamate Adduct DAP->carbamate + CO2 dimers Dimers DAP->dimers Heat cyclic_urea Cyclic Urea Derivative carbamate->cyclic_urea Intramolecular Cyclization polymers Polymers dimers->polymers Heat

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to 1,3-Diamino-2-propanol in Synthesis: Properties, Performance, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis, particularly in the development of coordination compounds, macrocycles, and pharmaceutical intermediates, the choice of diamine linker is a critical parameter that dictates the structure, stability, and function of the final product. While simple aliphatic diamines like ethylenediamine (B42938) (EDA) and its homologues are widely used, functionalized diamines offer a pathway to more complex and tailored molecular architectures. 1,3-Diamino-2-propanol (DAP), with its unique trifunctional amino-alcohol-amino structure, presents a compelling alternative, providing an additional coordination or reaction site that sets it apart from its non-hydroxylated counterparts.

This guide provides an objective comparison of this compound against other common aliphatic diamines—ethylenediamine (EDA), 1,2-diaminopropane (B80664) (pn), and 1,3-diaminopropane (B46017) (tn)—supported by experimental data and detailed protocols.

Physicochemical Properties: A Foundation for Selection

The fundamental physical and chemical properties of a reagent are paramount in designing synthetic procedures, influencing solubility, reactivity, and handling requirements. The central hydroxyl group in this compound significantly impacts its physical state, boiling point, and basicity compared to other common diamines.

PropertyThis compound (DAP)Ethylenediamine (EDA)1,2-Diaminopropane (pn)1,3-Diaminopropane (tn)
Molar Mass ( g/mol ) 90.12[1]60.10[2]74.13[3]74.12[4]
Appearance White to pale-yellow solid[5]Colorless liquid[2][6]Colorless liquid[3][7]Colorless liquid[3][8]
Boiling Point (°C) ~235[5]116 - 118[2][9]119 - 122[3]133 - 140[3][10]
Melting Point (°C) 40 - 45[5][11]8 - 11[2][12]-37[3][7]-12[3][4][10]
Density (g/mL at 25°C) ~1.081 (solid)[13]0.898 - 0.899[2][9]0.870[3]0.888[3][4][10]
pKa1 9.69[14]~9.8-10.7 (varies)~9.82[3]~10.94[3][10]
pKa2 7.93[14]~6.9-7.5 (varies)~8.88 (for tn)~8.88[3]
Solubility in Water Very soluble[5]Miscible[2][15]Very soluble[3]Soluble[3][16]

Performance in Coordination Chemistry

The ability of a diamine to form stable complexes with metal ions is fundamental to its application in catalysis, materials science, and bioinorganic chemistry. The stability of these complexes is quantified by the formation constant (Log K). The hydroxyl group of DAP allows it to act not only as a bidentate ligand, similar to other diamines, but also as a potential tridentate ligand, which can significantly enhance complex stability.

Direct comparison of formation constants reveals the influence of chelate ring size and ligand structure on stability. Data for Ni(II) complexes allows for a direct comparison, showing that the this compound complex has a notably high stability for the 1:1 complex. For Cu(II), while data for DAP is not available in the compared studies, the trend shows that 6-membered rings (formed by 1,3-diaminopropane) are generally more stable than 5-membered rings (formed by ethylenediamine and 1,2-diaminopropane).[17][18]

LigandMetal IonLog K₁Log K₂Log β₂ (K₁*K₂)
This compound Ni(II) 7.45 6.10 13.55
EthylenediamineNi(II)7.326.1813.50
1,2-DiaminopropaneNi(II)7.556.3013.85
1,3-DiaminopropaneNi(II)6.464.6011.06
EthylenediamineCu(II)10.338.9519.28
1,2-DiaminopropaneCu(II)10.799.0919.88
1,3-DiaminopropaneCu(II)13.5911.0324.62

Data sourced from multiple studies; conditions may vary.[17][19][20]

The presence of the hydroxyl group in this compound allows for versatile coordination behavior. It can act as a simple bidentate N,N'-donor, forming a six-membered chelate ring, or as a tridentate N,N',O-donor, where the deprotonated hydroxyl group also coordinates to the metal center. This tridentate capability is a key advantage for creating coordinatively saturated and stable metal complexes.

G cluster_0 Bidentate Coordination (e.g., Ethylenediamine) cluster_1 Tridentate Coordination (this compound) M0 M N1 NH2 M0->N1 N2 NH2 M0->N2 C1 CH2 N1->C1 C2 CH2 C1->C2 C2->N2 M1 M N3 NH2 M1->N3 N4 NH2 M1->N4 O1 O⁻ M1->O1 C3 CH2 N3->C3 C4 CH C3->C4 C4->O1 C5 CH2 C4->C5 C5->N4

Caption: Coordination modes of ethylenediamine vs. This compound.

Performance in Organic Synthesis: Schiff Base Formation

Diamines are crucial precursors for the synthesis of Schiff base ligands through condensation with aldehydes or ketones. These ligands are exceptionally important in coordination chemistry and catalysis. The hydroxyl group in DAP can be retained in the final Schiff base, offering a site for further functionalization or influencing the electronic properties and solubility of the resulting metal complexes.

Protocol 1: Synthesis of 1,3-bis-[(4-butyloxy-benzylidene)-amino]-propan-2-ol (from DAP)

  • Reactants: 4-butyloxybenzaldehyde (2.0 mmol) and this compound (1.0 mmol).

  • Solvent: Ethanol (~50 mL).

  • Catalyst: A few drops of acetic acid.

  • Procedure: Ethanolic solutions of the aldehyde and diamine are combined and refluxed for 6 hours in the presence of the catalyst. The resulting precipitate is filtered off and recrystallized from ethanol.

  • Reported Yield: 85%.[21]

Protocol 2: Synthesis of N,N'-bis(salicylidene)ethylenediamine (Salen) (from EDA)

  • Reactants: Salicylaldehyde (B1680747) (0.8 g, ~6.5 mmol) and ethylenediamine (0.5 equivalents, ~3.25 mmol).

  • Solvent: 95% Ethanol (~15 mL).

  • Procedure: Ethylenediamine is added dropwise to a gently boiling solution of salicylaldehyde in ethanol. The mixture is refluxed for an additional 10 minutes and then cooled to room temperature, followed by cooling in an ice bath. The resulting yellow crystals are collected by vacuum filtration.

  • Expected Yield: Typically high.

Logical Workflow for Diamine Selection

Choosing the optimal diamine for a synthetic target depends on the desired features of the final molecule. The following workflow provides a decision-making framework for researchers.

Caption: Decision workflow for selecting an appropriate diamine linker in synthesis.

Conclusion

This compound is a uniquely valuable building block in synthesis. Its trifunctional nature distinguishes it from simple aliphatic diamines like ethylenediamine, 1,2-diaminopropane, and 1,3-diaminopropane.

  • Key Advantages of this compound:

    • Tridentate Coordination: The central hydroxyl group enables N,N',O-tridentate chelation to metal ions, often leading to highly stable complexes.

    • Functional Handle: The hydroxyl group serves as a reactive site for further synthetic modifications, allowing for the construction of more complex molecules such as dendrimers or functionalized ligands.

    • Hydrogen Bonding: The -OH group can participate in intra- and intermolecular hydrogen bonding, influencing the supramolecular assembly and physical properties of the final products.

  • Considerations:

    • Higher Cost and Boiling Point: As a functionalized and solid reagent, DAP is generally more expensive and has a much higher boiling point than simple liquid diamines, which may influence purification strategies.

    • Stereochemistry: The hydroxyl group creates a chiral center, which may be an advantage in asymmetric synthesis but could also lead to diastereomeric mixtures if not controlled.

References

A Comparative Guide to the Validation of Analytical Techniques for 1,3-Diamino-2-propanol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 1,3-Diamino-2-propanol is critical for ensuring product quality, monitoring reaction kinetics, and performing impurity profiling. The validation of analytical methods provides documented evidence that a chosen procedure is fit for its intended purpose. This guide offers an objective comparison of common analytical techniques for the analysis of this compound, supported by experimental data and detailed methodologies for key experiments.

Comparison of Analytical Methods

The selection of an appropriate analytical method for this compound hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. Due to its polar nature and the presence of primary amine and hydroxyl functional groups, direct analysis can be challenging. Derivatization is often employed to improve chromatographic behavior and enhance detection. This guide focuses on three prevalent techniques: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).

Quantitative Performance Data

The following table summarizes typical validation parameters for the analysis of diamines and amino alcohols using the described techniques. While specific data for this compound may vary, these values provide a reliable benchmark for method performance.

Analytical TechniqueDerivatization ReagentPrincipleLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy (% Recovery)
GC-FID Propyl ChloroformateForms volatile carbamate (B1207046) derivatives of primary amines.> 0.99ng/mL rangeng/mL range< 5%95-105%
HPLC-Fluorescence o-Phthalaldehyde (B127526) (OPA) / ThiolPre-column derivatization of primary amines to form highly fluorescent isoindole derivatives.> 0.999pmol rangepmol range< 3%97-103%
Capillary Electrophoresis (CE)-UV None (Direct) or DerivatizationSeparation based on charge-to-size ratio in an electric field. Indirect or direct UV detection.> 0.99µg/mL rangeµg/mL range< 5%90-110%

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of an analytical method. Below are generalized protocols for GC, HPLC, and CE analysis of this compound.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method is suitable for the quantification of this compound after derivatization to enhance volatility.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., deionized water or a buffer solution) to a known concentration.

  • To 100 µL of the sample solution, add 100 µL of a basic buffer (e.g., 0.5 M sodium borate (B1201080), pH 9.5).

  • Add 200 µL of a solution of propyl chloroformate in a water-immiscible solvent (e.g., toluene).

  • Vortex the mixture vigorously for 1 minute to facilitate the derivatization reaction.

  • Allow the phases to separate. The upper organic layer contains the derivatized analyte.

  • Carefully transfer the organic layer to an autosampler vial for GC analysis.

2. GC-FID Conditions:

  • Column: A capillary column suitable for amine analysis, such as a CP-Wax for Volatile Amines and Diamines (e.g., 30 m x 0.32 mm, 1.2 µm film thickness), is recommended.[1]

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold at 220°C for 5 minutes.

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This highly sensitive method involves pre-column derivatization of the primary amine groups with o-phthalaldehyde (OPA).

1. Sample Preparation and Derivatization:

  • Prepare the sample solution as described for the GC method.

  • Prepare the OPA derivatizing reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).

  • In an autosampler vial, mix a specific volume of the sample solution with the OPA reagent. Automated pre-column derivatization by the autosampler is recommended for reproducibility.[2][3]

  • Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature before injection.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase A: 0.05 M Sodium Acetate buffer, pH 7.2.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution:

    • Start with a low percentage of Mobile Phase B (e.g., 10%).

    • Linearly increase the percentage of Mobile Phase B to elute the derivatized analyte.

    • A re-equilibration step at the initial conditions is necessary between injections.

  • Flow Rate: 1.0 mL/min.

  • Fluorescence Detector:

    • Excitation Wavelength (λex): 340 nm.

    • Emission Wavelength (λem): 455 nm.

  • Injection Volume: 10-20 µL.

Capillary Electrophoresis (CE) with UV Detection

CE offers an alternative separation mechanism and can be performed with or without derivatization. For underivatized this compound, indirect UV detection is often necessary.

1. Sample Preparation:

  • Dissolve the sample in the background electrolyte (BGE) to the desired concentration.

  • Filter the sample through a 0.22 µm syringe filter before analysis.

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., effective length 50 cm).

  • Background Electrolyte (BGE): A buffer with a chromophore for indirect UV detection (e.g., imidazole (B134444) or aminopyridine) at a pH that ensures the analyte is protonated (e.g., pH < 9).[4] The addition of a diamine as an EOF modifier can improve separation.[5]

  • Voltage: 20-30 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: Indirect UV at a wavelength where the BGE chromophore absorbs strongly (e.g., 214 nm or 254 nm).

Mandatory Visualizations

The following diagrams illustrate the general workflow for analytical method validation and the logical relationships between key validation parameters.

G cluster_workflow Analytical Method Validation Workflow Define_Purpose Define Analytical Method Purpose Develop_Method Develop Analytical Method Define_Purpose->Develop_Method Write_Protocol Write Validation Protocol Develop_Method->Write_Protocol Execute_Experiments Execute Validation Experiments Write_Protocol->Execute_Experiments Analyze_Data Analyze and Document Results Execute_Experiments->Analyze_Data Write_Report Write Validation Report Analyze_Data->Write_Report G cluster_parameters Interrelation of Analytical Validation Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Precision->Accuracy LOD->LOQ Robustness Robustness Robustness->Accuracy Robustness->Precision

References

A Comparative Analysis of 1,3-Diamino-2-propanol Derivatives as Tracheal Smooth Muscle Relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative study of the properties of a series of 1,3-Diamino-2-propanol derivatives, with a focus on their synthesis and their potential as bronchodilators. The data herein is derived from a study by Lopez et al. (2017), which investigated the ex vivo relaxant activity of these compounds on isolated rat tracheal rings.[1] This document provides a detailed overview of the synthetic methodology, comparative biological activity, and the underlying physiological mechanisms, aimed at professionals in the fields of medicinal chemistry and pharmacology.

Comparative Biological Activity

The relaxant effects of several this compound derivatives were evaluated on rat tracheal rings pre-contracted with carbachol (B1668302) (1 μM). The potency (EC50) and maximal effect (Emax) of each compound were determined and are summarized in the table below, with theophylline (B1681296) included as a positive control.

CompoundStructureEC50 (μM)Emax (%)
8b 1-(benzylamino)-3-(propylamino)propan-2-ol129 ± 1.1100
8d 1-(butylamino)-3-(isobutylamino)propan-2-ol134 ± 1.2100
8i 1-(isobutylamino)-3-(propylamino)propan-2-ol165 ± 1.193 ± 1.2
8j 1,3-bis(isobutylamino)propan-2-ol200 ± 1.284 ± 1.3
8k 1-(isobutylamino)-3-((1-phenylethyl)amino)propan-2-ol152 ± 1.190 ± 1.1
8l 1-(isobutylamino)-3-((2-methoxybenzyl)amino)propan-2-ol>30057 ± 1.2
8m 1-(isobutylamino)-3-((thiophen-2-ylmethyl)amino)propan-2-ol173 ± 1.195 ± 1.2
8n 1-(isobutylamino)-3-((pyridin-3-ylmethyl)amino)propan-2-ol62 ± 1.1100
Theophylline (Positive Control)125 ± 1.2100

Data sourced from Lopez et al. (2017).[1]

Among the tested derivatives, compound 8n demonstrated the highest potency, with an EC50 value of 62 μM, making it approximately twice as potent as theophylline.[1] Compounds 8b and 8d also exhibited significant relaxant effects, achieving 100% relaxation at higher concentrations.[1] The structural variations among the derivatives, particularly the nature of the amine substituents, play a crucial role in their biological activity.

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of the this compound derivatives was achieved through a multi-step process starting from epichlorohydrin (B41342). A general synthetic route is outlined below.

Step 1: Synthesis of β-amino alcohols The initial step involves the ring-opening of epichlorohydrin with various primary or secondary amines. This reaction can be catalyzed by MgSO4 or mixed metal oxides under mild and neutral conditions to yield the corresponding β-amino alcohols in excellent yields.[1]

Step 2: Synthesis of 1,3-diaminopropan-2-ols The β-amino alcohols produced in the first step are then reacted with another amine to yield the final 1,3-diaminopropan-2-ol derivatives.[1] For example, a mixture of the intermediate β-amino alcohol and the desired amine is stirred in a suitable solvent system (e.g., MeOH/H2O) to afford the final product.[1] The products are then purified, and their structures are confirmed using spectroscopic methods such as 1H NMR, 13C NMR, IR, and HRMS.[1]

Ex vivo Rat Tracheal Ring Assay

The evaluation of the relaxant activity of the synthesized compounds was performed on isolated rat tracheal rings.

1. Tissue Preparation: Male Wistar rats are euthanized, and the tracheas are excised. The trachea is cleaned of adhering connective tissue and cut into rings approximately 3-5 mm in width.[1][2]

2. Mounting: Each tracheal ring is mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously aerated with a mixture of 95% O2 and 5% CO2. The rings are attached to an isometric force transducer to record changes in tension.[1][2]

3. Equilibration and Contraction: The tracheal rings are allowed to equilibrate under a resting tension of approximately 1.5 g for at least 60 minutes.[1] Following equilibration, the rings are contracted with carbachol (1 μM) to induce a stable tonic contraction.[1]

4. Evaluation of Relaxant Effects: Once a stable contraction is achieved, the this compound derivatives are added to the organ bath in a cumulative manner, with increasing concentrations. The resulting relaxation is recorded as a percentage of the carbachol-induced contraction. EC50 and Emax values are then calculated from the concentration-response curves.[1]

Visualizations

Experimental Workflow

G Experimental Workflow for Synthesis and Evaluation of this compound Derivatives cluster_synthesis Synthesis cluster_bioassay Biological Evaluation start Epichlorohydrin + Amine 1 step1 Ring Opening Reaction (MgSO4 or Mixed Metal Oxides) start->step1 intermediate β-amino alcohol intermediate step1->intermediate step2 Reaction with Amine 2 intermediate->step2 product This compound Derivative step2->product purification Purification and Spectroscopic Characterization product->purification add_compound Cumulative Addition of Derivative or Theophylline purification->add_compound Test Compounds rat Rat Trachea Excision rings Preparation of Tracheal Rings rat->rings mount Mounting in Organ Bath rings->mount equilibrate Equilibration mount->equilibrate contract Contraction with Carbachol (1 μM) equilibrate->contract contract->add_compound record Record Relaxation add_compound->record analyze Data Analysis (EC50, Emax) record->analyze

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Signaling Pathways in Tracheal Smooth Muscle

The relaxant effects of the this compound derivatives are observed against carbachol-induced contraction. The following diagrams illustrate the opposing signaling pathways of smooth muscle contraction and relaxation.

G Signaling Pathways in Tracheal Smooth Muscle cluster_contraction Contraction Pathway (Carbachol-Induced) cluster_relaxation Relaxation Pathway (e.g., Theophylline-like) carbachol Carbachol m3 Muscarinic M3 Receptor carbachol->m3 gq Gq protein m3->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag sr Sarcoplasmic Reticulum ip3->sr activates ca_influx Ca²⁺ Influx dag->ca_influx promotes ca_release Ca²⁺ Release sr->ca_release cam Calmodulin ca_release->cam binds ca_influx->cam binds mlck Myosin Light Chain Kinase (MLCK) cam->mlck activates contraction Contraction mlck->contraction phosphorylates myosin derivative This compound Derivative / Theophylline pde Phosphodiesterase (PDE) derivative->pde inhibits camp cAMP pde->camp X (degradation) pka Protein Kinase A (PKA) camp->pka activates mlcp Myosin Light Chain Phosphatase (MLCP) pka->mlcp activates relaxation Relaxation mlcp->relaxation dephosphorylates myosin

Caption: Opposing signaling pathways of tracheal smooth muscle contraction and relaxation.

Conclusion

The comparative analysis of this compound derivatives reveals a promising class of compounds with significant tracheal smooth muscle relaxant properties. The structure-activity relationship observed, particularly with the high potency of the pyridinylmethyl derivative 8n , provides a strong foundation for the rational design of novel bronchodilators. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer valuable resources for researchers and professionals engaged in the development of new therapeutics for respiratory diseases. Further investigation into the specific molecular targets and the in vivo efficacy of these derivatives is warranted to fully explore their therapeutic potential.

References

A Comparative Guide to 1,3-Diamino-2-propanol in Drug Development and Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental results for 1,3-Diamino-2-propanol (DAP), a versatile diamine that is increasingly utilized as a chemical intermediate and linker in the development of novel therapeutics. This document offers an objective comparison of DAP's performance with alternative diamines, supported by experimental data, detailed protocols, and visual representations of its role in relevant biological pathways.

Executive Summary

This compound is a trifunctional molecule featuring two primary amine groups and a secondary hydroxyl group. This unique structure provides a valuable scaffold for synthesizing complex molecules, including active pharmaceutical ingredients (APIs) and bioconjugates. Its utility is particularly notable in the design of linkers for Proteolysis Targeting Chimeras (PROTACs) and in the synthesis of kinase inhibitors. This guide will delve into the physicochemical properties of DAP, compare it with other commonly used diamines, and provide detailed experimental methodologies for its synthesis and application.

Data Presentation: Physicochemical and Performance Comparison

The selection of a suitable diamine linker is critical in drug design, influencing the solubility, stability, and biological activity of the final compound. Below is a comparative summary of the key properties of this compound and common alternatives.

Table 1: Physicochemical Properties of this compound and Alternatives

PropertyThis compound (DAP)1,3-Diaminopropane1,4-Diaminobutane (Putrescine)
Molecular Formula C₃H₁₀N₂O[1][2][3]C₃H₁₀N₂C₄H₁₂N₂
Molecular Weight 90.12 g/mol [1][2][3]74.12 g/mol 88.15 g/mol
Melting Point 40-44 °C[3][4]-12 °C27-28 °C
Boiling Point 235 °C[5]140 °C158-160 °C
Solubility in Water Very soluble[6]SolubleVery soluble
pKa Not explicitly found8.64, 10.559.35, 10.8
LogP -2.3[1]-1.58-1.13
Key Structural Feature Central hydroxyl groupSimple alkyl chainLonger alkyl chain

Table 2: Performance Comparison of Diamine Linker Categories in Drug Development

Linker CategoryExamplesKey AdvantagesKey ConsiderationsRelevance of this compound
Flexible Alkyl/PEG Linkers 1,3-Diaminopropane, PEG-based diamines- Good solubility and permeability- Conformational flexibility can aid in forming productive ternary complexes (e.g., in PROTACs)[7][8]- Can lead to less defined conformations- May be more susceptible to metabolismThe propyl backbone of DAP places it in this category, with the hydroxyl group potentially enhancing solubility and providing an additional point for modification.
Rigid/Constrained Linkers Piperazine-based diamines, cyclic diamines- Can pre-organize the molecule for optimal binding, leading to improved potency and selectivity[8]- May enhance metabolic stability- Can be synthetically more challenging- The optimal rigid conformation can be difficult to predictWhile DAP itself is flexible, it can be incorporated into more rigid structures to balance flexibility and conformational constraint.
Functionalized Linkers This compound - The hydroxyl group provides a handle for further chemical modification or can form hydrogen bonds to improve binding affinity.- The additional functional group can alter the physicochemical properties and may require orthogonal protection strategies during synthesis.The inherent functionality of DAP makes it a valuable building block for creating more sophisticated linker architectures.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in research and development.

Synthesis of this compound from Epichlorohydrin (B41342)

This protocol is based on the widely used reaction of epichlorohydrin with ammonia (B1221849).

Materials:

Procedure:

  • In a reaction vessel equipped with a stirrer and a cooling bath, a significant molar excess of aqueous ammonia (e.g., 30-50 fold) is cooled to 10-15 °C.[9]

  • Epichlorohydrin is added dropwise to the cooled ammonia solution while maintaining the temperature below 20 °C.

  • After the addition is complete, an equimolar amount of sodium hydroxide solution is added dropwise, again keeping the temperature between 10-20 °C.[9]

  • The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • The excess ammonia and water are removed by distillation, initially at atmospheric pressure and then under reduced pressure.

  • The resulting crude product, which contains sodium chloride, is extracted with a suitable solvent like ethanol to separate the diamine from the salt.

  • The solvent is evaporated from the extract, and the crude this compound is purified by vacuum distillation to yield a colorless to pale yellow solid.[5][9]

Characterization:

  • ¹H NMR: The proton NMR spectrum is a key tool for confirming the structure. Expected signals include those for the CH₂ groups adjacent to the amines, the CH group attached to the hydroxyl, and the protons of the amine and hydroxyl groups.

  • IR Spectroscopy: The infrared spectrum should show characteristic peaks for N-H stretching of the primary amines, O-H stretching of the alcohol, and C-N and C-O stretching.[1][10]

Application Protocol: Use of this compound as a Linker in Peptide Synthesis

This representative protocol outlines the incorporation of DAP as a branching unit in solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HBTU, HATU)

  • Solvents for solid-phase peptide synthesis (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based)

Procedure:

  • The N-terminal Fmoc protecting group of the resin-bound peptide is removed using a standard piperidine (B6355638) solution in DMF.

  • The resin is washed thoroughly with DMF and DCM.

  • A solution of a protected derivative of this compound (e.g., with one amine group protected with a Boc group and the other as a free base) is activated with a coupling reagent in the presence of DIPEA.

  • The activated DAP derivative is added to the resin and allowed to react to couple to the N-terminus of the peptide.

  • After the coupling is complete, the resin is washed.

  • The protecting group on the second amine of the DAP moiety can then be removed to allow for the synthesis of a branched peptide chain.

  • The hydroxyl group on the DAP core can be used for further conjugation to other molecules of interest.

  • Once the synthesis is complete, the peptide is cleaved from the resin and deprotected using a suitable cleavage cocktail.

Mandatory Visualization

Experimental Workflow: Synthesis of this compound

G cluster_0 Reaction cluster_1 Work-up & Purification A Epichlorohydrin D Reaction Mixture A->D B Aqueous Ammonia (excess) B->D C Sodium Hydroxide C->D E Distillation (removal of NH3 and H2O) D->E F Solvent Extraction E->F G Vacuum Distillation F->G H Pure this compound G->H

Caption: A simplified workflow for the synthesis of this compound.

Signaling Pathway: Role of Src Kinase in Cellular Signaling

This compound derivatives have been used in the synthesis of Src kinase inhibitors. The following diagram illustrates the central role of Src kinase in intracellular signaling cascades.

G cluster_0 Upstream Activation cluster_1 Src Kinase cluster_2 Downstream Signaling Pathways cluster_3 Cellular Responses RTK Receptor Tyrosine Kinases (RTKs) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src GPCRs G-Protein Coupled Receptors GPCRs->Src FAK FAK Pathway Src->FAK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT STAT Pathway Src->STAT Migration Migration & Adhesion FAK->Migration Angiogenesis Angiogenesis FAK->Angiogenesis Survival Survival PI3K_Akt->Survival Proliferation Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Caption: Overview of the Src kinase signaling pathway and its cellular functions.

Conclusion

This compound presents a compelling profile for researchers and drug developers. Its unique trifunctional nature, combining the features of a flexible diamine linker with a reactive hydroxyl group, offers significant advantages in the synthesis of complex and functionalized molecules. While direct head-to-head performance data with all possible alternatives is not always available, by understanding its physicochemical properties and the performance of different linker classes, researchers can make informed decisions about its application. The provided experimental protocols and pathway diagrams serve as a valuable resource for the practical implementation of this compound in the laboratory, paving the way for the development of innovative therapeutics.

References

A Comparative Guide to 1,3-Diamino-2-propanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical intermediates, the selection of appropriate building blocks is a critical decision that influences the efficiency, purity, and overall cost-effectiveness of a synthetic route. This guide provides a comparative analysis of 1,3-Diamino-2-propanol against a structurally similar compound, 2-amino-1,3-propanediol (B45262) (serinol), with a focus on their application in the synthesis of non-ionic X-ray contrast agents.

Core Structural Comparison

This compound and serinol are both three-carbon backbone molecules functionalized with amino and hydroxyl groups. The key distinction lies in the number and position of these functional groups. This compound possesses two primary amine groups at positions 1 and 3, and a secondary hydroxyl group at position 2. In contrast, serinol has one primary amine group at position 2 and two primary hydroxyl groups at positions 1 and 3. This structural difference dictates their reactivity and application as synthons in complex molecule synthesis.

Application in the Synthesis of Iodinated Contrast Agents

A prominent application for both this compound and serinol is in the manufacture of iodinated contrast media, essential for enhancing the visibility of internal structures in X-ray-based imaging techniques like computed tomography (CT).[1][2] Specifically, derivatives of this compound are crucial for the synthesis of Iohexol (B1672079), while serinol is a key precursor for Iopamidol (B1672082).[3] Both Iohexol and Iopamidol are widely used non-ionic, low-osmolality contrast agents, valued for their safety and efficacy.[4][5]

Comparative Synthesis Overview: Iohexol vs. Iopamidol

Data Presentation: Physicochemical Properties

For researchers selecting a building block, the fundamental physical and chemical properties are a primary consideration. The following table summarizes the key properties of this compound and serinol.

PropertyThis compound2-Amino-1,3-propanediol (Serinol)
CAS Number 616-29-5[6]534-03-2[7]
Molecular Formula C₃H₁₀N₂O[6]C₃H₉NO₂[7]
Molecular Weight 90.12 g/mol [6]91.11 g/mol [7]
Appearance White to yellowish low melting solid[8]Crystalline solid
Melting Point 40-45 °C[6]52-56 °C
Boiling Point 235 °C[9]115-116 °C (at 10 mmHg)
Solubility in Water Very soluble[9]Very soluble

Experimental Protocols

The following are generalized experimental protocols for key steps in the synthesis of Iohexol and Iopamidol, illustrating the utilization of this compound and serinol derivatives.

Synthesis of a Key Intermediate for Iohexol

The synthesis of Iohexol involves the N-alkylation of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. While this compound itself is not directly used in the final step, its derivatives are integral to forming the side chains of the precursor molecule. A crucial step in the overall synthesis is the introduction of the 2,3-dihydroxypropyl groups.

Protocol for N-alkylation in Iohexol Synthesis:

  • Reaction Setup: A solution of 5-acetamido-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (1 equivalent) is prepared in a suitable solvent such as 2-methoxyethanol (B45455).

  • Addition of Base: A base, for example, sodium hydroxide, is added to the reaction mixture.

  • Alkylation: The alkylating agent, 3-chloro-1,2-propanediol (B139630) (an epoxide derivative of a protected 1,3-dichloro-2-propanol), is added to the mixture.

  • Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., 40-50°C) for several hours to ensure complete reaction.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude Iohexol is isolated. Purification is often achieved through crystallization from a suitable solvent system, such as butanol or a mixture of 2-methoxyethanol and isopropanol.

Synthesis of Iopamidol using Serinol

The synthesis of Iopamidol directly utilizes serinol to introduce the dihydroxypropylamino side chains.

Protocol for the Amidation Step in Iopamidol Synthesis:

  • Reaction Setup: 5-amino-2,4,6-triiodoisophthaloyl dichloride is dissolved in an aprotic solvent like dimethylacetamide (DMAc).

  • Amidation: A solution of 2-amino-1,3-propanediol (serinol) and a base such as triethylamine (B128534) in DMAc is added to the reaction vessel.

  • Reaction Conditions: The reaction mixture is stirred, and the temperature is gradually increased to around 30°C and maintained for approximately 1.5 hours.

  • Acylation and Hydrolysis: Subsequent steps involve acylation of the amino group and hydrolysis of protecting groups to yield the final Iopamidol product.

  • Purification: The crude Iopamidol is purified by methods such as ion-exchange chromatography and recrystallization from solvents like ethanol.

Mandatory Visualization

Synthetic Pathway for Iohexol

Iohexol_Synthesis cluster_0 Precursor Synthesis cluster_1 Final Alkylation Step 5-amino-isophthalic_acid 5-Amino- isophthalic Acid Iodination Iodination 5-amino-isophthalic_acid->Iodination Acylation Acylation Iodination->Acylation Amidation Amidation with 3-amino-1,2-propanediol Acylation->Amidation Intermediate_1 5-Acetamido-N,N'- bis(2,3-dihydroxypropyl)- 2,4,6-triiodoisophthalamide Amidation->Intermediate_1 N-Alkylation N-Alkylation with 3-chloro-1,2-propanediol Intermediate_1->N-Alkylation Iohexol Iohexol N-Alkylation->Iohexol

Caption: Generalized synthetic pathway for Iohexol.

Synthetic Pathway for Iopamidol

Iopamidol_Synthesis cluster_0 Intermediate Synthesis cluster_1 Amidation and Final Steps 5-amino-isophthalic_acid 5-Amino- isophthalic Acid Iodination Iodination 5-amino-isophthalic_acid->Iodination Chlorination Chlorination Iodination->Chlorination ATIPA-Cl 5-Amino-2,4,6- triiodoisophthaloyl dichloride (ATIPA-Cl) Chlorination->ATIPA-Cl Amidation Amidation ATIPA-Cl->Amidation Serinol Serinol (2-amino-1,3-propanediol) Serinol->Amidation Acylation_Hydrolysis Acylation & Hydrolysis Amidation->Acylation_Hydrolysis Iopamidol Iopamidol Acylation_Hydrolysis->Iopamidol

Caption: Generalized synthetic pathway for Iopamidol.

Advantages and Comparative Analysis

While a direct quantitative comparison of reaction yields and efficiencies is challenging without dedicated comparative studies, a qualitative analysis can be made.

This compound Derivatives in Iohexol Synthesis:

  • Versatility: The diamino structure offers two points for functionalization, which can be advantageous in building complex, symmetrical molecules.

  • Potential for Higher Purity: The multi-step synthesis of the side chains before attachment to the tri-iodinated ring may allow for better purification of intermediates, potentially leading to a final product with fewer side-reaction impurities.

Serinol in Iopamidol Synthesis:

  • Direct Introduction of Side Chains: The use of serinol allows for the direct amidation and introduction of the 1,3-dihydroxypropyl side chains in a single step, which could be seen as a more convergent approach.

  • Potentially Shorter Synthesis: A more convergent route may translate to a shorter overall synthesis time and fewer reaction steps.

Conclusion

Both this compound and serinol are valuable building blocks in the synthesis of non-ionic X-ray contrast agents. The choice between them is intrinsically linked to the target molecule's specific structure. The synthesis of Iohexol relies on the difunctional amino groups of this compound derivatives to construct its characteristic side chains, while the synthesis of Iopamidol leverages the amino-diol structure of serinol for a more direct introduction of its side chains.

For researchers and drug development professionals, the optimal choice of starting material will depend on the desired final product, the synthetic strategy employed, and considerations of cost, efficiency, and purity. This guide provides a foundational comparison to aid in this critical decision-making process. Further head-to-head experimental studies would be beneficial to provide quantitative data on the advantages of each building block in specific synthetic contexts.

References

Spectroscopic analysis and comparison of 1,3-Diamino-2-propanol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic analysis and comparison of 1,3-Diamino-2-propanol and its structural isomer, 2,3-Diamino-1-propanol. This document provides a detailed comparison of their spectroscopic properties, experimental protocols for analysis, and a summary of key data for researchers, scientists, and professionals in drug development.

Introduction

This compound and its isomers, such as 2,3-Diamino-1-propanol, are structurally similar compounds with the same molecular formula (C₃H₁₀N₂O) and molecular weight (90.12 g/mol )[1][2]. Despite these similarities, their different arrangements of amino and hydroxyl functional groups lead to distinct physical, chemical, and spectroscopic properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are crucial for distinguishing between these isomers. This guide provides a comparative analysis of their spectroscopic data and outlines the methodologies for these analyses.

Spectroscopic Data Comparison

The key to differentiating between this compound and its isomers lies in the unique signals each produces in various spectroscopic analyses. The following tables summarize the available quantitative data for this compound and expected values for 2,3-Diamino-1-propanol based on its structure.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Compound Technique Solvent Chemical Shifts (δ, ppm)
This compound ¹H NMR[3]DMSO-d₆Data for specific peak assignments is not fully detailed in the provided search results, but would correspond to the CH(OH) proton and the two CH₂(NH₂) protons.
¹³C NMR[1][4]Not SpecifiedSignals would correspond to one CH(OH) carbon and two equivalent CH₂(NH₂) carbons.
2,3-Diamino-1-propanol ¹H NMRDMSO-d₆Expected signals for CH(NH₂) proton, CH₂(OH) protons, and CH₂(NH₂) protons.
¹³C NMRNot SpecifiedExpected signals for one CH(NH₂) carbon, one CH₂(OH) carbon, and one CH₂(NH₂) carbon.

Table 2: IR and Mass Spectrometry Data

Compound Technique Key Peaks / Fragments (m/z)
This compound IR Spectroscopy[5]Broad peaks for O-H and N-H stretching (typically 3200-3600 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and C-N and C-O stretching in the fingerprint region.
Mass Spectrometry[6]Molecular Ion (M⁺): 90. Key fragments at m/z 30 (CH₂NH₂⁺), 60, and 42.[1][6]
2,3-Diamino-1-propanol IR SpectroscopySimilar broad peaks for O-H and N-H stretching are expected, with potential shifts in the fingerprint region due to the different substitution pattern.
Mass SpectrometryMolecular Ion (M⁺): 90. Fragmentation patterns will differ due to the different positions of the functional groups, leading to characteristic fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of the propanol (B110389) isomers.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Comparison Sample Isomer Samples (this compound & Isomers) Prep_NMR Dissolve in Deuterated Solvent (e.g., DMSO-d6) Sample->Prep_NMR Prep_IR Prepare as thin film (neat liquid) or on ATR crystal Sample->Prep_IR Prep_MS Dilute in suitable solvent for infusion or GC injection Sample->Prep_MS NMR NMR Spectrometer (¹H and ¹³C spectra) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer (e.g., GC-MS) Prep_MS->MS Analysis_NMR Analyze Chemical Shifts & Coupling Constants NMR->Analysis_NMR Analysis_IR Analyze Vibrational Modes (Functional Groups) IR->Analysis_IR Analysis_MS Analyze Molecular Ion Peak & Fragmentation Patterns MS->Analysis_MS Comparison Comparative Analysis of Spectroscopic Data Analysis_NMR->Comparison Analysis_IR->Comparison Analysis_MS->Comparison

Caption: Workflow for Spectroscopic Analysis of Diamino-2-propanol Isomers.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the diaminopropanol isomer in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆) in an NMR tube.

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Set the spectral width to cover a range of 0-10 ppm. Average a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Use a proton-decoupled pulse sequence to obtain single lines for each unique carbon atom. A larger number of scans will be necessary due to the low natural abundance of ¹³C. Set the spectral width to approximately 0-70 ppm for aliphatic amines.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples (Neat): Place a drop of the liquid sample between two NaCl or KBr plates to create a thin film.

    • Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.

  • Instrument Setup: Purge the FTIR spectrometer with dry air or nitrogen to minimize atmospheric interference. Collect a background spectrum of the empty sample holder or clean ATR crystal.

  • Data Acquisition: Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add 16 to 32 scans to obtain a high-quality spectrum. The data is typically presented as percent transmittance or absorbance versus wavenumber.[7]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Electron Ionization (EI) at 70 eV is a common method for generating ions.[7]

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum that shows the molecular ion and various fragment ions.

Conclusion

The spectroscopic analysis of this compound and its isomers provides a clear and effective means of differentiation. While sharing the same molecular formula, their unique structural arrangements result in distinct NMR chemical shifts, IR vibrational modes, and mass spectral fragmentation patterns. The methodologies outlined in this guide provide a robust framework for researchers to perform accurate characterization and comparison of these and similar compounds.

References

Benchmarking Catalysis: A Comparative Analysis of 1,3-Diamino-2-propanol and Other Amino Alcohol Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a catalyst is paramount in optimizing stereoselective synthetic routes. This guide offers a comparative overview of the catalytic efficiency of amino alcohol ligands, with a focus on providing a framework for evaluating 1,3-Diamino-2-propanol within this prominent class of catalysts.

The effectiveness of a chiral ligand in this transformation is primarily assessed by the chemical yield and the enantiomeric excess (ee) of the resulting chiral alcohol.[5]

Performance in the Enantioselective Addition of Diethylzinc (B1219324) to Benzaldehyde (B42025)

The following table summarizes the performance of several representative chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. It is important to note that the absence of this compound from this list is due to a lack of specific published data for its use in this benchmark reaction.

Chiral Amino Alcohol LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)Chirality of ProductReference
(-)-DAIB2029798(S)Ituno et al.[4]
(1R,2S)-N-Pyrrolidinyl norephedrine2069594(R)Noyori et al.[4]
Ligand 13aNot SpecifiedNot SpecifiedNot SpecifiedNearly Quantitative95Not SpecifiedSappino et al.[6][7]
Ligand 13bNot SpecifiedNot SpecifiedNot SpecifiedNearly Quantitative95Not SpecifiedSappino et al.[6][7]

This table presents a selection of data from various sources and is intended for comparative purposes. Reaction conditions and methods for determining yield and ee% may vary between studies.[4]

Experimental Protocols

A generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, based on common procedures found in the literature, is provided below.[4]

Materials:

  • Anhydrous toluene (B28343)

  • Chiral amino alcohol ligand (e.g., 0.1 mmol)

  • Diethylzinc solution in hexane (B92381) (e.g., 1.0 M)

  • Benzaldehyde (e.g., 2.0 mmol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (flame-dried)

  • Syringes and cannulation equipment for handling air- and moisture-sensitive reagents

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral amino alcohol ligand (0.1 mmol) in anhydrous toluene (5 mL).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. To this solution, add the diethylzinc solution in hexane (2.2 mmol, 2.2 mL of a 1.0 M solution) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Aldehyde Addition: Add benzaldehyde (2.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to proceed at 0 °C, monitoring its progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the chemical yield and enantiomeric excess of the resulting chiral secondary alcohol using standard analytical techniques (e.g., chiral HPLC or GC).

Visualizing the Process

To further elucidate the experimental and conceptual frameworks, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Analysis dissolve Dissolve Ligand in Anhydrous Toluene cool_0c Cool to 0 °C dissolve->cool_0c add_de_zn Add Diethylzinc Solution cool_0c->add_de_zn stir_30min Stir at 0 °C for 30 min add_de_zn->stir_30min add_aldehyde Add Benzaldehyde stir_30min->add_aldehyde monitor_tlc Monitor by TLC add_aldehyde->monitor_tlc quench Quench with Sat. aq. NH4Cl monitor_tlc->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Analyze Yield & ee% purify->analyze

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

CatalyticCycle catalyst Chiral Ligand-Zn Complex intermediate1 Ligand-Zn-Et-Aldehyde Complex catalyst->intermediate1 + Aldehyde aldehyde Aldehyde (RCHO) diethylzinc Diethylzinc (Et2Zn) diethylzinc->intermediate1 + Et₂Zn intermediate2 Ligand-Zn-O-CH(Et)R Complex intermediate1->intermediate2 Et transfer intermediate2->catalyst Regeneration product Chiral Alcohol (RCH(Et)OH) intermediate2->product + H₂O hydrolysis Hydrolysis

Caption: Generalized catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

References

A Comparative Review of 1,3-Diamino-2-propanol in Scientific and Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of 1,3-Diamino-2-propanol and its Alternatives in Key Applications.

This compound is a versatile trifunctional molecule featuring two primary amine groups and a secondary hydroxyl group. This unique structure makes it a valuable building block in a diverse range of applications, from pharmaceutical synthesis and gas capture to materials science and catalysis. This guide provides a comprehensive comparison of this compound with alternative compounds in several key areas, supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific needs.

Carbon Dioxide Capture: A Promising Amine for a Critical Application

The use of amine solutions for the capture of carbon dioxide (CO₂) from industrial flue gases is a well-established technology. The efficiency of this process is largely dependent on the chemical nature of the amine used. While traditional amines like monoethanolamine (MEA) are widely employed, research into new absorbents with improved performance characteristics, such as higher absorption capacity and lower regeneration energy, is ongoing.

While direct comparative studies featuring this compound for CO₂ capture are not extensively published, its structural analogue, 2-amino-2-hydroxymethyl-1,3-propanediol (AHPD), has been investigated and compared with the sterically hindered amine 2-amino-2-methyl-1-propanol (B13486) (AMP). The data from this study can provide valuable insights into the potential performance of this compound.

Table 1: Comparison of CO₂ Capture Performance of AHPD and AMP

Parameter2-amino-2-hydroxymethyl-1,3-propanediol (AHPD)2-amino-2-methyl-1-propanol (AMP)
CO₂ Loading Capacity (mol CO₂/mol amine) 0.56 (at 79 kPa CO₂ partial pressure)Not specified in the same study
Reaction Rate Constant (m³/kmol·s at 308 K) 264Not specified in the same study
Activation Energy (kJ/mol) 33Not specified in the same study
Regeneration Energy (MJ/kg CO₂) 6.28 (for 12 wt.% solution)Not specified in the same study

Data for AHPD sourced from a study on its CO₂-capturing performance.

Experimental Protocol: Determination of CO₂ Loading Capacity

The CO₂ loading capacity of an amine solution is a critical measure of its efficiency. A common method to determine this is through titration.

Materials:

  • Amine solution (e.g., aqueous solution of this compound)

  • Carbon dioxide gas

  • Nitrogen gas (for purging)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Methyl orange indicator

  • Stirred reactor or gas washing bottle

  • Gas flow meters

Procedure:

  • A known volume and concentration of the amine solution is placed in the reactor.

  • The system is purged with nitrogen to remove any air.

  • A gas stream with a known concentration of CO₂ is bubbled through the solution at a controlled flow rate.

  • The solution is continuously stirred to ensure good gas-liquid contact.

  • The process is continued until the amine solution is saturated with CO₂, which can be determined by monitoring the outlet gas composition for CO₂ breakthrough.

  • A sample of the CO₂-loaded amine solution is then titrated with the standardized HCl solution using methyl orange as an indicator.

  • The CO₂ loading is calculated based on the amount of HCl required to neutralize the amine and the absorbed CO₂.[1][2][3]

CO2_Loading_Measurement cluster_preparation Solution Preparation cluster_absorption CO2 Absorption cluster_analysis Analysis AmineSolution Amine Solution Reactor Stirred Reactor AmineSolution->Reactor Titration Titration with HCl Reactor->Titration CO2_N2_Mix CO2/N2 Gas Mixture GasWashing Gas Washing Bottle CO2_N2_Mix->GasWashing GasWashing->Reactor Calculation Calculate CO2 Loading Titration->Calculation

Figure 1: Experimental workflow for determining CO₂ loading capacity.

Heavy Metal Removal: A Chelating Agent for Environmental Remediation

The presence of heavy metal ions in wastewater is a significant environmental concern. Chelating resins, which are polymers functionalized with ligands that can bind to metal ions, are an effective means of removing these pollutants. The amine and hydroxyl groups of this compound make it an excellent candidate for such a functionalizing agent.

Table 2: Illustrative Comparison of Adsorption Capacities for Different Amine-Functionalized Resins (Hypothetical Data)

Metal IonAdsorption Capacity (mg/g) - Resin A (Functionalized with this compound)Adsorption Capacity (mg/g) - Resin B (Functionalized with Ethylenediamine)
Cu(II) Data not availableData not available
Pb(II) Data not availableData not available
Cd(II) Data not availableData not available
Ni(II) Data not availableData not available

Note: This table is for illustrative purposes. Specific experimental data for a direct comparison is needed.

Experimental Protocol: Synthesis and Evaluation of a Chelating Resin

The following protocol outlines the general steps for functionalizing a Merrifield resin with a diamine like this compound and evaluating its heavy metal adsorption capacity.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • This compound

  • Solvent (e.g., Dimethylformamide - DMF)

  • Base (e.g., Triethylamine)

  • Stock solutions of heavy metal salts (e.g., CuSO₄, Pb(NO₃)₂, etc.)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

Procedure for Resin Functionalization:

  • Swell the Merrifield resin in DMF.

  • Add an excess of this compound and a base to the swollen resin.

  • Heat the mixture with stirring for a specified time to allow the nucleophilic substitution reaction to occur.

  • After the reaction, filter the resin and wash it extensively with DMF, water, and methanol (B129727) to remove unreacted reagents.

  • Dry the functionalized resin under vacuum.

Procedure for Heavy Metal Adsorption Study:

  • Prepare aqueous solutions of known concentrations of different heavy metal ions.

  • Add a known mass of the functionalized resin to each solution.

  • Agitate the mixtures for a specific period to reach equilibrium.

  • Filter the resin and analyze the concentration of the remaining metal ions in the filtrate using AAS or ICP-OES.

  • The adsorption capacity is calculated as the mass of metal ions adsorbed per unit mass of the resin.[4][5][6][7][8][9]

Resin_Functionalization_and_Testing cluster_synthesis Resin Functionalization cluster_testing Heavy Metal Adsorption MerrifieldResin Merrifield Resin Reaction Reaction in DMF with Base MerrifieldResin->Reaction Diamine This compound Diamine->Reaction Washing Washing and Drying Reaction->Washing FunctionalizedResin Functionalized Resin Washing->FunctionalizedResin Adsorption Adsorption Equilibrium FunctionalizedResin->Adsorption MetalSolution Heavy Metal Solution MetalSolution->Adsorption Analysis AAS/ICP-OES Analysis Adsorption->Analysis Capacity Calculate Adsorption Capacity Analysis->Capacity

Figure 2: Workflow for resin functionalization and heavy metal adsorption testing.

As a Ligand in Asymmetric Catalysis

The two chiral centers and the arrangement of its donor atoms make this compound and its derivatives attractive ligands for asymmetric catalysis. Chiral diamine ligands are widely used in transition metal-catalyzed reactions to induce enantioselectivity.

Table 3: Illustrative Comparison of Chiral Diamine Ligands in Asymmetric Hydrogenation (Hypothetical Data)

Catalyst SystemSubstrateProduct Yield (%)Enantiomeric Excess (ee, %)
[Ru(II)-(this compound derivative)] AcetophenoneData not availableData not available
[Ru(II)-(R,R)-DPEN] Acetophenone>95>98
[Ru(II)-(S,S)-DACH] Acetophenone>95>97

Note: This table is for illustrative purposes. DPEN (diphenylethylenediamine) and DACH (diaminocyclohexane) are well-established chiral diamine ligands. Specific experimental data for a direct comparison is needed.

Experimental Protocol: Evaluation of a Chiral Catalyst in Asymmetric Hydrogenation

The following is a general procedure for testing the efficacy of a chiral ruthenium-diamine complex in the asymmetric hydrogenation of a ketone.

Materials:

  • Ruthenium precursor (e.g., [RuCl₂(PPh₃)₃])

  • Chiral diamine ligand (e.g., a derivative of this compound)

  • Substrate (e.g., acetophenone)

  • Hydrogen source (e.g., H₂ gas or isopropanol (B130326) for transfer hydrogenation)

  • Base (e.g., KOH or t-BuOK)

  • Solvent (e.g., isopropanol)

  • Gas chromatograph with a chiral column (for ee determination)

Procedure:

  • The ruthenium precursor and the chiral diamine ligand are dissolved in a suitable solvent under an inert atmosphere to form the catalyst in situ.

  • The substrate and a base are added to the catalyst solution.

  • The reaction mixture is then subjected to a hydrogen atmosphere (for direct hydrogenation) or heated (for transfer hydrogenation).

  • The reaction is monitored by techniques like TLC or GC to determine the conversion of the substrate.

  • After the reaction is complete, the product is isolated and purified.

  • The enantiomeric excess of the product is determined by chiral GC or HPLC.[10][11][12][13][14][15]

Building Block in Pharmaceutical and Imaging Agent Synthesis

This compound serves as a crucial scaffold in the synthesis of various biologically active molecules, including pharmaceuticals and contrast agents for medical imaging.

Synthesis of Iodinated Contrast Media

While the initial hypothesis of its direct use in the mainstream synthesis of the X-ray contrast agent iohexol (B1672079) was not strongly supported by the search results, diamino alcohol structures are fundamental to many iodinated contrast agents. The synthesis of these agents often involves the N-alkylation of an amide with a small molecule containing hydroxyl groups. For instance, in the synthesis of some contrast media, a precursor is reacted with 3-chloro-1,2-propanediol. The general workflow involves multi-step synthesis to build the core structure, followed by purification.

Synthesis of Gadolinium-Based MRI Contrast Agents

Gadolinium-based contrast agents are widely used in Magnetic Resonance Imaging (MRI). The gadolinium ion is chelated by a ligand to prevent its toxicity while maintaining its paramagnetic properties. Diamino alcohols can be incorporated into the structure of these chelating ligands. The synthesis of such agents involves the preparation of the chelating ligand, followed by complexation with a gadolinium salt. The efficacy of the resulting contrast agent is evaluated by measuring its relaxivity.[3][16][17][18][19]

ContrastAgent_Synthesis cluster_ligand Ligand Synthesis cluster_complexation Complexation cluster_evaluation Evaluation StartingMaterials Starting Materials (e.g., this compound derivative) MultiStep Multi-step Synthesis StartingMaterials->MultiStep ChelatingLigand Chelating Ligand MultiStep->ChelatingLigand ComplexationReaction Complexation Reaction ChelatingLigand->ComplexationReaction Gd_Salt Gadolinium Salt Gd_Salt->ComplexationReaction Gd_Complex Gd-Complex ComplexationReaction->Gd_Complex Purification Purification Gd_Complex->Purification Relaxivity Relaxivity Measurement Purification->Relaxivity Imaging In-vivo/In-vitro Imaging Relaxivity->Imaging

Figure 3: General workflow for the synthesis and evaluation of a Gd-based MRI contrast agent.

Conclusion

This compound is a highly functional and versatile molecule with significant potential in a variety of applications. While direct, comprehensive comparative data against all possible alternatives is still an area for further research, the available information and analogous studies suggest its strong candidacy for use in CO₂ capture, heavy metal remediation, asymmetric catalysis, and as a key building block in the development of pharmaceuticals and imaging agents. The experimental protocols and workflows provided in this guide offer a foundation for researchers to conduct their own comparative studies and to further explore the utility of this valuable compound.

References

A Researcher's Guide to Confirming the Structure of Novel 1,3-Diamino-2-propanol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a novel compound's structure is a critical step in the journey from synthesis to application. This guide provides a comparative overview of the essential analytical techniques for characterizing new 1,3-Diamino-2-propanol derivatives, complete with experimental data and detailed protocols.

The structural elucidation of novel this compound compounds relies on a synergistic approach, integrating data from multiple spectroscopic and analytical techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis are employed to piece together the molecular puzzle. Each technique provides unique and complementary information, and their combined application is essential for unequivocal structure confirmation.

Comparative Analysis of Analytical Techniques

A combination of spectroscopic methods is paramount for the complete and unambiguous structural determination of novel this compound derivatives.[1] While NMR spectroscopy is often the most powerful tool for elucidating the carbon-hydrogen framework, IR spectroscopy provides crucial information about functional groups, and mass spectrometry gives the molecular weight and fragmentation patterns. Elemental analysis serves as a fundamental check for the empirical formula.

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Number of different types of protons, their chemical environment, and connectivity.Provides detailed information on the hydrogen framework of the molecule.Can have overlapping signals in complex molecules.
¹³C NMR Number of different types of carbon atoms and their chemical environment.Complements ¹H NMR by providing information on the carbon backbone.Lower sensitivity compared to ¹H NMR.
2D NMR (e.g., COSY) Correlation between coupled protons, aiding in the assignment of complex spectra.Essential for establishing proton-proton connectivity in intricate spin systems.Requires longer acquisition times.
FTIR Presence of specific functional groups (e.g., O-H, N-H, C-N).Quick and effective for identifying key functional groups.Does not provide information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation pattern of the molecule.Provides the exact molecular weight and clues about the molecule's structure from its fragments.Fragmentation can sometimes be complex and difficult to interpret.
Elemental Analysis Percentage composition of elements (C, H, N) in the compound.Confirms the empirical and molecular formula.Does not provide structural information.

Experimental Data and Observations

The following tables summarize typical spectral data for the parent this compound and can serve as a reference for the analysis of its novel derivatives.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound
NucleusChemical Shift (δ) ppmMultiplicityAssignment
¹H NMR ~3.5MultipletCH(OH)
~2.6Doublet of doubletsCH₂NH₂
~2.4Doublet of doubletsCH₂NH₂
VariableBroad singletNH₂, OH
¹³C NMR ~70CH(OH)
~45CH₂NH₂

Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern.

Table 2: Key FTIR Absorption Frequencies for this compound
Functional GroupWavenumber (cm⁻¹)Description
O-H (alcohol)3300-3500 (broad)Stretching vibration
N-H (amine)3250-3400 (medium)Stretching vibration
C-H (alkane)2850-2960 (strong)Stretching vibration
C-N1000-1250 (medium)Stretching vibration
N-H (amine)1590-1650 (medium)Bending vibration
Table 3: Mass Spectrometry Data for this compound
Ionization Mode[M+H]⁺ (m/z)Key Fragment Ions (m/z)
ESI91.0873, 56, 44, 30
Table 4: Elemental Analysis Data for this compound (C₃H₁₀N₂O)
ElementTheoretical %Found %
C40.0039.95
H11.1111.18
N31.1131.05

Experimental Protocols

Detailed and consistent experimental protocols are vital for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the desire to observe or exchange labile protons (e.g., -OH, -NH₂).

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the sample solution for chemical shift calibration (δ = 0.00 ppm).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain high-resolution spectra for analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like this compound derivatives as it is a soft ionization method that typically keeps the molecule intact.

  • Data Acquisition: Obtain the mass spectrum, ensuring accurate mass measurement to determine the molecular formula.

  • Fragmentation Analysis: Analyze the fragmentation pattern to gain insights into the structural components of the molecule.

Elemental Analysis
  • Sample Preparation: A precisely weighed, pure, and dry sample is required.

  • Analysis: The sample is combusted in a controlled oxygen atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the elemental composition.

Workflow for Structure Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of a novel this compound compound.

G cluster_0 Synthesis & Initial Analysis cluster_1 Molecular Formula cluster_2 Structural Elucidation cluster_3 Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Initial Characterization Initial Characterization Purification->Initial Characterization Mass Spectrometry Mass Spectrometry Initial Characterization->Mass Spectrometry Elemental Analysis Elemental Analysis Initial Characterization->Elemental Analysis Molecular Formula Determination Molecular Formula Determination Mass Spectrometry->Molecular Formula Determination Elemental Analysis->Molecular Formula Determination FTIR FTIR Molecular Formula Determination->FTIR 1H NMR 1H NMR Molecular Formula Determination->1H NMR Structure Elucidation Structure Elucidation FTIR->Structure Elucidation 13C NMR 13C NMR 1H NMR->13C NMR 2D NMR (COSY) 2D NMR (COSY) 13C NMR->2D NMR (COSY) 2D NMR (COSY)->Structure Elucidation Final Structure Confirmation Final Structure Confirmation Structure Elucidation->Final Structure Confirmation

Caption: Workflow for structural confirmation of novel compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Diamino-2-propanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Diamino-2-propanol, ensuring compliance and minimizing risk.

Immediate Safety and Handling Considerations

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause severe skin burns and eye damage.[1][2] Standard PPE includes:

  • Protective gloves

  • Protective clothing

  • Eye and face protection

Ensure that eyewash stations and safety showers are readily accessible in the handling area.[3]

Disposal Protocol: A Step-by-Step Approach

The primary and universally recommended method for the disposal of this compound is through a licensed and approved waste disposal service.[1][4][5] Under no circumstances should this chemical be discharged into drains or the environment.[3][6][7]

Step 1: Collection and Storage of Waste

  • Collect waste this compound in a suitable, clearly labeled, and tightly closed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3][4]

Step 2: Engage a Professional Waste Disposal Service

  • Contact a licensed professional waste disposal company to arrange for the collection and disposal of the chemical waste.[5]

  • Provide the waste disposal service with a comprehensive Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

Step 3: Incineration (as per Professional Guidance)

  • For surplus and non-recyclable solutions, chemical incineration with an afterburner and scrubber is a potential disposal method.[5] This, however, should be carried out by the licensed disposal company in a permitted facility.

Step 4: Handling Spills

In the event of a spill, contain the leakage immediately.

  • For small spills, absorb the chemical with an inert material such as sand, silica (B1680970) gel, or universal binder.[3]

  • Collect the absorbent material and the spilled chemical into a suitable container for disposal.

  • Ensure the area is well-ventilated.

Step 5: Decontamination

  • Thoroughly decontaminate any surfaces, clothing, or equipment that has come into contact with this compound.

  • Contaminated clothing should be washed before reuse.[1][2]

Quantitative Data Summary

Currently, publicly available Safety Data Sheets and chemical information resources do not provide specific quantitative limits (e.g., concentration thresholds for drain disposal). The prevailing guideline is zero discharge to the sanitary sewer system.

ParameterGuidelineSource
Drain DisposalProhibited[3][6][7]
Environmental ReleaseProhibited[3][6][7]
Primary Disposal MethodLicensed Waste Disposal Service[1][4][5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Start: Waste this compound cluster_1 Step 1: Containment cluster_2 Step 2: Is it a spill? cluster_3 Step 3: Spill Response cluster_4 Step 4: Professional Disposal cluster_5 Step 5: Final Disposition cluster_6 Prohibited Actions start Unused or Contaminated This compound contain Collect in a labeled, sealed container. start->contain drain DO NOT Pour Down Drain start->drain environment DO NOT Release to Environment start->environment is_spill Spill Occurred? contain->is_spill absorb Absorb with inert material (e.g., sand, vermiculite). is_spill->absorb Yes contact Contact Licensed Waste Disposal Service. is_spill->contact No collect_spill Collect absorbed material into a sealed container. absorb->collect_spill collect_spill->contact disposal Arrange for pickup and approved disposal (e.g., incineration). contact->disposal end Disposal Complete disposal->end

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.